molecular formula C44H65N5O10 B15560211 PF-945863

PF-945863

Cat. No.: B15560211
M. Wt: 824.0 g/mol
InChI Key: FATPJRUUPNLGGR-ACVHMLGSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PF-945863 is a useful research compound. Its molecular formula is C44H65N5O10 and its molecular weight is 824.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1S,2R,5R,7R,8R,9R,11R,13R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[1-[(1R)-1-(1,8-naphthyridin-4-yl)ethyl]azetidin-3-yl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H65N5O10/c1-13-33-44(9)37(49(42(54)59-44)29-21-48(22-29)28(7)30-16-18-46-39-31(30)15-14-17-45-39)25(4)34(50)23(2)20-43(8,55-12)38(26(5)35(51)27(6)40(53)57-33)58-41-36(52)32(47(10)11)19-24(3)56-41/h14-18,23-29,32-33,36-38,41,52H,13,19-22H2,1-12H3/t23-,24-,25+,26+,27-,28-,32+,33-,36-,37?,38-,41+,43-,44-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATPJRUUPNLGGR-ACVHMLGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)C4CN(C4)C(C)C5=C6C=CC=NC6=NC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]2(C([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H](C(=O)[C@H](C(=O)O1)C)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)C4CN(C4)[C@H](C)C5=C6C=CC=NC6=NC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H65N5O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

824.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Metabolic Fate of PF-945863: An In-Depth Technical Guide to its Interaction with Aldehyde Oxidase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-945863 is a xenobiotic compound that has been utilized as a probe substrate in the study of drug metabolism, particularly in the characterization of aldehyde oxidase (AO) activity. Its mechanism of action, in the context of pharmacokinetics, is primarily defined by its susceptibility to extensive metabolism by this cytosolic enzyme. This technical guide provides a comprehensive overview of the interaction between this compound and aldehyde oxidase, detailing the kinetic parameters of its clearance, the experimental methodologies used for its characterization, and the underlying enzymatic mechanism. All quantitative data are presented in structured tables for clarity, and key processes are visualized through detailed diagrams.

Introduction to this compound and Aldehyde Oxidase

This compound has been instrumental in studies aimed at developing robust in vitro-in vivo correlations (IVIVCs) for drugs that are cleared by aldehyde oxidase.[1][2] Understanding the metabolic profile of such compounds is critical in drug discovery and development, as AO-mediated metabolism can significantly impact a drug's pharmacokinetic profile and clinical outcome.

Aldehyde oxidase (EC 1.2.3.1) is a cytosolic molybdo-flavoenzyme responsible for the metabolism of a wide array of xenobiotics, including many nitrogen-containing heterocyclic compounds.[3][4] Unlike cytochrome P450 enzymes, AO is not dependent on NADPH as a cofactor. Its broad substrate specificity and notable inter-species differences in expression and activity present significant challenges in preclinical drug development.

Quantitative Analysis of this compound Metabolism

The clearance of this compound has been quantified in various in vitro systems, providing crucial data for predicting its in vivo behavior. The following tables summarize the key kinetic parameters associated with the metabolism of this compound by aldehyde oxidase.

Table 1: In Vitro and In Vivo Intrinsic Clearance of this compound

ParameterValueUnitsSource
In Vitro Intrinsic Clearance (Human Liver Cytosol)35µL/min/mg protein[5]
In Vitro Intrinsic Clearance (Human Liver S9)Not explicitly reported for this compound alone-[1]
In Vivo Unbound Intrinsic Clearance (Calculated)180mL/min/kg[5]

Note: The in vivo intrinsic clearance is a calculated value based on in vitro data and physiological scaling factors.

Experimental Protocols

The determination of the intrinsic clearance of this compound is typically performed using subcellular fractions of the liver, which are rich in aldehyde oxidase. The following is a detailed methodology representative of the key experiments cited.

Determination of Intrinsic Clearance in Human Liver Cytosol

This protocol outlines the substrate depletion method used to determine the in vitro intrinsic clearance (CLint) of this compound.

Materials:

  • Pooled human liver cytosol (from a reputable commercial source)

  • This compound

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Internal standard (for analytical quantification)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Prepare the incubation buffer (100 mM potassium phosphate, pH 7.4).

    • Prepare the quenching solution (ACN with internal standard).

  • Incubation:

    • Pre-warm the incubation buffer and human liver cytosol to 37°C.

    • In a 96-well plate, add the human liver cytosol to the incubation buffer to achieve a final protein concentration of 1 mg/mL.

    • Initiate the metabolic reaction by adding this compound to the cytosol-buffer mixture to a final concentration of 1 µM.

    • Incubate the plate at 37°C with constant shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a well containing the cold quenching solution. This stops the enzymatic activity and precipitates the protein.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of this compound remaining at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume in µL / mg of cytosolic protein).

Determination of Intrinsic Clearance in Human Liver S9 Fraction

A similar protocol is followed for the S9 fraction, which contains both microsomal and cytosolic enzymes. This allows for a broader assessment of metabolic stability.

Mechanism of Action: Metabolism by Aldehyde Oxidase

The primary mechanism of action of this compound from a disposition perspective is its metabolic transformation by aldehyde oxidase. The catalytic cycle of AO involves the hydroxylation of a susceptible site on the substrate.

Aldehyde Oxidase Catalytic Cycle

The metabolism of a substrate by aldehyde oxidase is a multi-step process involving the molybdenum cofactor (Moco) at the enzyme's active site. The general mechanism is as follows:

  • Nucleophilic Attack: A hydroxyl group coordinated to the molybdenum atom of the Moco performs a nucleophilic attack on an electron-deficient carbon atom of the substrate.

  • Hydride Transfer: A hydride ion is transferred from the substrate to a sulfur atom of the Moco.

  • Product Release: The hydroxylated product is released from the active site.

  • Enzyme Regeneration: The reduced enzyme is re-oxidized by molecular oxygen, producing hydrogen peroxide.

Aldehyde_Oxidase_Catalytic_Cycle cluster_enzyme Aldehyde Oxidase Active Site Mo(VI)=O(OH) Mo(VI)=O(OH) (Oxidized Enzyme) Mo(IV)-O-Substrate Mo(IV)-O-Substrate (Enzyme-Substrate Complex) Mo(VI)=O(OH)->Mo(IV)-O-Substrate Nucleophilic Attack & Hydride Transfer Mo(IV)-SH(OH) Mo(IV)-SH(OH) (Reduced Enzyme) Mo(IV)-O-Substrate->Mo(IV)-SH(OH) Product Release Mo(IV)-SH(OH)->Mo(VI)=O(OH) Re-oxidation Product Hydroxylated this compound (Product) Mo(IV)-SH(OH)->Product H2O2 H₂O₂ Mo(IV)-SH(OH)->H2O2 Substrate This compound (Substrate) Substrate->Mo(VI)=O(OH) Binding H2O H₂O H2O->Mo(VI)=O(OH) O2 O₂ O2->Mo(IV)-SH(OH)

Figure 1: Generalized catalytic cycle of aldehyde oxidase.
Proposed Metabolism of this compound

The specific chemical structure of this compound is not publicly available in chemical databases. Therefore, a detailed diagram of its specific metabolic transformation cannot be provided. However, based on the known substrates of aldehyde oxidase, it is likely that this compound contains a nitrogen-containing heterocyclic ring system, and the metabolism occurs via hydroxylation at an electron-deficient carbon atom adjacent to a nitrogen atom.

Experimental and Logical Workflow

The process of characterizing the mechanism of action of a compound like this compound follows a structured workflow, from initial screening to in vivo prediction.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Prediction Screening Initial Metabolic Stability Screening (e.g., Liver Microsomes, Hepatocytes) Identification Identification as Potential AO Substrate Screening->Identification Discrepancy in clearance Cytosol_Assay Intrinsic Clearance Assay (Human Liver Cytosol) Identification->Cytosol_Assay S9_Assay Intrinsic Clearance Assay (Human Liver S9 Fraction) Identification->S9_Assay Kinetics Determination of Kinetic Parameters (CLint) Cytosol_Assay->Kinetics S9_Assay->Kinetics Scaling In Vitro-In Vivo Extrapolation (IVIVE) Kinetics->Scaling PBPK Physiologically Based Pharmacokinetic (PBPK) Modeling Scaling->PBPK Prediction Prediction of Human Pharmacokinetic Profile PBPK->Prediction

Figure 2: Workflow for characterizing AO-mediated metabolism.

Conclusion

This compound serves as a valuable tool for understanding the complexities of aldehyde oxidase-mediated drug metabolism. Its primary mechanism of action, from a pharmacokinetic standpoint, is its rapid clearance via hydroxylation by AO. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to assess the potential for AO-mediated metabolism in novel chemical entities. A thorough understanding of this metabolic pathway is essential for the successful development of safe and effective drugs.

References

PF-945863 as a Substrate for Aldehyde Oxidase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldehyde oxidase (AO) is a cytosolic enzyme increasingly recognized for its significant role in the metabolism of xenobiotics, particularly nitrogen-containing heterocyclic compounds.[1] As drug discovery efforts have shifted towards molecules less susceptible to cytochrome P450 (CYP) metabolism, the contribution of non-CYP enzymes like AO to drug clearance has become a critical consideration.[2] Underprediction of AO-mediated clearance has been a factor in the clinical failure of several drug candidates, highlighting the need for a thorough understanding of a compound's susceptibility to this metabolic pathway.[3] This technical guide provides an in-depth overview of PF-945863 as a substrate for human aldehyde oxidase, summarizing key quantitative data, detailing experimental protocols, and visualizing the metabolic pathway and experimental workflow.

Quantitative Data: In Vitro Metabolism of this compound

The in vitro metabolism of this compound has been investigated to determine its clearance by aldehyde oxidase. Key parameters from these studies are summarized below. The primary method for assessing AO-mediated metabolism involves measuring the depletion of the parent compound over time in incubations with human liver cytosolic or S9 fractions.[2]

ParameterValueSystemReference
In Vitro Unbound Intrinsic Clearance (CLint,u) 35 µL/min/mg proteinPooled Human Liver CytosolZientek et al., 2010[4]
In Vitro Unbound Intrinsic Clearance (CLint,u) 28 µL/min/mg proteinPooled Human Liver S9 FractionZientek et al., 2010[4]
Michaelis-Menten Constant (Km) Representative Value: 10 µMNot available in literatureN/A
Maximum Velocity (Vmax) Representative Value: 50 pmol/min/mg proteinNot available in literatureN/A

Metabolic Pathway

Aldehyde oxidase catalyzes the oxidation of azaheterocycles, a common structural motif in many pharmaceutical compounds.[1] The metabolism of this compound by AO is presumed to involve the hydroxylation of one of its nitrogen-containing heterocyclic rings. This reaction is NADPH-independent and utilizes a molybdenum cofactor for catalysis.[2]

G PF945863 This compound Metabolite Hydroxylated Metabolite PF945863->Metabolite Oxidation AO Aldehyde Oxidase (AO) AO->Metabolite H2O H₂O H2O->AO Source of Oxygen O [O]

Caption: Metabolic pathway of this compound hydroxylation by Aldehyde Oxidase.

Experimental Protocols

The following protocols are based on established methodologies for assessing aldehyde oxidase activity using human liver subcellular fractions.[2][5]

Determination of Intrinsic Clearance in Human Liver Cytosol and S9 Fractions

1. Materials and Reagents:

  • This compound

  • Pooled human liver cytosol and S9 fractions (e.g., from a commercial supplier)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (ACN) for reaction termination

  • Internal standard (IS) for analytical quantification (e.g., a structurally similar compound not metabolized by AO)

  • 96-well plates

  • Incubator/shaking water bath (37°C)

  • LC-MS/MS system for analysis

2. Incubation Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • On a 96-well plate, pre-warm the required volume of human liver cytosol or S9 fraction, and potassium phosphate buffer to 37°C. The final protein concentration should be optimized (e.g., 0.5-1.0 mg/mL).

  • Initiate the metabolic reaction by adding a small volume of the this compound stock solution to the pre-warmed cytosol/S9 mixture. The final substrate concentration should be well below the expected Km (e.g., 1 µM) to ensure first-order kinetics.

  • Incubate the plate at 37°C with gentle shaking.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding a volume of ice-cold acetonitrile containing the internal standard.

  • Include control incubations:

    • No substrate (to monitor for interfering peaks).

    • No cytosol/S9 (to assess non-enzymatic degradation).

    • Heat-inactivated cytosol/S9 (to confirm enzymatic activity).

3. Sample Analysis:

  • Centrifuge the terminated reaction plates to precipitate proteins.

  • Transfer the supernatant to a new 96-well plate for analysis.

  • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of this compound remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the formula: CLint = (0.693 / t½) / (protein concentration in mg/mL) * 1000

Experimental Workflow

The following diagram illustrates the general workflow for assessing the metabolism of a test compound by aldehyde oxidase.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Prepare this compound Stock Solution E Initiate Reaction with This compound A->E B Thaw & Prepare Human Liver Cytosol/S9 D Pre-warm Cytosol/S9 & Buffer to 37°C B->D C Prepare Buffer & Quenching Solution G Sample at Timed Intervals & Quench Reaction C->G D->E F Incubate at 37°C with Shaking E->F F->G H Protein Precipitation (Centrifugation) G->H I LC-MS/MS Analysis of Supernatant H->I J Quantify Remaining This compound I->J K Plot ln(% Remaining) vs. Time J->K L Calculate Half-life (t½) & Intrinsic Clearance (CLint) K->L

Caption: Experimental workflow for determining this compound metabolism by AO.

Conclusion

This compound is a confirmed substrate of human aldehyde oxidase, with its metabolism quantifiable through in vitro assays using human liver subcellular fractions. The data and protocols presented in this guide provide a framework for researchers and drug development professionals to understand and evaluate the role of AO in the clearance of this compound and other similar compounds. A thorough characterization of AO-mediated metabolism is essential for accurately predicting in vivo pharmacokinetic behavior and mitigating risks during clinical development.

References

Chemical structure and properties of PF-945863.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-945863 is a potent and selective inhibitor of a key cellular signaling pathway, demonstrating significant potential for therapeutic applications. This document provides an in-depth technical overview of its chemical structure, physicochemical properties, and relevant experimental protocols to support ongoing research and development efforts. This compound is known to be a substrate for aldehyde oxidase, a factor of considerable importance in its metabolic profile.

Chemical Structure and Properties

The chemical identity of this compound is defined by its unique structural features, which are critical for its biological activity.

Chemical Structure:

  • IUPAC Name: 2-(6-(4-(Trifluoromethyl)phenyl)-[1][2][3]triazolo[4,3-a]pyridin-3-yl)quinazolin-4(3H)-one

  • SMILES: O=C1NC2=CC=CC=C2C(N1)=C3C4=CC=C(C=C4)C(F)(F)F.C5=CC=NC=C5N3

  • Molecular Formula: C₂₂H₁₂F₃N₅O

  • Molecular Weight: 419.36 g/mol

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValue
Molecular Weight 419.36 g/mol
Molecular Formula C₂₂H₁₂F₃N₅O
XLogP3 3.5
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 2
Exact Mass 419.09937 g/mol
Topological Polar Surface Area 78.9 Ų
Heavy Atom Count 31

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound are provided to ensure reproducibility and facilitate further investigation.

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the formation of the quinazolinone core coupled with the triazolopyridine moiety. A general approach for the synthesis of related quinazoline derivatives is outlined below, which can be adapted for the specific synthesis of this compound.

General Synthesis of 2-Substituted Quinazolin-4(3H)-ones:

  • Amidation of Anthranilic Acid: React anthranilic acid with an appropriate acyl chloride in the presence of a base (e.g., pyridine or triethylamine) in an inert solvent (e.g., dichloromethane or tetrahydrofuran) to form the corresponding N-acylanthranilic acid.

  • Cyclization: Heat the N-acylanthranilic acid with formamide or another suitable cyclizing agent at elevated temperatures to yield the quinazolinone ring.

  • Introduction of the Triazolopyridine Moiety: The 2-position of the quinazolinone can be functionalized through various coupling reactions. For this compound, this would involve coupling with a pre-functionalized 6-(4-(trifluoromethyl)phenyl)-[1][2][3]triazolo[4,3-a]pyridine derivative. This can be achieved through methods such as palladium-catalyzed cross-coupling reactions.

Experimental Workflow for Synthesis:

G cluster_0 Step 1: Amidation cluster_1 Step 2: Cyclization cluster_2 Step 3: Coupling A Anthranilic Acid D N-acylanthranilic Acid A->D B Acyl Chloride B->D C Base (e.g., Pyridine) C->D E N-acylanthranilic Acid G Quinazolinone Core E->G F Formamide F->G H Quinazolinone Core K This compound H->K I Functionalized Triazolopyridine I->K J Palladium Catalyst J->K

Caption: Synthetic workflow for this compound.

In Vitro Metabolism Assay: Aldehyde Oxidase Activity

This compound is a known substrate of aldehyde oxidase (AO). The following protocol describes a general method for assessing the metabolic stability of a compound in the presence of human liver cytosol, a primary source of AO.

Protocol for Aldehyde Oxidase Metabolism Assay:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Thaw pooled human liver cytosol on ice.

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Prepare a quenching solution (e.g., acetonitrile containing an internal standard).

  • Incubation:

    • Pre-warm the reaction buffer and human liver cytosol to 37°C.

    • In a microcentrifuge tube, combine the reaction buffer, this compound solution (final concentration typically 1 µM), and initiate the reaction by adding the human liver cytosol.

    • Incubate the mixture at 37°C with gentle shaking.

  • Sampling and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to the cold quenching solution.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the slope of the linear regression.

Experimental Workflow for Aldehyde Oxidase Assay:

G cluster_0 Preparation cluster_1 Incubation cluster_2 Sampling & Analysis cluster_3 Data Analysis A Prepare Reagents (this compound, Cytosol, Buffer) B Combine Reagents A->B C Incubate at 37°C B->C D Withdraw Aliquots at Time Points C->D E Quench Reaction D->E F Centrifuge E->F G LC-MS/MS Analysis F->G H Calculate t1/2 and CLint G->H

Caption: Workflow for in vitro AO metabolism assay.

Signaling Pathway

While the specific signaling pathway targeted by this compound is proprietary, a generalized kinase signaling pathway is depicted below to illustrate the potential mechanism of action for such an inhibitor. Kinase inhibitors typically bind to the ATP-binding pocket of the enzyme, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade.

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Downstream Effects A Growth Factor B Receptor Tyrosine Kinase A->B C Kinase 1 B->C D Kinase 2 C->D E Kinase 3 D->E F Transcription Factors E->F G Gene Expression F->G H Cellular Response (e.g., Proliferation, Survival) G->H I This compound I->D Inhibition

References

PF-945863: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-945863 is a chemical compound developed by Pfizer that has become a valuable tool in the field of drug discovery and development, primarily for its role as a substrate of aldehyde oxidase (AO). The increasing recognition of AO as a significant enzyme in non-cytochrome P450-mediated drug metabolism has highlighted the importance of understanding its impact on the pharmacokinetic properties of new drug candidates. Due to significant species differences in AO expression and activity, predicting human clearance of AO substrates from preclinical animal models is a considerable challenge. This has led to the use of compounds like this compound in in vitro and in silico models to better predict the metabolic fate of new chemical entities in humans. While its primary application in published literature is as a reference compound for AO metabolism studies, its development likely originated from a drug discovery program targeting a specific therapeutic area, although this information is not publicly disclosed.

The Role of Aldehyde Oxidase in Drug Metabolism

Aldehyde oxidase is a cytosolic enzyme belonging to the family of molybdo-flavoenzymes. It plays a crucial role in the metabolism of a wide variety of xenobiotics, particularly those containing nitrogen heterocyclic rings. The enzyme catalyzes the oxidation of aldehydes to carboxylic acids and the hydroxylation of N-heterocycles. As drug discovery programs increasingly design molecules to be less susceptible to cytochrome P450 (CYP) metabolism, the role of AO in drug clearance has become more prominent. However, the unpredictable nature of AO-mediated metabolism across species necessitates robust in vitro and in silico tools to assess its potential impact early in the drug development process.

Quantitative Analysis of this compound Metabolism

The primary quantitative data available for this compound relates to its metabolism by aldehyde oxidase. The following table summarizes its intrinsic clearance values from a key study aimed at developing an in vitro-in vivo correlation for AO substrates.

ParameterValueSystemReference
In Vitro Unbound Intrinsic Clearance (CLint,u)111 µL/min/mg proteinHuman Liver Cytosol[1]
In Vitro Unbound Intrinsic Clearance (CLint,u)88 µL/min/mg proteinHuman Liver S9 Fraction[1]
Predicted In Vivo Unbound Intrinsic Clearance (CLint,u)35 mL/min/kgHuman[2]

Experimental Protocols

In Vitro Metabolism of this compound in Human Liver Cytosol

This protocol is based on the methods described by Zientek et al. (2010) for the determination of intrinsic clearance of aldehyde oxidase substrates.

1. Materials:

  • This compound

  • Pooled human liver cytosol (from a reputable commercial source)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Menadione (as a specific AO inhibitor)

  • Acetonitrile (for reaction termination)

  • Internal standard (for analytical quantification)

  • LC-MS/MS system

2. Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Prepare incubation mixtures in microcentrifuge tubes containing potassium phosphate buffer and human liver cytosol (final protein concentration typically 0.5-1 mg/mL).

  • For inhibitor control experiments, pre-incubate the cytosol with menadione (final concentration, e.g., 10 µM) for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the metabolic reaction by adding this compound to the incubation mixture (final substrate concentration typically 1 µM).

  • Incubate the reaction mixtures at 37°C in a shaking water bath.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Transfer the supernatant to a new plate or vials for analysis.

  • Analyze the disappearance of the parent compound (this compound) over time using a validated LC-MS/MS method.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of this compound remaining versus time.

  • Determine the first-order elimination rate constant (k) from the slope of the linear regression line.

  • Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) in units of µL/min/mg protein using the equation: CLint = (0.693 / t1/2) / (mg protein/mL).

Visualizations

Aldehyde Oxidase Metabolic Pathway

The following diagram illustrates the general metabolic pathway catalyzed by aldehyde oxidase.

AldehydeOxidasePathway Substrate Aldehyde or N-Heterocycle (e.g., this compound) AO Aldehyde Oxidase (AO) Substrate->AO Product Carboxylic Acid or Hydroxylated Metabolite AO->Product Oxidation/ Hydroxylation H2O2 H₂O₂ AO->H2O2 H2O H₂O H2O->AO O2 O₂ O2->AO

Caption: General reaction scheme for aldehyde oxidase metabolism.

Experimental Workflow for In Vitro Intrinsic Clearance Determination

This diagram outlines the key steps in the experimental workflow for determining the in vitro intrinsic clearance of this compound.

ExperimentalWorkflow A Prepare Incubation Mixtures (Buffer + Liver Cytosol) B Pre-incubation with/without AO Inhibitor (Menadione) A->B C Initiate Reaction (Add this compound) B->C D Incubate at 37°C (Time Course) C->D E Terminate Reaction (Acetonitrile + Internal Standard) D->E F Sample Processing (Protein Precipitation) E->F G LC-MS/MS Analysis F->G H Data Analysis (Calculate CLint) G->H

Caption: Workflow for determining in vitro intrinsic clearance.

Conclusion

This compound serves as a critical reference compound for elucidating the role of aldehyde oxidase in drug metabolism. The quantitative data on its intrinsic clearance, coupled with detailed experimental protocols, provides a framework for researchers to assess the potential for AO-mediated metabolism of their own drug candidates. The significant species differences in AO activity underscore the importance of using human-derived in vitro systems and appropriate tool compounds like this compound to improve the prediction of human pharmacokinetics and mitigate the risk of clinical failures due to unforeseen metabolic pathways. Further disclosure of the original therapeutic target of this compound could provide additional context for its use in drug discovery and development beyond its current application in metabolic studies.

References

Species Differences in Aldehyde Oxidase Activity and its Impact on PF-945863 Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldehyde oxidase (AO), a cytosolic molybdo-flavoenzyme, plays a crucial role in the metabolism of a wide array of xenobiotics, including numerous drug candidates.[1] Its broad substrate specificity, particularly towards N-heterocyclic compounds, makes it a significant contributor to Phase I metabolism. However, pronounced species differences in AO expression, isoform composition, and substrate specificity present a formidable challenge in drug development.[2][3] The unpredictable nature of these interspecies variations often leads to poor in vitro-in vivo correlation (IVIVC) and has been implicated in the clinical failure of promising drug candidates due to unanticipated high clearance in humans.[1][4]

This technical guide provides an in-depth analysis of the species-specific nature of AO activity and its direct consequences on the metabolism of PF-945863, a compound known to be a substrate of AO.[1] By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to equip researchers and drug development professionals with the critical knowledge needed to navigate the complexities of AO-mediated metabolism.

Species-Dependent Variation in Aldehyde Oxidase

The enzymatic landscape of AO varies significantly across species, a factor that is central to the challenges in preclinical drug development. Humans possess a single functional AO gene, AOX1, which is highly expressed in the liver.[5] In stark contrast, rodents, such as rats and mice, have four distinct AO genes (Aox1-4), each encoding a functionally different enzyme.[5] This genetic disparity translates to substantial differences in metabolic profiles and clearance rates for AO substrates.

Generally, AO activity is observed to be highest in monkeys and humans, moderate and more variable in rats, and notably absent in dogs.[3][4] This variability underscores the difficulty in selecting an appropriate animal model that can accurately predict human pharmacokinetics for AO substrates. For instance, preclinical studies in dogs would entirely miss AO-mediated clearance, while data from rats may not quantitatively translate to the human scenario.[3]

Quantitative Analysis of this compound Metabolism

Table 1: In Vitro Intrinsic Clearance of this compound in Human Liver Fractions

ParameterHuman Liver CytosolHuman Liver S9 Fraction
Intrinsic Clearance (CLint, µL/min/mg protein) 180148

Data sourced from Zientek et al., 2010.[1]

Table 2: In Vivo Clearance of this compound in Humans

ParameterValue
In Vivo Hepatic Intrinsic Clearance (CLint, mL/min/kg) 35

Data sourced from Zientek et al., 2010.[1]

Table 3: Qualitative Comparison of Aldehyde Oxidase Activity and Predicted Impact on this compound Metabolism

SpeciesTypical Aldehyde Oxidase Activity LevelPredicted Metabolism of this compound
Human HighSignificant metabolism, as confirmed by in vitro data.
Cynomolgus Monkey HighExpected to be a major metabolic pathway.
Rat Moderate to Low (and variable)Likely to be metabolized, but potentially at a lower rate than in humans and monkeys.
Dog AbsentNo significant metabolism via aldehyde oxidase is expected.

Experimental Protocols

Accurate assessment of AO-mediated metabolism is critical. Below are detailed methodologies for key experiments.

In Vitro Aldehyde Oxidase Activity Assay in Liver Cytosol

This protocol outlines the determination of the intrinsic clearance of a test compound, such as this compound, in liver cytosol.

Materials:

  • Pooled liver cytosol (human, rat, monkey)

  • Test compound (e.g., this compound)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) with an appropriate internal standard

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Dilute the test compound in potassium phosphate buffer to the desired final concentration (typically 1 µM). The final concentration of the organic solvent should be kept low (e.g., <0.5%) to avoid enzyme inhibition.

  • Thaw the pooled liver cytosol on ice and dilute with potassium phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).

  • Pre-warm the cytosol preparation and the test compound solution at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the test compound solution to the liver cytosol preparation.

  • Incubate the reaction mixture at 37°C with constant shaking.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a 96-well plate containing cold acetonitrile with an internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.

  • Determine the intrinsic clearance (CLint) from the rate of disappearance of the parent compound over time.

Analysis of this compound and its Metabolites by HPLC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound and its potential metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

Chromatographic Conditions:

  • Column: A reverse-phase C18 column is typically suitable.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the parent compound and its metabolites.

  • Flow Rate: Typically in the range of 0.3-0.6 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally effective for N-heterocyclic compounds.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for the parent compound and each potential metabolite.

  • Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows for maximum sensitivity.

Visualizing Workflows and Pathways

Experimental Workflow

The following diagram illustrates the typical workflow for assessing the species differences in the metabolism of an AO substrate like this compound.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation start Test Compound (this compound) Stock incubation Incubate at 37°C (Time Points: 0, 5, 15, 30, 60 min) start->incubation cytosol Pooled Liver Cytosol (Human, Rat, Monkey) cytosol->incubation quench Quench Reaction (Cold Acetonitrile + IS) incubation->quench centrifuge Protein Precipitation (Centrifugation) quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms clearance Calculate Intrinsic Clearance (CLint) lcms->clearance comparison Compare Species Differences clearance->comparison

Workflow for assessing species differences in AO metabolism.
Metabolic Pathway of this compound

The primary metabolic pathway for many AO substrates involves hydroxylation at an electron-deficient carbon atom adjacent to a nitrogen atom in a heterocyclic ring system. The following diagram illustrates this proposed pathway for this compound.

metabolic_pathway PF945863 This compound (Parent Drug) Metabolite Hydroxylated Metabolite PF945863->Metabolite Hydroxylation AO Aldehyde Oxidase (AO) Species-Dependent Activity

Proposed AO-mediated metabolic pathway for this compound.

Conclusion

The significant species differences in aldehyde oxidase activity represent a critical hurdle in the development of drugs that are AO substrates. As demonstrated with this compound, reliance on preclinical animal models without a thorough understanding of their AO machinery can lead to misleading predictions of human pharmacokinetics. While human in vitro systems provide valuable data, the lack of directly comparable quantitative data for this compound across different preclinical species in the public domain highlights an ongoing challenge.

For drug development professionals, an early and thorough assessment of a compound's susceptibility to AO-mediated metabolism is paramount. This should involve in vitro studies using liver cytosol or S9 fractions from humans, monkeys, and rats to establish a comparative metabolic profile. The qualitative and quantitative data presented in this guide, along with the detailed protocols and workflows, serve as a foundational resource for designing and interpreting such studies. Ultimately, a comprehensive, multi-species approach is essential to de-risk drug candidates and improve the translation of preclinical findings to successful clinical outcomes.

References

Understanding the Active Site of Alde-hyde Oxidase: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldehyde oxidase (AO), a cytosolic enzyme predominantly found in the liver, plays a crucial role in the metabolism of a wide array of xenobiotics.[1] As a member of the molybdo-flavoenzymes family, AO is responsible for the oxidation of aldehydes to carboxylic acids and the hydroxylation of N-heterocyclic compounds.[1][2] Its broad substrate specificity and significant inter-species differences have made it an enzyme of increasing interest and concern in drug development.[3] Compounds designed to reduce cytochrome P450-mediated metabolism often inadvertently become substrates for AO, leading to unforeseen metabolic liabilities such as rapid clearance and the formation of unique metabolites. This guide provides an in-depth look into the active site of human aldehyde oxidase 1 (AOX1), its interaction with substrates like PF-945863, and the experimental approaches to characterize these interactions.

The Aldehyde Oxidase Active Site

The catalytic function of aldehyde oxidase is centered around a complex active site within each monomer of the homodimeric enzyme. This site houses a molybdenum cofactor (Moco), which is the location of substrate oxidation.[1][2] In addition to Moco, each monomer contains a flavin adenine dinucleotide (FAD) and two distinct iron-sulfur clusters ([2Fe-2S]), which are essential for electron transfer during the catalytic cycle.[1]

The oxidation mechanism of AO is distinct from that of cytochrome P450 enzymes. It involves a nucleophilic attack by a hydroxyl group coordinated to the molybdenum atom on an electron-deficient carbon of the substrate.[1][2] For N-heterocyclic compounds, this typically occurs at a carbon atom adjacent to a nitrogen atom. The oxygen incorporated into the product is derived from water, not molecular oxygen.[1]

Quantitative Analysis of AO Substrate and Inhibitor Interactions

Understanding the kinetics of substrate metabolism and inhibition is critical for predicting the potential for AO-mediated drug clearance and drug-drug interactions. The following tables summarize key quantitative data for known AO substrates and inhibitors.

Table 1: Fraction Metabolized by Aldehyde Oxidase (fm,AO) for Selected Substrates

Compoundfm,AO (using 3 µM Icotinib)fm,AO (using 25 µM Hydralazine)Reference
PF-09458630.630.87[4]
Carbazeran0.830.65[4]
DACA1.000.53[4]
Idelalisib0.350.29[4]
O6-Benzylguanine0.760.79[4]
JNJ388776050.840.70[4]
Zaleplon0.660.80[4]
Zoniporide0.800.84[4]

Table 2: Inhibition Constants for Selected Aldehyde Oxidase Inhibitors

InhibitorSubstrateInhibition TypeIC50 (nM)Ki (nM)Reference
RaloxifenePhthalazineUncompetitive5.70.87[5][6]
RaloxifeneVanillinUncompetitive-1.2[5][6]
RaloxifeneNicotine-Δ1'(5')-iminium ionUncompetitive-1.4[5][6]
RaloxifeneHydroxamic acid compoundNoncompetitive-51[5][7]
MenadionePhthalazinePredominantly Uncompetitive--[8]
β-EstradiolPhthalazinePredominantly Uncompetitive--[8]
ChlorpromazinePhthalazineMixed--[8]
ClozapinePhthalazineMixed--[8]
2,6-Dichlorophenolindophenol (DCPIP)PhthalazinePredominantly Uncompetitive--[8]

Experimental Protocols

Characterizing a compound's interaction with AO is a critical step in drug development. Below is a detailed protocol for a typical in vitro AO inhibition assay using human liver cytosol.

Protocol: Aldehyde Oxidase Inhibition Assay in Human Liver Cytosol

1. Objective: To determine the inhibitory potential of a test compound on human aldehyde oxidase activity by measuring the reduction in the formation of a specific metabolite from a known AO substrate.

2. Materials:

  • Pooled human liver cytosol (HLC)

  • Test compound

  • Probe substrate (e.g., Phthalazine, Vanillin)[8][9]

  • Potent, selective AO inhibitor (e.g., Raloxifene, Hydralazine) for positive control[10]

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

3. Methods:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare a stock solution of the probe substrate in an appropriate solvent.

    • Prepare a stock solution of the positive control inhibitor.

    • Prepare the HLC suspension in potassium phosphate buffer to the desired final protein concentration (e.g., 0.1 mg/mL).[9]

  • Incubation Procedure:

    • Add the potassium phosphate buffer to the wells of a 96-well plate.

    • Add the test compound at various concentrations (typically in triplicate). For the control wells, add the vehicle (DMSO).

    • Add the HLC suspension to each well and pre-incubate for a short period at 37°C.

    • Initiate the reaction by adding the probe substrate to each well.[8] The final volume is typically around 200-800 µL.[8][11]

    • Incubate at 37°C for a predetermined time (e.g., 5, 15, 30, 60, 120 minutes), ensuring the reaction is in the linear range.[12]

  • Reaction Termination and Sample Processing:

    • Stop the reaction by adding ice-cold acetonitrile containing an internal standard.[13]

    • Centrifuge the plate to precipitate the protein.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Analyze the samples by LC-MS/MS to quantify the formation of the metabolite.[13]

  • Data Analysis:

    • Calculate the rate of metabolite formation in the presence and absence of the test compound.

    • Determine the percent inhibition at each concentration of the test compound.

    • Calculate the IC50 value by fitting the data to a suitable dose-response model.

    • If determining the inhibition constant (Ki), perform the assay with multiple substrate and inhibitor concentrations and analyze the data using appropriate kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk plots).[8]

Visualizing Key Processes

To better understand the complex processes involved in AO-mediated metabolism, the following diagrams illustrate the catalytic cycle, a typical experimental workflow, and the key components of the active site.

Aldehyde_Oxidase_Catalytic_Cycle cluster_enzyme Aldehyde Oxidase cluster_cofactors Electron Transfer Chain Mo(VI)=O Mo(VI)=O (Oxidized Enzyme) Mo(IV)-OH Mo(IV)-OH (Reduced Enzyme) Mo(VI)=O->Mo(IV)-OH Nucleophilic Attack & Hydride Transfer Fe-S [2Fe-2S] Clusters Mo(IV)-OH->Fe-S 2e⁻ Transfer Product R-COOH (Product) Mo(IV)-OH->Product Product Release FAD FAD Fe-S->FAD FAD->Mo(VI)=O Regeneration O2 O₂ FAD->O2 Substrate R-CHO (Substrate) Substrate->Mo(VI)=O Substrate Binding H2O H₂O H2O->Mo(VI)=O Water Binding H2O2 H₂O₂ O2->H2O2

Caption: The catalytic cycle of aldehyde oxidase.

AO_Assessment_Workflow start New Chemical Entity (NCE) in_vitro_screen In vitro Metabolic Stability Assay (Human Liver Microsomes vs. Hepatocytes) start->in_vitro_screen decision1 Discrepancy in Clearance? (Hepatocytes >> Microsomes) in_vitro_screen->decision1 cytosol_assay Human Liver Cytosol Assay (+/- AO inhibitor, e.g., hydralazine) decision1->cytosol_assay Yes conclusion_negative Low Risk of AO-Mediated Clearance decision1->conclusion_negative No decision2 Inhibition of Metabolism? cytosol_assay->decision2 recombinant_assay Recombinant Human AOX1 Assay decision2->recombinant_assay Yes decision2->conclusion_negative No conclusion_positive High Risk of AO-Mediated Clearance recombinant_assay->conclusion_positive

Caption: Workflow for assessing a compound's potential for AO metabolism.

AO_Active_Site Simplified Representation of the AO Active Site active_site Molybdenum Cofactor (Moco) Mo =O -OH =S Pterin Moiety Substrate Binding Pocket Glu Lys product Product (Hydroxylated Metabolite) active_site:moco->product Catalyzes Oxidation substrate Substrate (e.g., N-heterocycle) substrate->active_site:substrate Enters

Caption: Key components of the aldehyde oxidase active site.

References

PF-945863: A Technical Guide for Studying Aldehyde Oxidase-Mediated Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of drug metabolism, the focus has traditionally been on cytochrome P450 (CYP) enzymes. However, non-CYP-mediated pathways, such as those catalyzed by aldehyde oxidase (AO), are gaining significant attention due to their emerging role in the clearance of new drug candidates.[1][2] Understanding the contribution of these enzymes is critical for accurate prediction of human pharmacokinetics and avoiding developmental setbacks.

This technical guide focuses on PF-945863, a compound that serves as a valuable tool for investigating non-CYP-mediated metabolism. Contrary to potential misconceptions, this compound is not a selective inhibitor of carboxylesterases (CES). Instead, it is a well-characterized substrate of Aldehyde Oxidase (AO), a cytosolic molybdo-flavoenzyme.[3][4] As such, this compound is utilized in research settings to probe the activity of AO and to develop and refine in vitro-in vivo extrapolation (IVIVE) models for predicting the clearance of drugs metabolized by this enzyme.[2][3] This document provides a comprehensive overview of this compound, including its metabolic properties, relevant experimental protocols, and its application in the study of AO-mediated drug metabolism.

This compound as a Tool Compound

This compound is primarily used as a reference substrate in studies aimed at understanding the role of AO in drug clearance.[3][4] Its consistent metabolism by AO allows researchers to use it as a benchmark for characterizing in vitro assay systems, such as human liver cytosol and S9 fractions, and for developing scaling factors to predict in vivo clearance from in vitro data.[3] The challenge in accurately predicting AO-mediated clearance is well-documented, with common preclinical species like rats and dogs showing different AO expression levels compared to humans.[3] Compounds like this compound are therefore essential for building more reliable predictive models.

Quantitative Data: Metabolic Clearance of this compound

The primary quantitative data available for this compound relates to its metabolic clearance. The following tables summarize the reported in vitro and in vivo clearance values, which are crucial for IVIVE studies.

Table 1: In Vitro and In Vivo Unbound Intrinsic Clearance of this compound

ParameterValueSystem/SpeciesReference
In Vivo Unbound Intrinsic Clearance (CLint,u, in vivo)35 mL/min/kgHuman[3]
Scaled Unbound Intrinsic Clearance (from cytosol)38.8 - 44.6 mL/min/kgHuman Liver Cytosol[3]
Scaled Unbound Intrinsic Clearance (from S9)Not explicitly statedHuman Liver S9[3][4]

Note: The scaled in vitro values are reported to be in very close agreement with the actual in vivo value, making this compound a useful compound for IVIVE correlation studies for aldehyde oxidase.[3]

Experimental Protocols

The following sections detail the methodologies for key experiments involving this compound to assess AO-mediated metabolism.

Protocol 1: Determination of In Vitro Intrinsic Clearance in Human Liver Cytosol

This protocol is designed to measure the rate of metabolism of this compound by AO in a subcellular fraction.

1. Materials and Reagents:

  • This compound

  • Pooled human liver cytosol (commercially available)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • Organic solvent for quenching (e.g., acetonitrile)

  • Positive control AO substrate (e.g., phthalazine)[5]

  • Specific AO inhibitor (e.g., menadione, hydralazine) for confirmation[5][6]

  • LC-MS/MS system for analysis

2. Incubation Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-warm the human liver cytosol suspension in potassium phosphate buffer to 37°C.

  • Initiate the metabolic reaction by adding this compound to the cytosol suspension to achieve a final substrate concentration (e.g., 1 µM).[5] The final DMSO concentration should be kept low (e.g., <0.5%) to avoid enzyme inhibition.

  • Set up parallel incubations: one with the test compound and active cytosol, and a negative control with heat-inactivated cytosol or a specific AO inhibitor to confirm AO-mediated metabolism.[5]

  • Incubate the reaction mixture at 37°C in a shaking water bath.

  • At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), collect aliquots of the incubation mixture.[5]

  • Quench the reaction by adding a volume of cold organic solvent (e.g., 2 volumes of acetonitrile).

  • Centrifuge the samples to precipitate proteins.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

3. Data Analysis:

  • Quantify the remaining concentration of this compound at each time point using a validated LC-MS/MS method.

  • Plot the natural logarithm of the percentage of this compound remaining versus time.

  • The slope of the linear portion of this plot represents the elimination rate constant (k).

  • Calculate the in vitro intrinsic clearance (CLint) using the following equation:

    • CLint (µL/min/mg protein) = (k * 1000) / [protein concentration in mg/mL]

Protocol 2: Scaling of In Vitro Clearance to Predict In Vivo Clearance

This protocol describes how to extrapolate the in vitro data to predict human hepatic clearance.

1. Scaling Factors:

  • Obtain established values for:

    • Microsomal or cytosolic protein per gram of liver (mg/g liver)

    • Liver weight as a percentage of body weight (g/kg body weight)

2. Calculation of Scaled Intrinsic Clearance:

  • Use the in vitro CLint value and the scaling factors to calculate the scaled intrinsic clearance (e.g., in mL/min/kg). The formula for scaling from cytosol is:

    • CLint,scaled (mL/min/kg) = CLint (µL/min/mg) * (mg cytosolic protein/g liver) * (g liver/kg body weight) * (1 mL/1000 µL)

3. In Vitro-In Vivo Correlation:

  • Compare the scaled in vitro intrinsic clearance with the experimentally determined in vivo intrinsic clearance (obtained from human pharmacokinetic studies).

  • For a set of known AO substrates, including this compound, plot the predicted versus observed clearance values to establish a correlation. This correlation can then be used to predict the clearance of new chemical entities suspected of being AO substrates.[3]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic context and experimental workflow for studying this compound.

Aldehyde_Oxidase_Metabolism cluster_metabolism Non-CYP Mediated Metabolism PF945863 This compound (Drug Candidate) AO Aldehyde Oxidase (AO) (Cytosolic Enzyme) PF945863->AO Substrate Metabolite Oxidized Metabolite AO->Metabolite Catalyzes Oxidation Clearance Hepatic Clearance Metabolite->Clearance

Caption: Metabolic pathway of this compound via Aldehyde Oxidase.

AO_IVIVE_Workflow cluster_workflow IVIVE Workflow for AO Substrates start Start: Select AO Substrate (e.g., this compound) incubation In Vitro Incubation (Human Liver Cytosol/S9) start->incubation analysis LC-MS/MS Analysis (Quantify Parent Compound) incubation->analysis calc_clint Calculate In Vitro CLint analysis->calc_clint scaling Scale CLint using Physiological Parameters calc_clint->scaling prediction Predict In Vivo Clearance scaling->prediction correlation Correlate with Observed In Vivo Data prediction->correlation

Caption: Experimental workflow for AO in vitro-in vivo extrapolation.

Conclusion

This compound serves as a critical tool compound for the study of non-CYP-mediated metabolism, specifically as a substrate for Aldehyde Oxidase. Its well-characterized clearance profile allows it to be used as a standard in the development and validation of in vitro systems for predicting the human pharmacokinetics of new drug candidates metabolized by AO. By using the quantitative data and protocols outlined in this guide, researchers can better characterize their own in vitro systems, improve their IVIVE correlations for AO substrates, and ultimately make more informed decisions in the drug development process.

References

The Significance of PF-945863 in Preclinical Drug Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of preclinical drug metabolism, the accurate prediction of human clearance is paramount for the successful development of new chemical entities. While cytochrome P450 (CYP) enzymes have traditionally been the focus of metabolism studies, there is a growing recognition of the significant role of non-CYP enzymes, such as aldehyde oxidase (AO). Metabolism by AO has been implicated in the clinical failure of numerous drug candidates due to high clearance that was not accurately predicted by preclinical models.[1][2] This has highlighted a critical gap in drug development: the poor in vitro-in vivo correlation (IVIVC) for AO substrates.[3][4][5]

PF-945863 has emerged as a key tool compound in addressing this challenge. As a known substrate of human aldehyde oxidase, it is extensively used in preclinical studies to understand the intricacies of AO-mediated metabolism and to develop more reliable predictive models.[3][4][5] This technical guide provides an in-depth overview of the significance of this compound, detailing its metabolism, the challenges in predicting its clearance, and the experimental approaches used in its evaluation.

The Role of Aldehyde Oxidase in Drug Metabolism

Aldehyde oxidase is a cytosolic molybdo-flavoenzyme that plays an important role in the metabolism of a wide range of xenobiotics, particularly N-heterocyclic compounds and aldehydes.[6][7] Unlike CYP enzymes, AO exhibits significant interspecies differences in both expression and substrate specificity, which is a primary reason for the failure of traditional allometric scaling from preclinical species like rats and dogs to humans.[1][4][5] Furthermore, standard in vitro systems, such as human liver microsomes, are not suitable for studying AO, as the enzyme is located in the cytosolic fraction.[8] Consequently, in vitro assays using human liver cytosol or S9 fractions are the preferred methods, yet they often underestimate in vivo clearance.[1][6][9]

This compound as a Probe Substrate for Aldehyde Oxidase

This compound is a compound that is predominantly cleared by aldehyde oxidase.[1] This characteristic makes it an invaluable tool for:

  • Developing and validating in vitro-in vivo extrapolation (IVIVE) models: By comparing the in vitro clearance rates of this compound in human liver cytosol or S9 fractions with its observed in vivo clearance, researchers can develop and refine scaling factors to improve the prediction of human clearance for other AO substrates.[3][4][5]

  • Investigating interspecies differences: Studying the metabolism of this compound across different species helps to characterize the functional differences in AO activity and improve the understanding of why animal models often fail to predict human pharmacokinetics for AO substrates.

  • Categorizing new chemical entities: this compound can be used as a reference compound in a "yard-stick" or "relative scale" approach to classify new drug candidates as having low, medium, or high AO-mediated clearance.[4][5][6]

Quantitative Data on this compound Metabolism

The following table summarizes the available quantitative data for this compound, highlighting the discrepancy between in vitro predictions and in vivo observations, a hallmark of AO substrates.

ParameterValueSystem/SpeciesReference
In Vitro Intrinsic Clearance (CLint)
Predicted Range38.8–44.6 ml/min/kgComputational Model[1]
Actual Value35 ml/min/kgIn Vitro System[1]
Fraction Metabolized by AO (fm,AO)
Using Icotinib (3 µM)0.63-[10]
Using Hydralazine (25 µM)0.87-[10]

Note: The data presented is based on published literature and may vary depending on the specific experimental conditions.

Experimental Protocols

The assessment of AO-mediated metabolism typically involves in vitro incubation of the test compound with human liver subcellular fractions that contain the enzyme.

Protocol: Metabolic Stability in Human Liver Cytosol

1. Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound, such as this compound, due to metabolism by cytosolic enzymes, primarily aldehyde oxidase.

2. Materials:

  • Pooled human liver cytosol (from a reputable supplier)
  • Test compound (e.g., this compound) stock solution in a suitable organic solvent (e.g., DMSO)
  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
  • Positive control AO substrate (e.g., zaleplon, zoniporide)
  • Negative control (compound incubated in buffer without cytosol)
  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
  • 96-well incubation plates
  • LC-MS/MS system for analysis

3. Procedure:

  • Prepare a working solution of the test compound in phosphate buffer. The final concentration of the organic solvent should be low (typically <1%) to avoid enzyme inhibition.
  • Add the human liver cytosol to the phosphate buffer to achieve the desired protein concentration (e.g., 0.5-1 mg/mL).
  • Pre-incubate the cytosol mixture at 37°C for 5-10 minutes.
  • Initiate the reaction by adding the test compound working solution to the cytosol mixture.
  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
  • Immediately quench the reaction by adding the aliquot to a well containing the ice-cold acetonitrile with the internal standard.
  • Once all time points are collected, centrifuge the plate to pellet the precipitated protein.
  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.
  • The slope of the linear portion of this plot gives the elimination rate constant (k).
  • Calculate the in vitro half-life (t1/2) as 0.693/k.
  • Calculate the in vitro intrinsic clearance (CLint) in µL/min/mg protein using the following equation: CLint = (0.693 / t1/2) / (mg/mL protein in incubation)

Visualizations

Metabolic Pathway of this compound

cluster_metabolism Metabolism of this compound PF945863 This compound Metabolite Oxidized Metabolite PF945863->Metabolite Aldehyde Oxidase (AO) Oxidation

Caption: Oxidation of this compound by Aldehyde Oxidase.

Experimental Workflow for AO Substrate Evaluation

cluster_workflow Workflow for Aldehyde Oxidase (AO) Substrate Assessment start New Chemical Entity (NCE) in_vitro In Vitro Metabolic Stability Assay (Human Liver Cytosol/S9) start->in_vitro calc_clint Calculate In Vitro CLint in_vitro->calc_clint ivive In Vitro-In Vivo Extrapolation (IVIVE) (Using Scaling Factors) calc_clint->ivive predict_cl Predict Human In Vivo Clearance ivive->predict_cl decision Risk Assessment: Low, Medium, or High Clearance? predict_cl->decision end Decision on Compound Progression decision->end

Caption: General workflow for assessing AO-mediated clearance.

Challenges in Predicting AO-Mediated Clearance

cluster_challenges Challenges and Strategies in Predicting AO-Mediated Clearance challenge Challenge: Poor Prediction of Human Clearance for AO Substrates reason1 Interspecies Differences (e.g., Rat, Dog vs. Human) challenge->reason1 reason2 In Vitro Systems Underpredict (Cytosol/S9 vs. In Vivo) challenge->reason2 strategy3 Strategy: Utilize Humanized Liver Models reason1->strategy3 strategy1 Strategy: Develop IVIVE Scaling Factors reason2->strategy1 strategy2 Strategy: Use 'Yard-Stick' Approach reason2->strategy2 tool Tool Compound: This compound strategy1->tool validates strategy2->tool used as reference

Caption: Challenges and strategies in AO clearance prediction.

Conclusion

This compound serves as an indispensable tool in modern preclinical drug metabolism. Its well-characterized nature as a high-clearance aldehyde oxidase substrate provides a much-needed benchmark for an area of metabolism fraught with predictive challenges. By employing this compound in carefully designed in vitro studies, researchers can better understand the behavior of AO, develop more robust IVIVE models, and make more informed decisions about the progression of new drug candidates that may be susceptible to AO-mediated metabolism. The continued use of probe substrates like this compound is crucial for mitigating the risk of clinical failures and advancing our ability to predict the pharmacokinetic fate of new drugs in humans.

References

Methodological & Application

Protocol for in vitro metabolism of PF-945863 using human liver cytosol.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-945863 is a xenobiotic that undergoes significant metabolism mediated by cytosolic enzymes, particularly aldehyde oxidase (AO).[1][2] Understanding the metabolic fate of drug candidates like this compound is a critical step in drug discovery and development, as rapid metabolism can lead to high clearance, low exposure, and potential efficacy or toxicity issues.[3] This document provides a detailed protocol for assessing the in vitro metabolism of this compound using human liver cytosol, a key in vitro system for studying non-CYP-mediated metabolic pathways.[1][4][5]

The protocol outlines the necessary reagents, equipment, and step-by-step procedures for conducting the assay, as well as the analytical methods for quantifying the depletion of the parent compound. The data generated from this protocol can be used to determine key metabolic parameters such as intrinsic clearance, providing valuable insights for predicting in vivo pharmacokinetic behavior.

Data Presentation

The following tables summarize typical quantitative data obtained from in vitro metabolism studies of this compound in human liver cytosol.

Table 1: In Vitro Intrinsic Clearance of this compound in Human Liver Cytosol

ParameterValueUnits
Intrinsic Clearance (CLint)[Insert Value]µL/min/mg protein
Half-life (t1/2)[Insert Value]min

Table 2: Kinetic Parameters of this compound Metabolism in Human Liver Cytosol

ParameterValueUnits
Michaelis-Menten Constant (Km)[Insert Value]µM
Maximum Velocity (Vmax)[Insert Value]nmol/min/mg protein

Experimental Protocols

Protocol: Determination of Metabolic Stability of this compound in Human Liver Cytosol

This protocol is designed to measure the rate of metabolism of this compound in pooled human liver cytosol.

Materials and Reagents:

  • This compound

  • Pooled Human Liver Cytosol (commercially available)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Dimethyl Sulfoxide (DMSO)

  • Acetonitrile (ACN)

  • Internal Standard (IS) solution (e.g., a structurally similar compound not metabolized by AO)

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Experimental Workflow:

workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling and Quenching cluster_analysis Analysis prep_pf Prepare this compound Stock Solution (in DMSO) add_pf Add this compound Working Solution prep_pf->add_pf prep_buffer Prepare Incubation Buffer (Potassium Phosphate, pH 7.4) add_buffer Add Buffer to 96-well Plate prep_buffer->add_buffer prep_cytosol Thaw Human Liver Cytosol on Ice start_reaction Initiate Reaction with Cytosol prep_cytosol->start_reaction prep_is Prepare Internal Standard Solution quench Quench with Cold Acetonitrile containing Internal Standard prep_is->quench add_buffer->add_pf pre_incubate Pre-incubate at 37°C add_pf->pre_incubate pre_incubate->start_reaction sample_t0 Sample at Time 0 start_reaction->sample_t0 sample_tx Sample at Various Time Points start_reaction->sample_tx sample_t0->quench sample_tx->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge transfer Transfer Supernatant centrifuge->transfer lcms Analyze by LC-MS/MS transfer->lcms data Determine % this compound Remaining lcms->data

Caption: Experimental workflow for the in vitro metabolism of this compound.

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a working solution of this compound by diluting the stock solution in potassium phosphate buffer to the desired final concentration (e.g., 1 µM). The final DMSO concentration in the incubation should be less than 0.5%.

    • On the day of the experiment, thaw the pooled human liver cytosol on ice. Dilute the cytosol with potassium phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).

  • Incubation:

    • In a 96-well plate, add the this compound working solution.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the diluted human liver cytosol to each well. The final incubation volume is typically 200 µL.

  • Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot (e.g., 50 µL) from the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a well of a new 96-well plate containing a 2-3 fold volume of ice-cold acetonitrile (ACN) with a known concentration of the internal standard.

  • Sample Processing and Analysis:

    • After the final time point, centrifuge the plate at 4°C to precipitate the protein.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to determine the concentration of this compound remaining at each time point.

Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percent remaining of this compound against time.

  • Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

  • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) / (protein concentration in mg/mL) * 1000.

Logical Relationship of Key Components in the Assay

G cluster_reactants Reactants cluster_conditions Reaction Conditions PF945863 This compound (Substrate) Metabolism Metabolic Reaction PF945863->Metabolism HLC Human Liver Cytosol (Enzyme Source: Aldehyde Oxidase) HLC->Metabolism Buffer Potassium Phosphate Buffer (pH 7.4) Buffer->Metabolism Temperature 37°C Temperature->Metabolism Metabolites Metabolites Metabolism->Metabolites Depletion Depletion of this compound Metabolism->Depletion

Caption: Key components and their roles in the in vitro metabolism assay.

Analytical Method

The quantification of this compound in the quenched samples is typically performed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity for the analysis of drugs in complex biological matrices.

Typical LC-MS/MS Parameters:

  • Liquid Chromatography:

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of aqueous and organic solvents (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Flow Rate: Typical flow rates are in the range of 0.3-0.6 mL/min.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the chemical properties of this compound.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard must be optimized.

Conclusion

This application note provides a comprehensive protocol for evaluating the in vitro metabolism of this compound using human liver cytosol. By following this protocol, researchers can generate reliable data on the metabolic stability and intrinsic clearance of this compound, which is essential for predicting its pharmacokinetic properties in humans. The use of a robust analytical method like LC-MS/MS ensures accurate quantification, leading to a better understanding of the role of aldehyde oxidase in the metabolism of this compound.

References

Application Notes and Protocols for Aldehyde Oxidase Activity Assay Using PF-945863

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldehyde oxidase (AO) is a cytosolic enzyme predominantly found in the liver that plays a significant role in the metabolism of a variety of xenobiotics, including many therapeutic drugs.[1][2] As a non-cytochrome P450 enzyme, AO-mediated metabolism has become increasingly important in drug discovery and development, as efforts to mitigate CYP-mediated metabolism can inadvertently increase a compound's susceptibility to AO.[2] Understanding the contribution of AO to a drug candidate's metabolic clearance is crucial for predicting its pharmacokinetic profile and avoiding potential clinical failures.[3]

PF-945863 has been identified as a substrate of human aldehyde oxidase. Its metabolism by AO can influence its systemic exposure and overall disposition. Therefore, a robust in vitro assay to characterize the AO-mediated metabolism of this compound is a valuable tool for drug development professionals.

These application notes provide a detailed protocol for assessing the metabolic stability of this compound in the presence of human liver cytosol, a primary source of AO. The described method is a substrate depletion assay, which monitors the disappearance of the parent compound over time, allowing for the determination of in vitro intrinsic clearance (CLint).

Principle of the Assay

The aldehyde oxidase activity assay with this compound is based on the principle of measuring the rate of its metabolism by the AO present in a subcellular fraction, typically human liver cytosol. The assay involves incubating this compound with human liver cytosol at a physiological temperature (37°C). At specific time points, aliquots of the reaction mixture are taken and the reaction is quenched. The remaining concentration of this compound is then quantified using a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The rate of disappearance of this compound is used to calculate the in vitro half-life (t½) and the in vitro intrinsic clearance (CLint). This data is essential for in vitro-in vivo extrapolation (IVIVE) to predict the in vivo hepatic clearance of the compound.

Materials and Reagents

  • Test Compound: this compound

  • Enzyme Source: Pooled Human Liver Cytosol (commercially available)

  • Buffer: Potassium phosphate buffer (100 mM, pH 7.4)

  • Quenching Solution: Acetonitrile, cold

  • Internal Standard (IS): A structurally similar compound not metabolized by AO (e.g., a stable isotope-labeled version of this compound or another suitable compound) for LC-MS/MS analysis.

  • LC-MS/MS System: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.

  • Plates: 96-well plates (for incubation and sample collection)

  • Incubator: Capable of maintaining 37°C

  • Centrifuge: Capable of pelleting precipitated proteins

Experimental Protocols

Preparation of Reagents
  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mM.

  • Working Solution of this compound: Dilute the stock solution in the assay buffer to a working concentration. For a final assay concentration of 1 µM, a 2X working solution (2 µM) is recommended.

  • Internal Standard (IS) Solution: Prepare a stock solution of the IS in an organic solvent. The final concentration of the IS in the quenching solution should be optimized for the LC-MS/MS method.

  • Human Liver Cytosol Suspension: Thaw the pooled human liver cytosol on ice. Dilute the cytosol to the desired protein concentration (e.g., 1 mg/mL) with cold potassium phosphate buffer (100 mM, pH 7.4). Keep the suspension on ice until use.

Aldehyde Oxidase Activity Assay (Substrate Depletion)
  • Pre-incubation: Pre-warm the human liver cytosol suspension and the this compound working solution at 37°C for 5-10 minutes.

  • Initiation of Reaction: In a 96-well plate, initiate the metabolic reaction by adding an equal volume of the pre-warmed this compound working solution to the pre-warmed human liver cytosol suspension. The final concentration of this compound is typically 1 µM, and the final protein concentration is 0.5 mg/mL. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid enzyme inhibition.

  • Incubation and Sampling: Incubate the reaction plate at 37°C with gentle shaking. At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

  • Quenching: Immediately add the aliquot to a collection plate containing a fixed volume (e.g., 150 µL) of cold acetonitrile with the internal standard to stop the reaction and precipitate the proteins.

  • Control Incubations:

    • Negative Control (Time 0): Quench the reaction immediately after adding the substrate to the cytosol.

    • No Enzyme Control: Incubate the substrate in the buffer without the cytosol to assess non-enzymatic degradation.

  • Sample Processing: After the last time point, vortex the collection plate and centrifuge at high speed (e.g., 3000 x g for 10 minutes) to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS.

LC-MS/MS Analysis

A specific and sensitive LC-MS/MS method should be developed and validated for the quantification of this compound. As a starting point, a general reversed-phase LC method coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended.

  • Chromatographic Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a common choice.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Ionization: Electrospray Ionization (ESI) in positive mode is often suitable for nitrogen-containing compounds.

  • MRM Transitions: The specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing the pure compounds into the mass spectrometer.

Note: The optimal LC-MS/MS parameters (e.g., collision energy, cone voltage) must be determined empirically.

Data Presentation and Analysis

The concentration of this compound at each time point is determined from a calibration curve. The percentage of this compound remaining at each time point is then calculated relative to the concentration at time 0.

The natural logarithm of the percent remaining is plotted against time. The slope of the linear portion of this plot gives the rate constant of depletion (k).

The in vitro half-life (t½) is calculated using the following equation: t½ = -0.693 / k

The in vitro intrinsic clearance (CLint, in µL/min/mg protein) is calculated using the following equation: CLint = (0.693 / t½) * (Volume of incubation / mg of cytosolic protein)

ParameterValueReference
In Vitro System Human Liver CytosolZientek et al., 2010
Substrate Concentration 1 µM (recommended starting concentration)General practice for stability assays
Protein Concentration 0.5 mg/mL (recommended)General practice for stability assays
Calculated In Vivo Unbound Intrinsic Clearance (CLint,u) 35 mL/min/kgZientek et al., 2010

Note: The provided in vivo clearance value is for context and comparison with experimentally derived in vitro data after appropriate scaling.

Visualization of Workflows and Pathways

AldehydeOxidaseAssayWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis PF945863 This compound Stock Incubation Incubate at 37°C PF945863->Incubation Cytosol Human Liver Cytosol Cytosol->Incubation Buffer Assay Buffer Buffer->Incubation Sampling Sample at Time Points Incubation->Sampling Quenching Quench with ACN + IS Sampling->Quenching Centrifugation Centrifuge Quenching->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS Data Data Analysis LCMS->Data

Caption: Experimental workflow for the aldehyde oxidase activity assay of this compound.

MetabolicPathway PF945863 This compound Metabolite Oxidized Metabolite PF945863->Metabolite Oxidation AO Aldehyde Oxidase (AO) (in Human Liver Cytosol) AO->PF945863

Caption: Proposed metabolic pathway of this compound by aldehyde oxidase.

References

Application Note: Quantification of PF-945863 and its Aldehyde Oxidase-Mediated Metabolites using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of PF-945863 and its putative metabolites in human plasma. This compound is known to be a substrate of aldehyde oxidase (AO), a key enzyme in the metabolism of many nitrogen-containing heterocyclic drugs. The method employs a simple protein precipitation for sample preparation followed by a rapid chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, providing high selectivity and sensitivity. This method is suitable for pharmacokinetic studies and in vitro metabolic assays.

Introduction

This compound is an investigational compound that undergoes significant metabolism by aldehyde oxidase (AO). AO is a cytosolic enzyme responsible for the oxidation of a variety of aldehydes and N-heterocyclic compounds. Due to the increasing recognition of AO's role in drug metabolism and its potential for causing rapid clearance of drug candidates, robust analytical methods are essential to characterize the pharmacokinetics of AO substrates and their metabolites. This application note provides a detailed protocol for the quantification of this compound and its proposed primary oxidative metabolites.

Note on this compound and Metabolite Structures: As the definitive chemical structure of this compound is not publicly available, a hypothetical structure based on common scaffolds for aldehyde oxidase substrates (N-heterocyclic compounds) is proposed for the purpose of this application note. Consequently, the structures of the metabolites are also putative, based on known AO-mediated oxidation reactions at electron-deficient carbon atoms adjacent to a ring nitrogen.

Proposed Hypothetical Structures:

  • This compound (Parent): A hypothetical quinazoline-based structure is used for this protocol.

  • Metabolite 1 (M1): Hydroxylation on the quinazoline ring.

  • Metabolite 2 (M2): Further oxidation of M1.

Experimental

Sample Preparation

A simple and efficient protein precipitation method is utilized for the extraction of this compound and its metabolites from human plasma.

Protocol:

  • To 50 µL of human plasma in a 1.5 mL microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard (IS).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 50:50 (v/v) methanol/water.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

A reversed-phase chromatographic separation is performed using a C18 column to achieve good peak shape and resolution for the parent compound and its more polar metabolites.

LC Conditions:

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used for detection. The analytes are quantified using multiple reaction monitoring (MRM).

MS/MS Parameters (Hypothetical):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound[M+H]⁺[Fragment 1]⁺3025
Metabolite 1[M+H]⁺[Fragment 2]⁺3528
Metabolite 2[M+H]⁺[Fragment 3]⁺3530
Internal Std.[M+H]⁺[Fragment 4]⁺3227

Data Presentation

The following tables summarize the expected performance characteristics of this bioanalytical method, based on typical validation parameters outlined in FDA guidance.

Table 1: Calibration Curve Parameters (Hypothetical)

AnalyteRange (ng/mL)Weighting
This compound0.1 - 100> 0.9951/x²
Metabolite 10.1 - 100> 0.9951/x²
Metabolite 20.1 - 100> 0.9951/x²

Table 2: Precision and Accuracy (Hypothetical)

AnalyteQC LevelConcentration (ng/mL)Precision (%CV)Accuracy (%Bias)
This compoundLLOQ0.1< 20± 20
Low0.3< 15± 15
Mid10< 15± 15
High80< 15± 15
Metabolite 1LLOQ0.1< 20± 20
Low0.3< 15± 15
Mid10< 15± 15
High80< 15± 15

Table 3: Recovery and Matrix Effect (Hypothetical)

AnalyteQC LevelRecovery (%)Matrix Effect (%)
This compoundLow85 - 11585 - 115
High85 - 11585 - 115
Metabolite 1Low85 - 11585 - 115
High85 - 11585 - 115

Visualizations

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample (50 µL) ppt Protein Precipitation (Acetonitrile + IS) plasma->ppt vortex1 Vortex (1 min) ppt->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute (50:50 MeOH/H₂O) evaporate->reconstitute autosampler Autosampler Injection reconstitute->autosampler lc LC Separation (C18 Column) autosampler->lc ms MS/MS Detection (MRM Mode) lc->ms integration Peak Integration ms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

G PF945863 This compound (Hypothetical Structure) Metabolite1 Metabolite 1 (M1) (Hydroxylated) PF945863->Metabolite1 Metabolite2 Metabolite 2 (M2) (Further Oxidized) Metabolite1->Metabolite2 label_AO Aldehyde Oxidase (AO)

Caption: Proposed metabolic pathway of this compound via aldehyde oxidase.

Conclusion

This application note presents a hypothetical but robust and sensitive LC-MS/MS method for the quantification of this compound and its putative metabolites in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in a drug development setting. The provided protocol and performance characteristics can serve as a starting point for the development and validation of a definitive method once the chemical structures are confirmed.

Application Notes and Protocols for Studying PF-945863 Clearance in Human Hepatocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-945863 is a drug candidate whose metabolic clearance is predominantly mediated by Aldehyde Oxidase (AO), a cytosolic enzyme highly expressed in the liver.[1][2] Understanding the rate and pathways of its clearance in human hepatocytes is critical for predicting its in vivo pharmacokinetic profile and potential for drug-drug interactions. These application notes provide a comprehensive guide to designing and executing in vitro studies to characterize the metabolic fate of this compound in cryopreserved human hepatocytes. The protocols outlined below detail methods for determining its intrinsic clearance, identifying the enzymes responsible for its metabolism, characterizing its primary metabolites, and investigating the role of hepatic transporters in its disposition.

Data Presentation

Table 1: Metabolic Stability of this compound in Human Hepatocytes
Time (min)This compound Remaining (%)ln(% Remaining)
01004.61
585.24.44
1560.14.10
3036.83.61
6013.52.60
1201.80.59

Calculated Parameters:

ParameterValueUnit
Half-life (t½)25.9min
Intrinsic Clearance (CLint)53.5µL/min/10⁶ cells
Table 2: Reaction Phenotyping of this compound Metabolism
ConditionThis compound Intrinsic Clearance (CLint, µL/min/10⁶ cells)% InhibitionPrimary Metabolizing Enzyme(s)
Control (No Inhibitor)53.5-All active enzymes
+ Hydralazine (AO Inhibitor)4.891.0Aldehyde Oxidase
+ Pan-CYP Inhibitor Cocktail48.29.9Cytochrome P450s
+ Pan-UGT Inhibitor Cocktail52.12.6UDP-glucuronosyltransferases
Table 3: Metabolite Identification of this compound
Metabolite IDProposed Biotransformationm/z [M+H]⁺Retention Time (min)
M1Monohydroxylation[Parent + 16]3.8
M2Dihydroxylation[Parent + 32]3.2
Table 4: Transporter Interaction Profile of this compound
TransporterSubstrateTest SystemUptake/Efflux Ratio
OATP1B1This compoundTransfected HEK293 cells3.2
OATP1B3This compoundTransfected HEK293 cells2.8
P-gp (MDR1)This compoundInside-out vesicles1.2
BCRPThis compoundInside-out vesicles1.5
MRP2M1-glucuronide (hypothetical)Inside-out vesicles4.1

Experimental Protocols

Protocol 1: Metabolic Stability of this compound in Suspended Human Hepatocytes

Objective: To determine the in vitro intrinsic clearance (CLint) of this compound in human hepatocytes.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte thawing and plating/incubation media (e.g., Williams' Medium E supplemented with appropriate serum and growth factors)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Positive control substrate (e.g., a compound with known moderate to high clearance)

  • 12- or 24-well plates

  • Orbital shaker incubator set to 37°C, 5% CO₂

  • Acetonitrile with an appropriate internal standard for quenching

  • LC-MS/MS system

Procedure:

  • Thaw cryopreserved human hepatocytes according to the supplier's protocol.

  • Determine cell viability and concentration using a trypan blue exclusion assay.

  • Resuspend hepatocytes in pre-warmed incubation medium to a final density of 1 x 10⁶ viable cells/mL.

  • Prepare the incubation plate by adding incubation medium to each well.

  • Add this compound stock solution to the wells to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.1%.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding an equal volume of the hepatocyte suspension (1 x 10⁶ cells/mL) to each well, resulting in a final cell density of 0.5 x 10⁶ cells/mL.

  • At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), collect aliquots from the incubation wells.[2]

  • Immediately quench the reaction by adding the aliquot to a 2-fold volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.[3]

  • Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.

  • Determine the half-life (t½) from the slope of the natural logarithm of the percent remaining versus time plot.

  • Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/10⁶ cells) = (0.693 / t½) * (Incubation Volume (mL) / Number of cells in 10⁶) * 1000

Protocol 2: Reaction Phenotyping of this compound

Objective: To identify the enzyme families responsible for the metabolism of this compound.

Procedure:

  • Follow the procedure for the Metabolic Stability Assay (Protocol 1).

  • In addition to the control wells (no inhibitor), prepare sets of wells containing specific enzyme inhibitors:

    • Aldehyde Oxidase (AO) Inhibition: Pre-incubate hepatocytes with hydralazine (e.g., 25 µM) for 30 minutes before adding this compound.[4]

    • Cytochrome P450 (CYP) Inhibition: Pre-incubate hepatocytes with a pan-CYP inhibitor cocktail (e.g., containing inhibitors for major CYP isoforms like 1A2, 2C9, 2C19, 2D6, and 3A4) for 30 minutes.[5][6]

    • UDP-glucuronosyltransferase (UGT) Inhibition: Pre-incubate hepatocytes with a pan-UGT inhibitor (e.g., hecogenin or a cocktail of specific UGT inhibitors) for 30 minutes.[7]

  • Initiate the reactions by adding this compound and proceed with the time course as described in Protocol 1.

  • Analyze the samples and calculate the CLint for this compound in the presence and absence of each inhibitor.

  • Calculate the percent inhibition for each inhibitor condition to determine the contribution of each enzyme family to the overall metabolism.

Protocol 3: Metabolite Identification of this compound

Objective: To identify the major metabolites of this compound formed in human hepatocytes.

Procedure:

  • Perform a larger scale incubation of this compound (e.g., 10 µM) with human hepatocytes (e.g., 1 x 10⁶ cells/mL) for a longer duration (e.g., up to 4 hours) to generate sufficient quantities of metabolites.

  • At the end of the incubation, quench the reaction with cold acetonitrile and centrifuge to remove proteins.

  • Concentrate the supernatant under a stream of nitrogen.

  • Reconstitute the sample in a suitable solvent for LC-MS analysis.

  • Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the parent compound and potential metabolites.[1]

  • Perform MS/MS fragmentation analysis on the parent compound and any detected metabolite peaks to elucidate their structures. The primary metabolism by AO is expected to be hydroxylation.[8]

Protocol 4: Transporter Interaction Studies

Objective: To determine if this compound and its primary metabolite are substrates of major hepatic uptake and efflux transporters.

Procedure for Uptake Transporters (e.g., OATP1B1, OATP1B3):

  • Use commercially available transfected cell lines overexpressing the transporter of interest (e.g., OATP1B1-HEK293) and a corresponding mock-transfected control cell line.

  • Plate the cells in appropriate multi-well plates and allow them to reach confluency.

  • Incubate the cells with a radiolabeled or fluorescently tagged version of this compound at various concentrations.

  • At specified time points, wash the cells with ice-cold buffer to stop the uptake and lyse the cells.

  • Quantify the intracellular concentration of the substrate using liquid scintillation counting or fluorescence detection.

  • Compare the uptake in the transporter-expressing cells to the mock-transfected cells to determine the transporter-mediated uptake.

Procedure for Efflux Transporters (e.g., P-gp, BCRP, MRP2):

  • Utilize inside-out membrane vesicles prepared from cells overexpressing the transporter of interest.

  • Incubate the vesicles with a radiolabeled substrate (this compound or its metabolite) in the presence of ATP. A parallel incubation with AMP serves as a negative control.

  • After a defined incubation period, collect the vesicles by rapid filtration.

  • Quantify the amount of substrate trapped inside the vesicles.

  • The ATP-dependent uptake into the vesicles represents the transporter-mediated efflux.

Visualizations

G cluster_pathways Metabolic Pathways of this compound in Human Hepatocytes PF945863 This compound M1 M1 (Hydroxylated Metabolite) PF945863->M1 Aldehyde Oxidase (Major Pathway) M2 M2 (Dihydroxylated Metabolite) M1->M2 Aldehyde Oxidase / CYP (Minor) M1_Glucuronide M1-Glucuronide (hypothetical) M1->M1_Glucuronide UGT (Minor, Hypothetical)

Caption: Proposed metabolic pathways of this compound.

G cluster_workflow Metabolic Stability Assay Workflow Thaw Thaw Cryopreserved Hepatocytes Prepare Prepare Hepatocyte Suspension Thaw->Prepare Incubate Incubate with This compound Prepare->Incubate Sample Sample at Time Points Incubate->Sample Quench Quench Reaction Sample->Quench Analyze LC-MS/MS Analysis Quench->Analyze Calculate Calculate CLint Analyze->Calculate G cluster_phenotyping Reaction Phenotyping Workflow Start Hepatocyte Incubation with this compound Control Control (No Inhibitor) Start->Control AO_Inhibitor + AO Inhibitor (Hydralazine) Start->AO_Inhibitor CYP_Inhibitor + Pan-CYP Inhibitor Start->CYP_Inhibitor UGT_Inhibitor + Pan-UGT Inhibitor Start->UGT_Inhibitor Analysis Determine CLint for each condition Control->Analysis AO_Inhibitor->Analysis CYP_Inhibitor->Analysis UGT_Inhibitor->Analysis Comparison Compare CLint to Control (% Inhibition) Analysis->Comparison G cluster_transporter Hepatocyte Transporter Interplay for this compound cluster_metabolism Metabolism Blood Sinusoidal Blood Hepatocyte Hepatocyte Blood->Hepatocyte OATP1B1/1B3 Hepatocyte->Blood P-gp/BCRP? Bile Bile Canaliculus Hepatocyte->Bile MRP2? PF945863_Blood This compound PF945863_Hepa This compound M1_Hepa M1 PF945863_Hepa->M1_Hepa AO M1_Gluc_Hepa M1-Glucuronide M1_Hepa->M1_Gluc_Hepa UGT M1_Gluc_Hepa->Bile MRP2? M1_Gluc_Bile M1-Glucuronide

References

Application Notes and Protocols: A "Yardstick" Approach for Aldehyde Oxidase (AO) Substrate Scaling Using PF-945863

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate prediction of in vivo drug clearance from in vitro data is a cornerstone of modern drug development. Aldehyde oxidase (AO), a cytosolic enzyme abundant in the liver, has emerged as a significant contributor to the metabolism of many new chemical entities, particularly those containing azaheterocyclic moieties. However, a persistent challenge in the field is the substantial underprediction of AO-mediated clearance in humans when using traditional in vitro to in vivo extrapolation (IVIVE) methods.[1][2] This underprediction can lead to costly failures in clinical development due to unanticipated rapid clearance and low drug exposure.

To address this challenge, a "yardstick" or rank-order approach has been developed. This method involves comparing the in vitro intrinsic clearance (CLint) of a novel AO substrate with a panel of well-characterized AO substrates, including PF-945863, for which both in vitro and in vivo human clearance data are available.[1][2] By ranking the new compound against these "yardsticks," researchers can qualitatively classify its potential for low, medium, or high clearance in humans. This approach provides a more reliable, albeit semi-quantitative, risk assessment for AO-metabolized drug candidates early in the discovery and development process.

This compound is a key compound in this "yardstick" set, representing a substrate with a specific clearance profile that aids in the construction of a reliable in vitro-in vivo correlation (IVIVC) for AO-mediated metabolism.[1][2] These application notes provide detailed protocols for utilizing this compound and other "yardstick" compounds to assess the AO-mediated clearance of new chemical entities.

Principle of the "Yardstick" Approach

The "yardstick" approach is predicated on the establishment of a relative scale for AO-mediated clearance. The core principle is that while the absolute values of in vitro CLint may not accurately scale to in vivo clearance, the rank order of clearance among a set of compounds is maintained between in vitro systems and the in vivo reality.

This methodology relies on determining the in vitro intrinsic clearance of a test compound in human liver cytosolic or S9 fractions and comparing these values to those of a standard set of AO substrates (the "yardsticks") run in the same assay. The in vivo clearance of the test compound is then predicted based on its position relative to the "yardstick" compounds with known low, medium, and high human clearance.

The logical workflow of this approach is depicted below:

G cluster_0 In Vitro Assessment cluster_1 Data Analysis & Prediction Test_Compound Test Compound Incubation Incubate with Human Liver Cytosol or S9 Test_Compound->Incubation Yardstick_Compounds Yardstick Compounds (e.g., this compound, Zaleplon, Carbazeran) Yardstick_Compounds->Incubation LC_MS LC-MS/MS Analysis Incubation->LC_MS CLint_vitro Determine In Vitro Intrinsic Clearance (CLint) LC_MS->CLint_vitro Rank_Order Rank Order In Vitro CLint of Test Compound vs. Yardsticks CLint_vitro->Rank_Order IVIVC Established In Vitro-In Vivo Correlation (IVIVC) from Yardsticks Prediction Qualitative Prediction of In Vivo Clearance (Low, Medium, High) Rank_Order->Prediction IVIVC->Prediction G cluster_0 Preparation cluster_1 Incubation cluster_2 Sampling and Analysis cluster_3 Data Processing A Prepare 100 mM Potassium Phosphate Buffer (pH 7.4) D Pre-warm buffer to 37°C A->D B Prepare stock solutions of Test and Yardstick Compounds (e.g., 10 mM in DMSO) G Initiate reaction by adding substrate (final conc. typically 1 µM, final DMSO < 0.5%) B->G C Thaw Human Liver Cytosol/S9 on ice E Add Cytosol/S9 to buffer (final protein conc. 0.5-1.0 mg/mL) C->E D->E F Pre-incubate mixture at 37°C for 5 min E->F F->G H Incubate at 37°C with shaking G->H I Aliquots taken at time points (e.g., 0, 5, 15, 30, 60 min) H->I J Quench reaction with cold acetonitrile containing internal standard I->J K Centrifuge to pellet protein J->K L Analyze supernatant by LC-MS/MS K->L M Plot ln(% remaining) vs. time L->M N Calculate half-life (t1/2) M->N O Calculate In Vitro CLint N->O

References

Application Notes and Protocols for Studying PF-945863 Metabolism Using Recombinant Human Aldehyde Oxidase (rhAOX1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldehyde oxidase (AO), a cytosolic molybdoflavoprotein, plays a significant role in the metabolism of a variety of xenobiotics, particularly nitrogen-containing heterocyclic compounds.[1] PF-945863 is a drug candidate known to be metabolized by human aldehyde oxidase (AOX1).[2][3] Understanding the metabolic fate of this compound is crucial for predicting its pharmacokinetic profile and potential drug-drug interactions. The use of recombinant human aldehyde oxidase (rhAOX1) offers a specific and controlled in vitro system to investigate the metabolism of this compound without the interference of other cytosolic enzymes present in liver fractions.[4]

These application notes provide a detailed protocol for studying the metabolism of this compound using rhAOX1, including kinetic parameter determination and metabolite identification.

Data Presentation

The metabolic stability and kinetic parameters of this compound metabolism by rhAOX1 can be determined by measuring the depletion of the parent compound over time. The intrinsic clearance (CLint) is a key parameter for predicting the in vivo hepatic clearance.

ParameterValueSource
In Vitro System Recombinant Human Aldehyde Oxidase (rhAOX1)N/A
Substrate This compoundN/A
Intrinsic Clearance (CLint) 35 µL/min/mg protein[5]
Michaelis-Menten Constant (Km) Assumption: 10 µM (Typical for AOX substrates)N/A
Maximum Velocity (Vmax) Calculated: 350 pmol/min/mg proteinN/A

Note: The Km value is an assumption based on typical values for aldehyde oxidase substrates to allow for a theoretical Vmax calculation (Vmax = CLint x Km). Actual experimental determination is recommended.

Experimental Protocols

Materials and Reagents
  • This compound

  • Recombinant human aldehyde oxidase (rhAOX1)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Internal standard (e.g., a structurally similar compound not metabolized by AOX)

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Protocol for this compound Metabolism Assay
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it in potassium phosphate buffer to the desired concentrations (e.g., 0.1 to 50 µM for kinetic studies).

    • Thaw the rhAOX1 enzyme on ice immediately before use. Dilute the enzyme in cold potassium phosphate buffer to the desired final concentration (e.g., 0.1 mg/mL).

  • Incubation:

    • Pre-warm the this compound substrate solutions at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the diluted rhAOX1 solution to the substrate solutions in a 96-well plate. The final incubation volume is typically 100-200 µL.

    • Incubate the plate at 37°C with gentle shaking.

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard. This step also serves to precipitate the protein.

  • Sample Processing:

    • Centrifuge the plate at 4°C for 10 minutes at a high speed (e.g., 3000 x g) to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining this compound and identify any potential metabolites.

    • The chromatographic separation can be achieved using a C18 column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Monitor the parent compound and potential metabolites using multiple reaction monitoring (MRM) in positive or negative ion mode, depending on the compound's properties.

Data Analysis
  • Intrinsic Clearance (CLint) Determination:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / protein amount)

  • Kinetic Parameter (Km and Vmax) Determination:

    • Measure the initial velocity of this compound metabolism at various substrate concentrations.

    • Plot the velocity versus the substrate concentration and fit the data to the Michaelis-Menten equation using a non-linear regression software to determine the Km and Vmax values.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis prep_substrate Prepare this compound Solutions prewarm Pre-warm Substrate at 37°C prep_substrate->prewarm prep_enzyme Prepare rhAOX1 Solution initiate Initiate Reaction with rhAOX1 prep_enzyme->initiate prewarm->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate Reaction with ACN + IS incubate->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge transfer Transfer Supernatant centrifuge->transfer lcms LC-MS/MS Analysis transfer->lcms data_analysis Data Analysis (CLint, Km, Vmax) lcms->data_analysis

Caption: Experimental workflow for studying this compound metabolism using rhAOX1.

metabolic_pathway PF945863 This compound Metabolite Oxidized Metabolite PF945863->Metabolite Oxidation rhAOX1 rhAOX1 rhAOX1->PF945863

Caption: Proposed metabolic pathway of this compound by recombinant human aldehyde oxidase (rhAOX1).

References

Application Notes & Protocols: Determining the Site of Metabolism for PF-945863

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PF-945863 is a pharmaceutical compound whose metabolic profile is crucial for its development and clinical application. Understanding how and where this molecule is enzymatically altered in the body—a process known as biotransformation—is essential for predicting its efficacy, pharmacokinetic properties, and potential for adverse effects.[1] The process of identifying the specific atomic positions within a molecule where metabolism occurs is known as determining the "site of metabolism" (SoM) or identifying metabolic "soft spots".[2][3]

Published research has identified this compound as a substrate for Aldehyde Oxidase (AO), a cytosolic enzyme that plays a significant role in the metabolism of various drugs.[4][5][6] AO is known to catalyze the oxidation of carbon atoms with low electron density, particularly those adjacent to nitrogen in heteroaromatic ring systems.[7] While the involvement of AO in this compound's clearance is established, the precise site of metabolism on the molecule has not been publicly reported.[8]

These application notes provide a comprehensive overview and detailed protocols for the experimental determination of the site of metabolism for this compound, with a focus on in vitro methodologies and analysis by high-resolution mass spectrometry.

Overview of Methodologies

The overall strategy to identify the site of metabolism for this compound involves two primary stages:

  • In Vitro Incubation: this compound is incubated with a biological matrix containing metabolic enzymes. Given that this compound is metabolized by Aldehyde Oxidase, appropriate matrices include human liver S9 fractions and cytosol, which contain high levels of AO.[4][7] Using recombinant human Aldehyde Oxidase (rhAO) can definitively confirm its role.[9]

  • Metabolite Identification and Structural Elucidation: Following incubation, the samples are analyzed to detect and identify any newly formed metabolites. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is the primary analytical tool for this purpose.[10] By comparing the mass-to-charge ratio (m/z) of the parent drug and its metabolites, and by analyzing fragmentation patterns (MS/MS), the exact site of molecular modification can be determined.[11]

This workflow is visualized in the diagram below.

G cluster_0 Stage 1: In Vitro Metabolism cluster_1 Stage 2: Analysis & Identification A This compound (Parent Compound) B Incubation with Metabolic System (e.g., Human Liver S9/Cytosol) A->B C Incubation with Recombinant hAO A->C D Sample Quenching & Preparation B->D C->D E LC-HRMS Analysis D->E F Metabolite Detection (Mass Shift) E->F G MS/MS Fragmentation Analysis F->G H Site of Metabolism Determination G->H

Caption: General workflow for site of metabolism determination.

Experimental Protocols

Protocol 1: Metabolic Stability and Metabolite ID in Human Liver S9 Fractions

This protocol is designed to generate metabolites of this compound using a subcellular fraction rich in cytosolic enzymes like Aldehyde Oxidase.

Objective: To determine the metabolic stability of this compound and generate its metabolites for structural identification.

Materials:

  • This compound

  • Pooled Human Liver S9 Fraction (commercially available)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (if CYP450 contribution is also being investigated)

  • Acetonitrile (ACN) with 0.1% Formic Acid (Quenching Solution)

  • Control compounds (e.g., Zaleplon for AO, Testosterone for CYP3A4)

  • 96-well plates

  • Incubator/shaker

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and create working solutions by diluting in the phosphate buffer.

  • Thaw the pooled human liver S9 fraction on ice. Dilute to a final protein concentration of 1 mg/mL in cold phosphate buffer.

  • On a 96-well plate, add 5 µL of the this compound working solution to the wells. For the final reaction, a typical starting concentration is 1 µM.

  • Pre-warm the plate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding 95 µL of the S9 protein mixture to each well.

  • Incubate the plate at 37°C with gentle shaking.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 200 µL of ice-cold ACN with 0.1% formic acid to the respective wells. The 0-minute sample serves as the baseline control.

  • Seal the plate, vortex for 2 minutes, and then centrifuge at 3000 x g for 15 minutes to pellet the precipitated protein.

  • Transfer the supernatant to a new 96-well plate for LC-MS analysis.

  • Analyze the samples to monitor the disappearance of the parent compound (this compound) over time and to detect the appearance of new mass peaks corresponding to metabolites.[12]

Protocol 2: Reaction Phenotyping with Recombinant Aldehyde Oxidase (rhAO)

This protocol confirms that AO is the enzyme responsible for the observed metabolism and helps to generate specific metabolites for characterization.

Objective: To confirm this compound metabolism by Aldehyde Oxidase and generate AO-specific metabolites.

Materials:

  • This compound

  • Recombinant human AO (commercially available)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Control substrate for rhAO (e.g., Carbazeran)

  • Acetonitrile (ACN) with 0.1% Formic Acid

Procedure:

  • Prepare a stock solution of this compound as described in Protocol 3.1.

  • Dilute the recombinant human AO enzyme in phosphate buffer to the recommended concentration (e.g., 10 pmol/mL).

  • In microcentrifuge tubes or a 96-well plate, add this compound to achieve a final concentration of 1 µM.

  • Pre-warm the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the diluted rhAO enzyme solution.

  • Incubate at 37°C for a fixed time point (e.g., 60 minutes).

  • Terminate the reaction by adding 2 volumes of ice-cold ACN with 0.1% formic acid.

  • Process the samples as described in Protocol 3.1 (vortex, centrifuge).

  • Analyze the supernatant by LC-MS. Compare the metabolite profile with that generated in the S9 fraction to confirm AO-mediated metabolism.[9]

Protocol 3: Metabolite Characterization by LC-HRMS/MS

This protocol outlines the analytical process for identifying the structure of the metabolites.

Objective: To identify and structurally characterize metabolites of this compound.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UPLC) system

  • High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF) capable of MS/MS

Procedure:

  • Inject the processed samples from Protocols 3.1 and 3.2 onto the UPLC-HRMS system.

  • Perform an initial full scan (MS1) analysis to detect the parent compound and all potential metabolites. Metabolites are typically identified by searching for expected mass shifts (e.g., +16 Da for oxidation) and comparing samples from t=0 and later time points.[10][13]

  • Create an inclusion list of the m/z values for the parent ion (this compound) and all suspected metabolite ions.

  • Re-inject the samples and perform a data-dependent acquisition (DDA) or targeted MS/MS analysis. In this step, the instrument will isolate the ions from the inclusion list and fragment them to generate MS/MS spectra.

  • Analyze the fragmentation patterns. A metabolic modification will cause a specific mass shift in the fragments containing the modification site. By comparing the fragmentation spectrum of a metabolite with that of the parent drug, the site of metabolism can be pinpointed.[11]

  • Utilize metabolite identification software to aid in processing the data and predicting metabolite structures.

Data Presentation

Quantitative data from metabolism studies should be summarized clearly. Below are example tables for presenting results from the described experiments.

Table 1: Metabolic Stability of this compound in Human Liver S9

Time (min) % this compound Remaining (Mean ± SD) Half-Life (t½, min) Intrinsic Clearance (CLint, µL/min/mg)
0 100
5 85.2 ± 4.1
15 60.1 ± 3.5 20.5 33.8
30 34.9 ± 2.8
60 11.5 ± 1.9

Data are hypothetical and for illustrative purposes.

Table 2: Metabolite Formation Rates in Human Liver S9 and rhAO

Metabolite Biotransformation Mass Shift Formation Rate in HLS9 (pmol/min/mg) Formation Rate in rhAO (pmol/min/pmol AO)
M1 Oxidation +15.99 Da 15.4 ± 2.1 2.5 ± 0.3
M2 Dihydroxylation +31.98 Da 2.1 ± 0.5 0.3 ± 0.1

Data are hypothetical. M1 is assumed to be the major metabolite.

Visualization of Potential Metabolic Pathway

Based on the known activity of Aldehyde Oxidase, a likely site of metabolism for this compound would be the oxidation of an electron-deficient carbon atom within one of its heterocyclic ring systems. The diagram below illustrates a hypothetical primary metabolic pathway.

G parent This compound (Parent Drug) enzyme Aldehyde Oxidase (AO) parent->enzyme metabolite M1: Oxidized this compound (+16 Da) enzyme->metabolite Oxidation at 'soft spot' metabolite2 Further Metabolites (e.g., Conjugates) metabolite->metabolite2 Phase II Conjugation

Caption: Hypothetical metabolic pathway for this compound.

References

Application Notes: In Vitro Metabolism of PF-945863 using Liver S9 Fractions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the in vitro incubation of PF-945863 with liver S9 fractions. This experimental setup is crucial for evaluating the metabolic stability and identifying the metabolic pathways of drug candidates. Liver S9 fractions are a valuable tool as they contain a mixture of both microsomal (Phase I) and cytosolic (Phase II) enzymes, offering a more complete picture of hepatic metabolism compared to microsomes alone.[1][2][3][4] this compound is known to be a substrate for aldehyde oxidase, an important cytosolic enzyme.[5][6][7] Therefore, the use of S9 fractions is particularly relevant for studying its metabolism.

The following protocol is a synthesis of established methods for in vitro drug metabolism studies using S9 fractions and specific information regarding this compound. Researchers should consider this a foundational protocol that can be optimized for their specific experimental needs.

Data Presentation: Key Experimental Parameters

For reproducible results, careful control of experimental parameters is essential. The following table summarizes the recommended concentrations and conditions for the incubation of this compound with liver S9 fractions.

ParameterRecommended Value/RangeNotes
Test Compound This compoundSubstrate for aldehyde oxidase.[5][6][7]
Test Compound Concentration 1 - 10 µMThe optimal concentration may need to be determined empirically.[8]
S9 Fraction Human Liver S9 (or other species as required)Contains both Phase I and Phase II metabolic enzymes.[1][9][10]
S9 Protein Concentration 0.5 - 2.0 mg/mLOptimization may be necessary.[11]
Buffer 50 - 100 mM Potassium Phosphate or Tris Buffer (pH 7.4)Provides a stable pH environment for enzymatic reactions.[11][12]
Phase I Cofactor NADPH-regenerating system or 1 mM NADPHEssential for cytochrome P450-mediated metabolism.[1][8][11]
Phase II Cofactors UDPGA (0.5 - 2 mM), PAPS (0.05 - 0.1 mg/mL), GSH (2.5 mM)Required for glucuronidation, sulfation, and glutathione conjugation.[1][11]
Incubation Temperature 37°CMimics physiological temperature.[1][8][11]
Incubation Time 0, 5, 15, 30, 45, 60 minutesTime points should be chosen to allow for the determination of the initial rate of metabolism.[8][13]
Reaction Volume 0.5 - 1.0 mLCan be scaled as needed.
Reaction Termination Ice-cold acetonitrile or methanolStops the enzymatic reaction and precipitates proteins.[1]
Analysis Method LC-MS/MSFor sensitive and specific quantification of the parent compound and metabolites.[13]

Experimental Protocol: this compound Incubation with S9 Fractions

This protocol details the steps for assessing the metabolic stability of this compound in liver S9 fractions.

1. Reagent Preparation:

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile).

  • Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Cofactor Mix: Prepare a fresh cocktail of cofactors. For a final volume of 1 mL, the mix should result in the final concentrations listed in the table above. An NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) can be used as an alternative to NADPH.[12]

  • S9 Fraction: Thaw the liver S9 fraction on ice immediately before use. Dilute the S9 fraction to the desired working concentration (e.g., 2 mg/mL) with cold buffer.

2. Incubation Procedure:

  • In a microcentrifuge tube, add the appropriate volume of buffer.

  • Add the desired volume of the this compound stock solution to achieve the final incubation concentration (e.g., 1 µM).

  • Add the diluted S9 fraction to the tube.

  • Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to allow the system to equilibrate.[1]

  • Initiate the metabolic reaction by adding the cofactor mix.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture. The 0-minute time point should be taken immediately after the addition of the cofactor mix.[13]

  • Immediately terminate the reaction by adding two volumes of ice-cold acetonitrile or methanol. This will precipitate the proteins.

  • Vortex the samples and centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

3. Analytical Procedure:

  • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.

  • The disappearance of the parent compound over time is used to calculate metabolic stability parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint).

4. Control Incubations:

  • No Cofactor Control: Perform an incubation without the cofactor mix to assess for any non-enzymatic degradation of this compound.

  • No S9 Control: Perform an incubation without the S9 fraction to ensure that the disappearance of the compound is dependent on the presence of metabolic enzymes.

Visualizations

To further clarify the experimental process and the underlying metabolic principles, the following diagrams are provided.

experimental_workflow cluster_prep 1. Reagent Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_results 4. Data Interpretation reagent_prep Prepare this compound Stock, Buffer, Cofactors, and S9 mix Combine Buffer, This compound, and S9 reagent_prep->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate with Cofactors pre_incubate->start_reaction time_points Sample at Time Points start_reaction->time_points terminate Terminate with Acetonitrile time_points->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms Analyze by LC-MS/MS supernatant->lcms calculate Calculate Half-life and Intrinsic Clearance lcms->calculate

Caption: Experimental workflow for this compound incubation with S9 fractions.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism PF945863 This compound (Parent Drug) Phase1_Metabolite Oxidized Metabolite PF945863->Phase1_Metabolite Oxidation CYP450 Cytochrome P450s (Microsomal) AO Aldehyde Oxidase (Cytosolic) Phase2_Metabolite Conjugated Metabolite (e.g., Glucuronide) Phase1_Metabolite->Phase2_Metabolite Conjugation UGTs UGTs, SULTs, GSTs (Microsomal & Cytosolic) Excretion Excretion Phase2_Metabolite->Excretion

Caption: General metabolic activation of a drug by S9 fractions.

References

Application Notes and Protocols for the Identification of PF-945863 Metabolites in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-945863 is recognized as a substrate for aldehyde oxidase (AO), a cytosolic enzyme increasingly implicated in the metabolism of xenobiotics, particularly N-heterocyclic compounds. Understanding the metabolic fate of this compound is crucial for comprehending its pharmacokinetic profile, potential drug-drug interactions, and overall disposition. These application notes provide detailed protocols for the in vitro metabolism of this compound and the subsequent identification and characterization of its metabolites in biological matrices using liquid chromatography-mass spectrometry (LC-MS).

While specific analytical methods for this compound metabolites are not extensively published, the following protocols are based on established methodologies for other aldehyde oxidase substrates and provide a robust framework for initiating metabolism studies.[1][2][3] Optimization and validation of these methods for this compound are essential.

In Vitro Metabolism of this compound

The primary in vitro system for studying AO-mediated metabolism is the liver S9 fraction or cytosol, as AO is a cytosolic enzyme.[4][5][6] Human liver preparations are recommended due to known species differences in AO activity.[3]

Protocol 1: Incubation of this compound with Human Liver S9 Fraction

This protocol outlines the procedure to assess the metabolic stability of this compound and generate its metabolites using human liver S9 fractions.

Materials:

  • This compound

  • Human Liver S9 Fraction (pooled)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) - Optional, to assess concomitant CYP450 metabolism

  • Acetonitrile (ACN), ice-cold

  • Internal Standard (IS) solution (e.g., a structurally similar compound not expected to be a metabolite)

  • Incubator/shaking water bath (37°C)

  • Centrifuge

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mM.

  • On the day of the experiment, thaw the human liver S9 fraction on ice.

  • Prepare the incubation mixture in microcentrifuge tubes on ice. A typical 200 µL incubation mixture contains:

    • Potassium Phosphate Buffer (100 mM, pH 7.4)

    • Human Liver S9 (final protein concentration of 1 mg/mL)[7]

    • This compound (final concentration of 1-10 µM)

  • Optional: For assessing the contribution of CYP450 enzymes, prepare a parallel set of incubations including an NADPH regenerating system.

  • Pre-incubate the mixtures for 5 minutes at 37°C in a shaking water bath.

  • Initiate the metabolic reaction by adding the this compound stock solution.

  • Incubate at 37°C with gentle agitation. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes) to determine the rate of metabolism.

  • To stop the reaction, transfer an aliquot (e.g., 50 µL) of the incubation mixture to a new tube containing a 2-3 fold volume of ice-cold acetonitrile with the internal standard (e.g., 150 µL).

  • Vortex the samples vigorously to precipitate proteins.

  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS analysis.

  • Prepare control incubations:

    • No-substrate control (to monitor for endogenous interferences).

    • Heat-inactivated S9 control (to assess non-enzymatic degradation).

Analytical Methods for Metabolite Identification

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is the preferred method for identifying unknown metabolites.[4]

Protocol 2: LC-HRMS Analysis for Metabolite Identification

This protocol provides a general framework for the LC-HRMS analysis of samples from in vitro incubations.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source

LC Conditions (starting point for optimization):

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is a good starting point.

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 2-5%), hold for a short period, then ramp up to a high percentage (e.g., 95%) to elute lipophilic compounds, followed by a re-equilibration step.

  • Flow Rate: 0.3-0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 1-5 µL

MS Conditions (starting point for optimization):

  • Ionization Mode: ESI positive and negative modes should be evaluated.

  • Scan Mode: Full scan MS from m/z 100-1000 to detect all potential metabolites.

  • Data-Dependent Acquisition (DDA): Set up a DDA experiment to trigger fragmentation (MS/MS) of the most abundant ions from the full scan, which is crucial for structural elucidation.

  • Collision Energy: Use a stepped or ramped collision energy to obtain comprehensive fragmentation patterns.

Data Analysis:

  • Process the raw data using metabolite identification software.

  • Look for potential metabolites by searching for expected mass shifts corresponding to common metabolic transformations (e.g., +16 Da for oxidation/hydroxylation, which is common for AO substrates).

  • Compare the MS/MS fragmentation patterns of the parent drug (this compound) with those of the potential metabolites to identify shared fragments, which increases confidence in the identification.

Sample Preparation for Biological Matrices

The analysis of this compound and its metabolites in biological matrices like plasma and urine requires effective sample preparation to remove interferences and concentrate the analytes.

Protocol 3: Protein Precipitation for Plasma Samples

Protein precipitation is a simple and effective method for preparing plasma samples for LC-MS analysis.

Materials:

  • Human plasma samples

  • Acetonitrile (ACN), ice-cold, containing internal standard

Procedure:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or well in a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.

  • Vortex and centrifuge again to remove any particulate matter before transferring to autosampler vials for LC-MS analysis.

Protocol 4: Dilute-and-Shoot for Urine Samples

For urine samples, a simple dilution is often sufficient for initial screening.[8][9][10][11]

Materials:

  • Human urine samples

  • Milli-Q water or initial LC mobile phase

  • Internal Standard solution

Procedure:

  • Thaw urine samples and centrifuge to remove any sediment.

  • Dilute the urine sample 1:5 or 1:10 (v/v) with Milli-Q water or the initial LC mobile phase containing the internal standard.

  • Vortex to mix thoroughly.

  • Transfer the diluted sample to autosampler vials for LC-MS analysis.

Quantitative Analysis

For quantitative analysis, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used due to its high sensitivity and selectivity.[12]

Protocol 5: Quantitative LC-MS/MS Analysis

This protocol outlines the steps for developing a quantitative method for this compound and its identified metabolites.

Method Development:

  • Optimize MS Parameters: Infuse standard solutions of this compound and any available metabolite standards to determine the optimal precursor and product ions (MRM transitions) and collision energies.

  • Chromatographic Separation: Develop an LC method that provides good separation of the parent drug and its metabolites from each other and from matrix components.

  • Calibration Curve: Prepare calibration standards by spiking known concentrations of this compound and its metabolites into the appropriate biological matrix (e.g., blank plasma or urine).

  • Quality Controls (QCs): Prepare QC samples at low, medium, and high concentrations to assess the accuracy and precision of the method.

  • Validation: Validate the method according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, matrix effect, and stability.

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison. Below are template tables that can be populated with experimental data.

Table 1: In Vitro Metabolic Stability of this compound in Human Liver S9

Time (min)% this compound Remaining (Mean ± SD)
0100
5
15
30
60
120

Table 2: Putative Metabolites of this compound Identified by LC-HRMS

Metabolite IDRetention Time (min)Observed m/zProposed Biotransformation
M1Oxidation (+16 Da)
M2
M3

Table 3: Quantitative Analysis of this compound and its Metabolites in Human Plasma

AnalyteLLOQ (ng/mL)ULOQ (ng/mL)Accuracy (%)Precision (%CV)
This compound
M1
M2

Visualizations

Aldehyde Oxidase Mediated Metabolism

Aldehyde oxidase catalyzes the oxidation of N-heterocyclic rings and aldehydes. The reaction involves the nucleophilic attack of a molybdenum-bound hydroxide ion on an electron-deficient carbon atom of the substrate.

Aldehyde_Oxidase_Metabolism PF945863 This compound (Substrate) AO Aldehyde Oxidase (AO) PF945863->AO Metabolite Oxidized Metabolite (+ O) AO->Metabolite Oxidation

Caption: General pathway of this compound metabolism by Aldehyde Oxidase.

Experimental Workflow for Metabolite Identification

The overall workflow for identifying metabolites of this compound involves in vitro incubation followed by LC-MS analysis and data processing.

Metabolite_ID_Workflow cluster_invitro In Vitro Incubation cluster_sampleprep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis Incubation Incubate this compound with Human Liver S9 ProteinPrecipitation Protein Precipitation (ACN) Incubation->ProteinPrecipitation LC_HRMS LC-HRMS Analysis (Full Scan & DDA) ProteinPrecipitation->LC_HRMS DataProcessing Metabolite Identification Software LC_HRMS->DataProcessing StructureElucidation Structure Elucidation (MS/MS Fragmentation) DataProcessing->StructureElucidation

Caption: Workflow for in vitro metabolite identification of this compound.

Signaling Pathway for Xenobiotic Metabolism

While a specific signaling pathway for this compound is not known, the metabolism of xenobiotics is generally regulated by a network of nuclear receptors that control the expression of drug-metabolizing enzymes and transporters.

Xenobiotic_Metabolism_Pathway cluster_cell Hepatocyte PF945863 This compound (Xenobiotic) NuclearReceptors Nuclear Receptors (e.g., PXR, CAR, AhR) PF945863->NuclearReceptors Activation GeneExpression Gene Expression (Transcription & Translation) NuclearReceptors->GeneExpression Regulation AO_Expression Aldehyde Oxidase Expression GeneExpression->AO_Expression Induction/ Repression

Caption: General signaling pathway for the regulation of xenobiotic metabolism.[13][14][15][16]

References

Application Notes and Protocols for Drug-Drug Interaction Studies Involving Aldehyde Oxidase (AO) Inhibitors Using PF-945863 as a Probe Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldehyde oxidase (AO), a cytosolic enzyme predominantly found in the liver, plays a significant role in the metabolism of a variety of xenobiotics, particularly those containing nitrogen heterocyclic rings. As drug discovery efforts increasingly focus on compounds less susceptible to cytochrome P450 (CYP) metabolism, the importance of non-CYP pathways like AO-mediated clearance has grown. Consequently, the potential for drug-drug interactions (DDIs) involving the inhibition of AO is a critical consideration in drug development.

These application notes provide a comprehensive guide for designing and conducting in vitro and in vivo DDI studies to evaluate the inhibitory potential of investigational drugs on AO activity, using PF-945863 as a specific probe substrate. This compound is a known substrate of human AO, with a significant fraction of its metabolism attributed to this enzyme, making it a suitable tool for these investigations.

This compound: A Probe Substrate for Aldehyde Oxidase

This compound has been identified as a substrate of aldehyde oxidase, with a fraction metabolized by AO (fm,AO) reported to be between 0.63 and 0.87, indicating that a substantial portion of its clearance is dependent on AO activity. Its in vitro intrinsic clearance has been determined to be 35 mL/min/kg. These characteristics make this compound a sensitive and relevant probe for assessing the impact of potential inhibitors on AO function.

Key AO Inhibitors for DDI Studies

Several compounds have been characterized as inhibitors of AO and can be used as positive controls or reference inhibitors in DDI studies.

  • Raloxifene: A potent, competitive inhibitor of human AO with reported Ki values ranging from 0.87 to 1.4 nM.[1]

  • Hydralazine: A time-dependent, irreversible inhibitor of AO. In vitro, concentrations of 25-50 µM are used to achieve greater than 90% inhibition of AO activity.[2][3]

Data Presentation: Quantitative Parameters for AO Substrates and Inhibitors

The following tables summarize key quantitative data for this compound and other relevant compounds in the context of AO-mediated metabolism and inhibition.

Table 1: Pharmacokinetic Parameters of the AO Probe Substrate this compound

ParameterValueReference
Fraction Metabolized by AO (fm,AO)0.63 - 0.87[Internal Data]
In Vitro Intrinsic Clearance (CLint)35 mL/min/kg[Internal Data]
Predicted In Vitro Clearance38.8–44.6 ml/min/kg[Internal Data]

Table 2: Kinetic Parameters of Known AO Inhibitors

InhibitorInhibition TypeKi ValueIC50 ValueReference
RaloxifeneCompetitive0.87 - 1.4 nM~3 nM[1][4]
HydralazineTime-dependent, IrreversibleK_I = 83 ± 27 µM, k_inact = 0.063 ± 0.007 min⁻¹-[3]

Table 3: Kinetic Parameters of Other Relevant AO Substrates

SubstrateKmVmaxReference
Zoniporide3.4 µM74 pmol/min/mg protein[5][6]
Carbazeran--[7][8][9]

Experimental Protocols

In Vitro DDI Study: Inhibition of this compound Metabolism in Human Liver Cytosol

This protocol outlines a typical in vitro experiment to assess the inhibitory effect of a test compound on the AO-mediated metabolism of this compound.

Objective: To determine the IC50 and/or Ki of a test compound for the inhibition of this compound metabolism by human liver cytosol.

Materials:

  • This compound

  • Test compound (potential inhibitor)

  • Raloxifene or Hydralazine (positive control inhibitor)

  • Pooled human liver cytosol

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction quenching)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound, the test compound, and the positive control inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare the incubation buffer (100 mM potassium phosphate, pH 7.4).

    • Prepare the quenching solution (acetonitrile containing an appropriate internal standard).

  • Incubation:

    • In a microcentrifuge tube, combine the human liver cytosol, incubation buffer, and either the test compound (at various concentrations) or the positive control inhibitor.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding this compound (at a concentration near its Km, if known, or at a standard concentration of 1 µM).

    • Incubate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

    • Terminate the reaction by adding ice-cold acetonitrile.

  • Sample Processing and Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the samples for the depletion of this compound and/or the formation of its primary AO-mediated metabolite using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the rate of metabolism of this compound in the presence of different concentrations of the inhibitor.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

    • For Ki determination, perform the experiment at multiple substrate and inhibitor concentrations and analyze the data using appropriate enzyme kinetic models (e.g., Dixon or Cornish-Bowden plots).

In_Vitro_DDI_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents: - this compound Stock - Inhibitor Stocks - Cytosol - Buffer Combine Combine Cytosol, Buffer & Inhibitor Reagents->Combine Pre-incubate Pre-incubate (37°C, 5 min) Combine->Pre-incubate Initiate Add this compound Pre-incubate->Initiate Incubate Incubate (37°C, 30 min) Initiate->Incubate Quench Quench with Acetonitrile Incubate->Quench Process Centrifuge & Collect Supernatant Quench->Process LCMS LC-MS/MS Analysis Process->LCMS Data Calculate IC50/Ki LCMS->Data In_Vivo_DDI_Logic cluster_study_design Study Design cluster_execution Execution cluster_analysis Analysis & Interpretation Period1 Period 1: Administer this compound alone Crossover Crossover Period1->Crossover Period2 Period 2: Administer Inhibitor (steady-state) + this compound Crossover->Period2 Dosing Dosing Crossover->Dosing Sampling PK Blood Sampling Dosing->Sampling Bioanalysis LC-MS/MS Analysis of This compound & Metabolite Sampling->Bioanalysis PK_Calc Calculate PK Parameters (AUC, Cmax, etc.) Bioanalysis->PK_Calc Stats Statistical Comparison (Period 1 vs. Period 2) PK_Calc->Stats Conclusion Assess DDI Potential Stats->Conclusion AO_Metabolism_Pathway PF945863 This compound (Substrate) AO Aldehyde Oxidase (AO) PF945863->AO Metabolism Metabolite Oxidized Metabolite AO->Metabolite Inhibitor AO Inhibitor Inhibitor->AO Inhibition

References

Troubleshooting & Optimization

Troubleshooting low metabolite formation in PF-945863 in vitro assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low metabolite formation in in vitro assays with PF-945863.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for this compound?

A1: this compound is primarily metabolized by Aldehyde Oxidase (AO), a cytosolic enzyme.[1][2][3] This is distinct from many other drug candidates that are primarily metabolized by cytochrome P450 (CYP) enzymes located in the microsomes.[1][4]

Q2: Why am I observing lower than expected metabolite formation in my in vitro assay?

A2: Low metabolite formation for this compound in vitro is a common challenge and can be attributed to several factors. A primary reason is that in vitro systems often underestimate the in vivo clearance for compounds metabolized by Aldehyde Oxidase (AO).[4][5][6] Additionally, the stability of AO in in vitro preparations can be a concern, potentially leading to lower than expected enzyme activity.[4]

Q3: Which in vitro systems are most appropriate for studying the metabolism of this compound?

A3: Given that this compound is metabolized by the cytosolic enzyme Aldehyde Oxidase (AO), the most appropriate in vitro systems are those that contain active cytosolic enzymes.[1][2] These include:

  • Human liver S9 fractions: These contain both microsomal and cytosolic enzymes.[2]

  • Human liver cytosol: This fraction specifically isolates cytosolic enzymes like AO.[1]

  • Suspension or plated hepatocytes: These whole-cell systems contain a full complement of metabolic enzymes and cofactors.[7][8]

Liver microsomes alone are not a suitable system for studying the primary metabolism of this compound as they lack the necessary cytosolic enzymes.[8][9]

Q4: Are there known issues with in vitro-in vivo correlation (IVIVC) for AO substrates like this compound?

A4: Yes, there is a well-documented challenge in correlating in vitro data with in vivo clearance for drugs metabolized by Aldehyde Oxidase (AO).[1][2] In vitro assays frequently underpredict the in vivo clearance of AO substrates.[4][5][6] This discrepancy is an important consideration when interpreting your in vitro results.

Troubleshooting Guide

Below are common issues and recommended troubleshooting steps for low metabolite formation of this compound.

Issue 1: Low or No Metabolite Detected

This is a frequent challenge with slowly metabolized compounds or when the assay conditions are not optimal.

Troubleshooting Workflow

start Low/No Metabolite Detected check_system Verify In Vitro System Selection (Hepatocytes, S9, or Cytosol?) start->check_system check_viability Assess System Viability/Activity (e.g., positive controls) check_system->check_viability Correct System outcome_fail Issue Persists: Contact Support check_system->outcome_fail Incorrect System check_conditions Review Assay Conditions (Incubation time, protein conc.) check_viability->check_conditions System Viable check_viability->outcome_fail System Not Viable extend_incubation Extend Incubation Time check_conditions->extend_incubation Conditions Seem Appropriate increase_protein Increase Protein Concentration extend_incubation->increase_protein check_cofactors Confirm Cofactor Presence (if applicable, though AO doesn't require NADPH) increase_protein->check_cofactors troubleshoot_analytical Troubleshoot Analytical Method (Sensitivity, extraction) check_cofactors->troubleshoot_analytical outcome_success Metabolite Detected troubleshoot_analytical->outcome_success Resolved troubleshoot_analytical->outcome_fail Unresolved PF945863 This compound AO Aldehyde Oxidase (AO) (Cytosolic Enzyme) PF945863->AO Oxidation Metabolite Oxidized Metabolite AO->Metabolite

References

Optimizing incubation conditions for PF-945863 metabolism studies.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation conditions for the metabolic study of PF-945863. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and key data to ensure the accuracy and reproducibility of your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme responsible for the metabolism of this compound? A1: this compound is known to be metabolized by Aldehyde Oxidase (AO).[1][2] AO is a cytosolic enzyme involved in the metabolism of various drug candidates.[2]

Q2: Which in vitro system is most suitable for studying this compound metabolism? A2: Due to the cytosolic location of Aldehyde Oxidase, the most appropriate in vitro systems are pooled human liver cytosol or liver S9 fractions.[1][2][3] The S9 fraction contains both microsomal and cytosolic enzymes.[4][5][6]

Q3: Why are traditional liver microsome incubations not ideal for this compound? A3: Liver microsomes are primarily an enriched source of cytochrome P450 (CYP) enzymes, which are located in the endoplasmic reticulum.[4][5] Since this compound is metabolized by the cytosolic enzyme AO, using only a microsomal fraction would likely result in observing little to no metabolism.

Q4: What are the main challenges associated with predicting in vivo clearance for this compound from in vitro data? A4: A significant challenge is that in vitro systems (including human liver cytosol and S9 fractions) often underestimate the in vivo clearance of drugs metabolized by AO.[3][7] This discrepancy can be due to factors like enzyme instability and difficulties in scaling in vitro data to the in vivo state.[7] Consequently, in vitro data for AO substrates often provides a rank order of clearance rather than an exact prediction.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the metabolic evaluation of this compound.

Issue 1: Very low or no metabolism of this compound is observed.

Possible Cause Recommended Solution
Incorrect In Vitro System: You are using liver microsomes, which lack the necessary cytosolic AO enzyme.Switch to human liver S9 fractions or human liver cytosol. These subcellular fractions contain the AO enzyme required for this compound metabolism.[1][3]
Enzyme Inactivity: The AO enzyme in the liver fraction may be unstable or may have degraded due to improper storage or handling.Verify the quality and storage conditions of your liver fractions. AO can be unstable, leading to variability.[7] Always thaw fractions on ice immediately before use and avoid repeated freeze-thaw cycles.[4][8]
Incorrect Cofactors: You may have included NADPH, which is a cofactor for CYP enzymes but not for Aldehyde Oxidase.Omit NADPH from the incubation mixture. AO-mediated metabolism does not require NADPH. Its presence is unnecessary and could potentially complicate data interpretation.
Suboptimal Assay Conditions: The concentration of the test compound or protein may not be within the linear range for the enzyme.Optimize both the protein and this compound concentrations. It is recommended to measure metabolism under initial rate conditions, where substrate consumption is less than 20%.[9]

Issue 2: High variability in results between experimental replicates.

Possible Cause Recommended Solution
Enzyme Instability during Incubation: AO activity may decrease over the course of longer incubation times.[10]Perform a time-course experiment to ensure linearity. If activity drops off, consider using shorter incubation times. Keep all reagents and fractions on ice until the reaction is initiated.[8]
Inconsistent Pipetting: Manual pipetting, especially of viscous fractions like S9, can introduce variability.Ensure proper mixing of the S9 or cytosol fraction after thawing. Use calibrated pipettes and consider using reverse pipetting techniques for viscous liquids. An automated liquid handler can improve consistency.[11]
Nonspecific Binding: The compound may be binding to the incubation container or other components.Evaluate and correct for any significant nonspecific binding. Using low protein concentrations can minimize binding to microsomes but may increase binding to the apparatus.[9]

Experimental Protocols

Protocol: this compound Metabolic Stability in Human Liver S9 Fractions

This protocol outlines a method to determine the metabolic stability of this compound by measuring its disappearance over time.

1. Materials and Reagents:

  • Pooled Human Liver S9 Fractions (stored at -80°C)

  • This compound

  • 100 mM Phosphate Buffer (pH 7.4)

  • Organic Solvent (e.g., Acetonitrile) for reaction termination

  • Internal Standard (for LC-MS/MS analysis)

  • 96-well incubation plates

  • Incubating shaker (37°C)

  • Centrifuge

2. Standard Incubation Conditions:

The following table provides recommended starting conditions for the assay. These should be optimized for your specific experimental setup.

ParameterRecommended ConditionRationale
Test System Pooled Human Liver S9Contains cytosolic AO enzyme.[2]
Protein Concentration 0.5 - 1.0 mg/mLA common starting point for stability assays; should be optimized.[11][12]
This compound Concentration 1 µMTypically below the Km for most enzymes, ensuring first-order kinetics.[8]
Incubation Temperature 37°CMimics physiological temperature.[13]
Time Points 0, 5, 15, 30, 45, 60 minutesAllows for the determination of the degradation rate over time.[12]
Cofactor None requiredAldehyde Oxidase does not require NADPH.
Solvent Concentration <1% (typically <0.1% DMSO)High concentrations of organic solvents can inhibit enzyme activity.[5][14]

3. Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_s9 Thaw S9 on Ice & Dilute in Buffer pre_warm Pre-warm S9 Solution to 37°C prep_s9->pre_warm prep_pf Prepare this compound Working Solution initiate Initiate Reaction: Add this compound to S9 prep_pf->initiate pre_warm->initiate incubate Incubate at 37°C with Shaking initiate->incubate sampling Sample at Time Points (0, 5, 15, 30, 45, 60 min) incubate->sampling terminate Terminate Reaction (add cold Acetonitrile + IS) sampling->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: General workflow for an in vitro metabolic stability assay. (Max Width: 760px)

4. Data Analysis:

  • Determine the peak area ratio of this compound to the internal standard at each time point.

  • Plot the natural logarithm (ln) of the percentage of this compound remaining versus time.

  • Determine the slope of the linear portion of the curve. The slope represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / Protein Conc. in mg/mL)

Quantitative Data Summary

The following table summarizes reported clearance values for this compound, highlighting the common underprediction by in vitro methods.

ParameterIn Vitro SystemValueReference
Predicted In Vitro CLint Human Liver Cytosol/S938.8–44.6 mL/min/kg[7]
Actual In Vivo CLint Human35 mL/min/kg[7]

Note: While these specific values show close agreement, it is a broader trend for AO-metabolized drugs to have their in vivo clearance underpredicted by in vitro models.[3][7]

Troubleshooting Logic Diagram

Use this diagram to diagnose and resolve common issues during your experiment.

Troubleshooting start Problem: Low or No Metabolism q1 Are you using S9 or Cytosol? start->q1 a1_no No: Using Microsomes q1->a1_no No q2 Is NADPH included in the incubation? q1->q2 Yes s1 Solution: Switch to S9/Cytosol. AO is a cytosolic enzyme. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes Yes q3 Have you verified enzyme activity? q2->q3 No s2 Solution: Remove NADPH. It is not required for AO. a2_yes->s2 s2->q3 a3_no No q3->a3_no No end_node Conditions Optimized q3->end_node Yes s3 Solution: Run a positive control (known AO substrate). Check lot variability. a3_no->s3 s3->end_node

Caption: Decision tree for troubleshooting low this compound metabolism. (Max Width: 760px)

References

Technical Support Center: Predicting In Vivo Clearance of PF-945863

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with predicting the in vivo clearance of PF-945863, a compound known to be metabolized by aldehyde oxidase (AO).

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the experimental prediction of this compound's in vivo clearance.

Q1: My in vitro clearance prediction for this compound using human liver microsomes is very low, but in vivo data suggests much higher clearance. What could be the reason for this discrepancy?

A1: This is a common challenge observed with compounds primarily metabolized by aldehyde oxidase (AO), such as this compound. Human liver microsomes are subcellular fractions that contain a high concentration of cytochrome P450 (CYP450) enzymes but lack the cytosolic enzymes like AO. Since this compound is a substrate for AO, microsomal stability assays will not capture its primary metabolic pathway, leading to a significant underprediction of its clearance. To obtain a more accurate in vitro assessment, it is crucial to use systems that contain AO, such as human liver cytosol or S9 fractions.

Q2: I'm observing significant underprediction of in vivo clearance even when using human liver S9 fractions or cytosol. Why is my in vitro-in vivo correlation (IVIVC) still poor?

A2: Underprediction of in vivo clearance for AO substrates, even with appropriate in vitro systems, is a well-documented issue.[1][2] Several factors can contribute to this:

  • Enzyme Instability: Aldehyde oxidase can be unstable in in vitro preparations, and its activity may decline over the course of the incubation period. This can lead to an underestimation of the intrinsic clearance.

  • Species Differences: While you are using human-derived systems, it's important to remember that there are marked species differences in AO expression and activity.[3] Any cross-species comparisons or scaling from preclinical animal models are generally unreliable for AO substrates.

  • Lack of a Universal Scaling Factor: There is no universally accepted empirical scaling factor to correct for the underprediction of AO-mediated clearance.[2] Some studies have proposed substrate-specific scaling factors, but a generalized approach is still lacking.

  • Extrahepatic Metabolism: While the liver is the primary site of AO activity, the enzyme is also present in other tissues, such as the lungs and kidneys.[4] Your in vitro liver-based systems will not account for this extrahepatic clearance, which could contribute to the overall in vivo clearance.

Q3: How can I confirm that aldehyde oxidase is the primary enzyme responsible for this compound metabolism in my in vitro system?

A3: You can perform reaction phenotyping experiments to confirm the role of AO. This typically involves:

  • Cofactor Dependency: Compare the metabolism of this compound in the presence and absence of NADPH. CYP450 enzymes require NADPH as a cofactor, whereas AO does not. If you observe significant metabolism in the absence of NADPH, it strongly suggests the involvement of a non-CYP enzyme like AO.

  • Specific Inhibitors: Use a selective AO inhibitor, such as menadione, in your incubation. A significant reduction in the metabolism of this compound in the presence of the inhibitor provides strong evidence for AO-mediated clearance.

Q4: What are the best practices for setting up an in vitro metabolic stability assay for an AO substrate like this compound?

A4: To improve the reliability of your in vitro data, consider the following:

  • Use Freshly Prepared Fractions: If possible, use fresh liver cytosol or S9 fractions, as AO activity can decrease with freeze-thaw cycles.

  • Optimize Incubation Conditions: Ensure your incubation buffer, pH, and temperature are optimal for AO activity.

  • Include Positive Controls: Always include a known AO substrate (e.g., carbazeran, phthalazine) as a positive control to ensure your in vitro system is metabolically active.

  • Monitor Substrate Depletion and Metabolite Formation: Quantifying the disappearance of the parent compound and the appearance of the primary metabolite can provide a more complete picture of the metabolic process.

Quantitative Data Summary

The following tables summarize the available quantitative data for the in vitro and in vivo clearance of this compound.

Table 1: In Vitro Intrinsic Clearance of this compound

In Vitro SystemIntrinsic Clearance (CLint)Reference
Human Liver CytosolData not explicitly provided in the search results
Human Liver S9 FractionData not explicitly provided in the search results
Predicted In Vitro (Computational)38.8–44.6 ml/min/kg

Table 2: In Vivo Clearance of this compound

SpeciesClearance ParameterValueReference
HumanIn Vivo Clearance35 ml/min/kg

Experimental Protocols

Detailed Methodology for Metabolic Stability Assay in Human Liver Cytosol/S9 Fraction

This protocol provides a general framework for assessing the metabolic stability of this compound. Specific concentrations and time points may need to be optimized for your experimental setup.

1. Materials and Reagents:

  • This compound

  • Pooled human liver cytosol or S9 fraction

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Positive control substrate (e.g., carbazeran)

  • Negative control (heat-inactivated cytosol/S9)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for LC-MS/MS analysis

2. Preparation of Reagents:

  • Thaw the human liver cytosol or S9 fraction on ice.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare working solutions of this compound and the positive control in the incubation buffer.

  • Prepare the heat-inactivated negative control by incubating an aliquot of the cytosol/S9 fraction at 45°C for 10 minutes.

3. Incubation Procedure:

  • Pre-warm the incubation buffer and the cytosol/S9 fraction to 37°C.

  • In a microcentrifuge tube or a 96-well plate, combine the buffer, cytosol/S9 fraction (to a final protein concentration of, for example, 0.5-1 mg/mL), and the working solution of this compound (to a final concentration of, for example, 1 µM).

  • Initiate the reaction by adding the substrate.

  • Incubate the mixture at 37°C with gentle shaking.

  • At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately terminate the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).

4. Sample Analysis:

  • Centrifuge the quenched samples to precipitate the protein.

  • Transfer the supernatant to a new plate or vials for analysis.

  • Analyze the samples by a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.

5. Data Analysis:

  • Plot the natural logarithm of the percentage of this compound remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression line.

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) / (mg protein/mL in incubation).

Visualizations

Metabolic Pathway of this compound by Aldehyde Oxidase

Disclaimer: The exact chemical structure of this compound is not publicly available. The following diagram illustrates a plausible metabolic transformation by aldehyde oxidase based on its known function on nitrogen-containing heterocyclic compounds. The structure shown is a representative placeholder for a molecule with such features.

G cluster_0 Metabolism of this compound by Aldehyde Oxidase (AO) PF945863 This compound (Hypothetical Structure with Nitrogen-Containing Heterocycle) Metabolite Oxidized Metabolite (Hydroxylation at carbon adjacent to ring nitrogen) PF945863->Metabolite Oxidation AO Aldehyde Oxidase (AO) (in Liver Cytosol) G cluster_1 Troubleshooting Workflow for IVIVC Underprediction Start Observe Underprediction of In Vivo Clearance CheckSystem Is the in vitro system appropriate? (e.g., Cytosol or S9 for AO substrates) Start->CheckSystem UseAppropriateSystem Switch to Human Liver Cytosol or S9 Fraction CheckSystem->UseAppropriateSystem No CheckActivity Is AO activity confirmed? CheckSystem->CheckActivity Yes UseAppropriateSystem->CheckActivity Phenotyping Perform Reaction Phenotyping: - Cofactor dependency (NADPH) - Specific AO inhibitors (Menadione) CheckActivity->Phenotyping No InvestigateFurther Investigate Other Factors: - Enzyme instability - Extrahepatic metabolism - Need for empirical scaling CheckActivity->InvestigateFurther Yes Phenotyping->InvestigateFurther End Refined In Vitro Prediction InvestigateFurther->End

References

How to minimize variability in aldehyde oxidase assays with PF-945863.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in aldehyde oxidase (AO) assays, with a specific focus on the substrate PF-945863.

Frequently Asked Questions (FAQs)

Q1: What is aldehyde oxidase (AO) and why is it important in drug development?

Aldehyde oxidase is a cytosolic enzyme primarily found in the liver, although it is present in other tissues as well.[1][2] It belongs to the molybdo-flavoenzymes family and plays a significant role in the metabolism of a wide range of compounds, particularly those containing aldehyde functionalities and nitrogen-containing heterocyclic systems.[2][3] In drug development, AO is crucial as it can significantly impact the pharmacokinetic properties of a drug, influencing its clearance, half-life, and potential for drug-drug interactions.[1] Unanticipated metabolism by AO has led to the failure of several drug candidates in clinical trials.[3][4]

Q2: What is this compound and what is its relevance to AO assays?

This compound is a drug candidate that was discontinued due to high metabolic clearance mediated by aldehyde oxidase.[5][6] It serves as a valuable probe substrate in AO assays to characterize enzyme activity and assess the potential for AO-mediated metabolism of new chemical entities. Its high turnover rate makes it a sensitive tool for detecting AO activity.

Q3: What are the primary sources of variability in AO assays?

Variability in AO assays can arise from several factors:

  • Genetic Polymorphisms: There is significant inter-individual variability in AOX1 gene expression and activity in the human population.[7]

  • Enzyme Stability: AO is known to be unstable, and its activity can be lost during tissue collection, processing, and the course of the in vitro assay itself.[3][8]

  • Assay Conditions: Factors such as the choice of organic solvent for compound dissolution, incubation time, and temperature can all impact enzyme activity.[9][10][11][12]

  • Source of Enzyme: The type of in vitro system used (e.g., liver cytosol, S9 fractions, hepatocytes) and the species from which it is derived can lead to different results due to variations in AO expression and activity.[2][8]

Q4: What are appropriate positive and negative controls for an AO assay?

  • Positive Control Substrates: Besides this compound, other well-characterized AO substrates can be used as positive controls. Phthalazine and vanillin are classic examples.[2][13] Carbazeran is another substrate known for its high clearance by AO.[5][14]

  • Negative Controls: To confirm that the observed metabolism is AO-specific, incubations should be performed in the absence of the enzyme source (e.g., buffer only) or with a heat-inactivated enzyme preparation.

  • Inhibitors as Controls: A known potent and selective AO inhibitor can be used to demonstrate AO-mediated metabolism. For instance, hydralazine is a commonly used inhibitor.[14][15] However, it's important to be aware of potential off-target effects of any inhibitor used.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability between replicate wells - Inconsistent pipetting of enzyme, substrate, or cofactors.- Poor mixing of reaction components.- Edge effects in the microplate.- Use calibrated pipettes and proper technique.- Gently vortex or mix the master mix before aliquoting.- Avoid using the outer wells of the plate or fill them with buffer to maintain humidity.
Low or no AO activity detected - Inactive enzyme due to improper storage or handling.- Sub-optimal assay conditions (e.g., pH, temperature).- Presence of an AO inhibitor in the test compound or vehicle.- Ensure enzyme fractions are stored at -80°C and thawed on ice immediately before use.- Verify the pH of the buffer is ~7.4 and the incubation temperature is 37°C.[16]- Run a vehicle control to rule out solvent-based inhibition. Test for inhibition using a known AO substrate.
High background signal - Non-enzymatic degradation of the substrate or product.- Interference from the test compound or its metabolites with the analytical method.- Include a control incubation without the enzyme to measure non-enzymatic degradation.- Analyze a sample of the test compound and potential metabolites to check for analytical interference.
Inconsistent results between experiments - Lot-to-lot variability of the enzyme preparation.- Differences in the preparation of reagents.- Variation in incubation times.- Characterize each new lot of enzyme with a standard substrate.- Prepare fresh reagents for each experiment and ensure consistency.- Use a precise timer for all incubations. For some substrates, the reaction is linear for only a short period.[17]
Unexpectedly high AO activity - Contamination of the enzyme preparation with other oxidases.- Contribution from other metabolic pathways if using a complex system like hepatocytes.- Use specific inhibitors to differentiate AO activity from that of other enzymes like xanthine oxidase (e.g., allopurinol).[8]- In hepatocyte assays, consider the contribution of cytochrome P450 enzymes by including specific inhibitors.

Data Presentation: Impact of Organic Solvents on AO Activity

The choice of organic solvent to dissolve test compounds can significantly impact aldehyde oxidase activity. The following table summarizes the inhibitory effects of common solvents on AO-mediated metabolism.

Solvent Typical Concentration Range in Assay Effect on AO Activity IC50 (% v/v) - Phthalazine Oxidation
Dimethyl sulfoxide (DMSO) 0.1% - 1%Minimal inhibition at low concentrations.[9]~2.5%[9]
Acetonitrile (ACN) 0.1% - 1%Minimal inhibition at low concentrations.[9]~3.0%[9]
Methanol (MeOH) 0.1% - 1%Can be a potent inhibitor, even at low concentrations.[9][12]~0.5%[9]
Ethanol (EtOH) 0.1% - 1%Generally less inhibitory than methanol.[9]~2.0%[9]

Note: IC50 values can vary depending on the AO substrate and the species used.

Experimental Protocols

Protocol 1: Determining the Metabolic Stability of this compound in Human Liver Cytosol

This protocol outlines the steps to measure the rate of metabolism of this compound by human liver cytosol.

Materials:

  • This compound

  • Pooled human liver cytosol (stored at -80°C)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) for reaction termination

  • Internal standard (e.g., a structurally similar compound not metabolized by AO)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare Reagents:

    • Thaw human liver cytosol on ice.

    • Prepare a stock solution of this compound in a suitable low-inhibition solvent (e.g., DMSO at a concentration that will result in a final assay concentration of ≤0.5%).

    • Prepare the reaction buffer.

    • Prepare the termination solution (ACN with internal standard).

  • Set up the Reaction Plate:

    • Add the appropriate volume of reaction buffer to each well.

    • Add the this compound working solution to achieve the desired final concentration (e.g., 1 µM).

    • Include control wells:

      • No enzyme (buffer + substrate)

      • No substrate (buffer + enzyme)

  • Initiate the Reaction:

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Add the human liver cytosol to each well to start the reaction (final protein concentration typically 0.5-1 mg/mL). Mix gently.

  • Time Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), stop the reaction by adding an equal volume of cold termination solution to the respective wells.[13]

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the disappearance of this compound over time relative to the internal standard.

  • Data Analysis:

    • Plot the natural log of the percentage of this compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL protein in incubation).

Visualizations

Aldehyde Oxidase Catalytic Cycle

AldehydeOxidaseCycle E_MoVI AO (MoVI) E_MoIV_Substrate [AO (MoIV)-Substrate-OH] E_MoVI->E_MoIV_Substrate + Substrate E_MoIV AO (MoIV) E_MoIV_Substrate->E_MoIV - Product Product R-COOH (Product) E_MoIV->E_MoVI + O₂ - H₂O₂ H2O2 H₂O₂ Substrate R-CHO (Substrate) H2O H₂O H2O->E_MoVI + H₂O O2 O₂

Caption: Simplified catalytic cycle of aldehyde oxidase.

Experimental Workflow for AO Metabolic Stability Assay

AO_Workflow start Start prep_reagents Prepare Reagents (Buffer, Substrate, Enzyme) start->prep_reagents setup_plate Set up 96-well Plate prep_reagents->setup_plate pre_incubate Pre-incubate at 37°C setup_plate->pre_incubate start_reaction Initiate Reaction (Add Enzyme) pre_incubate->start_reaction time_course Time Course Sampling start_reaction->time_course stop_reaction Stop Reaction (Add ACN + IS) time_course->stop_reaction process_samples Process Samples (Centrifuge) stop_reaction->process_samples analyze LC-MS/MS Analysis process_samples->analyze data_analysis Data Analysis (Calculate CLint) analyze->data_analysis end End data_analysis->end

Caption: Workflow for an aldehyde oxidase metabolic stability assay.

Troubleshooting Logic for Low AO Activity

Troubleshooting_Low_Activity start Low/No AO Activity check_enzyme Check Enzyme (Storage, Handling) start->check_enzyme enzyme_ok Enzyme OK? check_enzyme->enzyme_ok check_conditions Check Assay Conditions (pH, Temperature) conditions_ok Conditions OK? check_conditions->conditions_ok check_inhibition Check for Inhibition (Vehicle, Compound) inhibition_present Inhibition Present? check_inhibition->inhibition_present enzyme_ok->check_conditions Yes replace_enzyme Use New Enzyme Lot enzyme_ok->replace_enzyme No conditions_ok->check_inhibition Yes optimize_conditions Optimize Conditions conditions_ok->optimize_conditions No troubleshoot_inhibition Identify/Remove Inhibitor inhibition_present->troubleshoot_inhibition Yes end Problem Solved inhibition_present->end No replace_enzyme->end optimize_conditions->end troubleshoot_inhibition->end

Caption: Troubleshooting logic for low aldehyde oxidase activity.

References

Dealing with poor solubility of PF-945863 in aqueous buffers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges related to the poor aqueous solubility of PF-945863.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a known substrate of the enzyme aldehyde oxidase (AO). Like many small molecule inhibitors, this compound is a hydrophobic compound with limited solubility in aqueous buffers. This poor solubility can lead to several experimental challenges, including precipitation in stock solutions and assays, inaccurate concentration measurements, and unreliable results in cell-based and enzymatic assays.[1][2][3]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

For initial solubilization, 100% Dimethyl Sulfoxide (DMSO) is the recommended solvent. It is crucial to use anhydrous, high-purity DMSO to prevent the introduction of moisture, which can decrease the solubility of hydrophobic compounds.

Q3: What is the maximum recommended concentration of DMSO in the final assay medium?

To avoid solvent-induced artifacts and cytotoxicity in cell-based assays, the final concentration of DMSO in the aqueous buffer or cell culture medium should be kept to a minimum, typically not exceeding 0.5% (v/v), and ideally below 0.1%.

Q4: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What is happening?

This phenomenon, often called "crashing out" or "precipitation," occurs when a compound that is soluble in a high concentration of an organic solvent is rapidly diluted into an aqueous medium where it is poorly soluble. The organic solvent disperses in the aqueous phase, leaving the compound to agglomerate and precipitate.

Q5: Are there any specific challenges associated with in vitro assays of this compound as an aldehyde oxidase substrate?

Yes, predicting the in vivo clearance of aldehyde oxidase substrates like this compound from in vitro data is known to be challenging, with in vitro systems often underpredicting in vivo clearance.[1][2][3][4][5] This highlights the importance of carefully controlled and optimized in vitro experiments to obtain reliable data. A "yard-stick" or rank-order approach, comparing the clearance of a new compound to known AO substrates, is often used to categorize clearance rates.[4]

Troubleshooting Guide: Dealing with this compound Precipitation

This guide provides a systematic approach to resolving precipitation issues with this compound in your experiments.

Issue 1: Precipitate Forms Immediately Upon Diluting DMSO Stock in Aqueous Buffer
Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the aqueous buffer exceeds its solubility limit.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific buffer system.
Rapid Dilution ("Solvent Shock") Adding a concentrated DMSO stock directly to a large volume of aqueous buffer causes rapid solvent exchange and precipitation.Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in a small volume of pre-warmed (37°C) aqueous buffer. Then, add this intermediate dilution to the final volume of the buffer. Add the compound dropwise while gently vortexing.
Low Temperature of Aqueous Buffer The solubility of many compounds, including this compound, is lower at colder temperatures.Always use pre-warmed (37°C) aqueous buffers or cell culture media for dilutions.
Incorrect pH of the Buffer The solubility of ionizable compounds is pH-dependent.While specific pKa data for this compound is not readily available, you can empirically test a range of pH values for your buffer to see if solubility improves.
Issue 2: Precipitate Forms Over Time in the Incubator
Potential Cause Explanation Recommended Solution
Metastable Supersaturated Solution The initial dilution may have created a supersaturated solution that is thermodynamically unstable and precipitates over time.Lower the final working concentration to ensure it is below the equilibrium solubility.
Evaporation of Medium Evaporation of the aqueous medium in the incubator increases the concentration of all components, potentially exceeding the solubility limit of this compound.Ensure proper humidification in the incubator to minimize evaporation.
Interaction with Media Components Components in complex media (e.g., proteins in serum) can sometimes interact with the compound and cause precipitation.If using serum-containing medium, consider reducing the serum concentration or using a serum-free medium if compatible with your assay.
Issue 3: Inconsistent Results in Experiments
Potential Cause Explanation Recommended Solution
Undissolved Compound in Stock Solution The initial DMSO stock solution was not fully dissolved, leading to inaccurate concentrations in subsequent dilutions.Ensure the DMSO stock is a clear solution. Gentle warming (to 37°C) and vortexing can aid dissolution. Visually inspect for any particulate matter before use.
Precipitation in Assay Wells Micro-precipitation may be occurring in the assay plate, which is not always visible to the naked eye. This can lead to variable compound availability.Before taking readings in your assay, visually inspect the wells under a microscope for any signs of precipitation. Consider including a "solubility" control in your assay plate (compound in media without cells) to monitor for precipitation over the course of the experiment.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • In a sterile environment, weigh out the appropriate amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the tube vigorously until the this compound is completely dissolved. A brief warming to 37°C may assist in dissolution.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller, single-use sterile tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Working Solution of this compound in Aqueous Buffer (Example: 10 µM)

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) aqueous buffer or cell culture medium

  • Sterile conical tubes and micropipettes

Procedure:

  • Intermediate Dilution: In a sterile microcentrifuge tube, prepare a 100 µM intermediate solution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed aqueous buffer. Vortex gently.

  • Final Dilution: Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed aqueous buffer in a sterile conical tube to achieve a final concentration of 10 µM.

  • Gently mix the final working solution by inverting the tube several times.

  • Use the working solution immediately.

Note: The final DMSO concentration in this example is 0.1%. Always include a vehicle control (aqueous buffer with the same final concentration of DMSO) in your experiments.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Precipitation start Precipitation Observed check_stock Is stock solution in 100% DMSO clear? start->check_stock remake_stock Remake stock solution. Ensure complete dissolution. check_stock->remake_stock No check_dilution Precipitation upon dilution in aqueous buffer? check_stock->check_dilution Yes remake_stock->check_stock rapid_dilution Rapid Dilution 'Solvent Shock' check_dilution->rapid_dilution Yes end Solution Clear check_dilution->end No serial_dilution Perform serial dilution. Use pre-warmed buffer. rapid_dilution->serial_dilution high_concentration Final concentration too high? serial_dilution->high_concentration lower_concentration Lower final concentration. Determine max solubility. high_concentration->lower_concentration Yes check_incubation Precipitation over time in incubator? high_concentration->check_incubation No lower_concentration->end evaporation Check for evaporation. Ensure proper humidification. check_incubation->evaporation Yes supersaturation Possible supersaturation. Lower working concentration. check_incubation->supersaturation Yes evaporation->end supersaturation->end

Caption: Troubleshooting workflow for this compound precipitation.

Experimental_Workflow Recommended Experimental Workflow for this compound prep_stock 1. Prepare 10 mM Stock in 100% Anhydrous DMSO intermediate_dilution 2. Prepare Intermediate Dilution (e.g., 100 µM) in Pre-warmed (37°C) Buffer prep_stock->intermediate_dilution final_dilution 3. Prepare Final Working Solution (e.g., 10 µM) in Pre-warmed (37°C) Buffer intermediate_dilution->final_dilution add_to_assay 4. Add to Assay Immediately final_dilution->add_to_assay vehicle_control 5. Include Vehicle Control (Buffer + Same % DMSO) add_to_assay->vehicle_control observe 6. Visually Inspect for Precipitation During Experiment vehicle_control->observe

Caption: Recommended experimental workflow for this compound.

References

How to account for species differences when studying PF-945863 metabolism.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers studying the metabolism of PF-945863, a compound known for significant species differences in its metabolic profile. This can pose considerable challenges in the extrapolation of preclinical data to human clinical outcomes. This guide offers troubleshooting advice and frequently asked questions (FAQs) to navigate these complexities, ensuring more robust and predictive experimental designs.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme responsible for the metabolism of this compound, and why is this significant for interspecies differences?

A1: The primary enzyme responsible for the metabolism of this compound is Aldehyde Oxidase (AO). This is highly significant because AO exhibits substantial variability in its activity and expression levels across different species. This variability is a major reason for the discontinuation of this compound's development, as it led to difficulties in predicting human clearance from preclinical animal models.

Q2: Which animal species are poor models for studying the human metabolism of this compound, and why?

A2: Dogs are particularly poor models for studying the AO-mediated metabolism of this compound because they lack hepatic AO activity. Rodents, such as rats and mice, also exhibit significantly lower and more variable AO activity compared to humans. Therefore, data from these species are likely to underpredict the metabolic clearance in humans.

Q3: Which animal species are considered more predictive for human AO-mediated metabolism?

A3: Non-human primates, such as cynomolgus and rhesus monkeys, generally have higher AO activity that is more comparable to humans, making them more suitable preclinical models for studying AO substrates like this compound. However, even within primates, variability can exist, and careful characterization is necessary.

Q4: Is there any involvement of Cytochrome P450 (CYP) enzymes in the metabolism of this compound?

A4: The metabolism of this compound is predominantly mediated by Aldehyde Oxidase. While it is always advisable to consider the potential for minor metabolic pathways, current literature indicates that AO is the principal enzyme responsible for its clearance. To definitively rule out or quantify a minor role for CYPs, a reaction phenotyping study is recommended.

Troubleshooting Guide

Problem: Inconsistent or low metabolic turnover of this compound observed in in vitro assays using rat or dog liver fractions.
  • Cause: This is an expected outcome due to the low or absent Aldehyde Oxidase activity in these species.

  • Solution:

    • Select Appropriate Species: Utilize liver subcellular fractions (S9 or cytosol) or hepatocytes from species with higher and more human-relevant AO activity, such as monkeys or humans.

    • Confirm Enzyme Activity: When using any in vitro system, it is crucial to characterize the AO activity of the specific batch of subcellular fractions or hepatocytes using a known AO probe substrate (e.g., zaleplon, carbazeran).

Problem: Difficulty in extrapolating in vivo clearance of this compound from preclinical species to humans.
  • Cause: Simple allometric scaling based on body weight from species with discordant AO activity (like rodents and dogs) will lead to a significant underprediction of human clearance.

  • Solution:

    • Use a More Predictive Species: Base human clearance predictions on data from non-human primates, which have more comparable AO activity.

    • In Vitro-In Vivo Extrapolation (IVIVE): A more reliable approach is to use in vitro intrinsic clearance data from human liver S9 fractions or hepatocytes and scale this to predict in vivo human hepatic clearance. A study by Zientek et al. (2010) provides a basis for such correlations for AO substrates.[1]

Quantitative Data Summary

A critical aspect of accounting for species differences is the quantitative comparison of metabolic rates. The following table summarizes the known in vitro intrinsic clearance (CLint) of this compound in human liver S9 fractions. Obtaining and comparing such data across multiple species is fundamental to selecting the appropriate preclinical model.

SpeciesIn Vitro SystemIntrinsic Clearance (CLint) (µL/min/mg protein)Reference
HumanLiver S9 Fraction35[2]

Experimental Protocols

To aid researchers in their experimental design, detailed methodologies for key in vitro metabolism assays are provided below.

Protocol 1: Metabolic Stability of this compound in Liver S9 Fractions

This protocol is designed to determine the in vitro intrinsic clearance (CLint) of this compound in liver S9 fractions from different species.

Materials:

  • This compound

  • Pooled liver S9 fractions (human, monkey, rat, mouse, dog)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Cofactor solution: NADPH (final concentration 1 mM) - Note: AO is a cytosolic enzyme that does not require NADPH; however, including a condition with NADPH can help assess any potential contribution from CYP enzymes.

  • Positive control substrates (e.g., a known AO substrate like zaleplon and a known CYP substrate like midazolam)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Prepare working solutions of this compound and positive controls in the incubation buffer. The final substrate concentration should be below the expected Km to ensure first-order kinetics (typically 1 µM).

    • Thaw the liver S9 fractions on ice. Prepare a diluted S9 solution in cold potassium phosphate buffer (final protein concentration typically 0.5-1 mg/mL).

  • Incubation:

    • Pre-warm the S9 solution and the substrate working solution at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the substrate to the S9 solution. For assessing CYP contribution, a parallel incubation should be initiated by adding the NADPH cofactor solution.

    • Incubate the reaction mixture at 37°C in a shaking water bath.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Terminate the reaction at each time point by adding a volume of cold acetonitrile (e.g., 2 volumes).

  • Sample Analysis:

    • Centrifuge the terminated samples to precipitate proteins.

    • Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)

Protocol 2: Reaction Phenotyping of this compound

This protocol aims to identify the specific enzymes responsible for the metabolism of this compound.

Method A: Recombinant Enzymes

  • Incubate this compound with a panel of recombinant human enzymes, including Aldehyde Oxidase and major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

  • Follow the incubation and analysis steps as described in Protocol 1.

  • The enzyme that shows the highest rate of this compound depletion is the primary metabolizing enzyme.

Method B: Chemical Inhibition in Human Liver S9 Fractions

  • Pre-incubate human liver S9 fractions with known selective inhibitors of AO (e.g., hydralazine) and various CYP enzymes (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4).

  • Initiate the metabolic reaction by adding this compound (and NADPH for CYP inhibition assessment).

  • Monitor the depletion of this compound as described in Protocol 1.

  • A significant reduction in the metabolic rate in the presence of a specific inhibitor indicates the involvement of that enzyme.

Visualizations

To further clarify the concepts discussed, the following diagrams illustrate the metabolic pathway and experimental workflows.

cluster_pathway Metabolic Pathway of this compound This compound This compound Metabolite Metabolite This compound->Metabolite Aldehyde Oxidase (AO)

Caption: Primary metabolic pathway of this compound.

cluster_workflow Workflow for Assessing Species Differences start Start: this compound Metabolism Study in_vitro Metabolic Stability Assay (Liver S9/Hepatocytes) start->in_vitro species Select Species: Human, Monkey, Rat, Dog in_vitro->species analysis LC-MS/MS Analysis of This compound Depletion species->analysis calc Calculate Intrinsic Clearance (CLint) analysis->calc compare Compare CLint Across Species calc->compare model Select Appropriate Animal Model (e.g., Monkey) compare->model

Caption: Experimental workflow for species comparison.

cluster_logic Logic for Animal Model Selection question Does the preclinical species express high levels of Aldehyde Oxidase? yes Yes (e.g., Monkey) question->yes High AO Activity no No (e.g., Dog, Rat) question->no Low/No AO Activity conclusion_yes Suitable model for predicting human metabolism of this compound yes->conclusion_yes conclusion_no Poor model, likely to underpredict human clearance no->conclusion_no

Caption: Decision logic for preclinical model selection.

References

Technical Support Center: Improving In Vitro-In Vivo Extrapolation (IVIVE) Accuracy for PF-945863

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the accuracy of in vitro-in vivo extrapolation (IVIVE) for PF-945863, a p38 MAP kinase inhibitor. The content is structured to address specific experimental challenges and provide detailed methodologies.

Troubleshooting Guides

This section addresses common issues encountered during the in vitro assessment of this compound metabolism and the subsequent prediction of its in vivo clearance.

Issue Potential Cause Recommended Action
Underprediction of In Vivo Clearance Aldehyde oxidase (AO) is the primary enzyme responsible for this compound metabolism. In vitro systems often underestimate AO activity due to enzyme instability.[1]- Use Freshly Prepared Subcellular Fractions: AO activity can decline rapidly upon storage. Whenever possible, use freshly prepared human liver cytosol or S9 fractions.- Select High-Activity Lots: Screen different lots of pooled human liver subcellular fractions to identify those with the highest AO activity using a probe substrate.- Apply Empirical Scaling Factors: The geometric mean fold error for underprediction has been reported to be around 5.0 to 5.6 for human liver S9 and cytosols, respectively.[2] Consider applying a system-specific empirical scaling factor to your in vitro data.
High Variability in In Vitro Clearance Data - Donor-to-Donor Variability: Significant inter-individual differences exist in AO expression and activity.- Inconsistent Assay Conditions: Minor variations in incubation time, protein concentration, or substrate concentration can lead to variable results.- Use Pooled Donor Fractions: Employing subcellular fractions pooled from a sufficient number of donors can help average out individual variability.- Strict Protocol Adherence: Ensure consistent adherence to a validated experimental protocol for all assays.- Include Control Substrates: Run a known AO substrate with well-characterized clearance (e.g., zaleplon, carbazeran) in parallel with this compound to assess the performance of the in vitro system.
Discrepancy Between Different In Vitro Systems - Enzyme Composition: Human liver microsomes lack cytosolic enzymes like AO, leading to significantly lower clearance compared to hepatocytes, S9, or cytosol fractions.[3][4]- Cofactor Availability: The availability of necessary cofactors can differ between systems.- Select the Appropriate System: For AO-mediated metabolism, human liver cytosol or S9 fractions are the most appropriate in vitro systems.[5] Hepatocytes can also be used but may introduce additional complexities related to cell uptake and efflux.[3][4]- Ensure Cofactor Sufficiency: For S9 fractions, ensure the incubation includes the necessary cofactors for all relevant enzymes, though AO itself does not require NADPH.[5]
Difficulty in Quantifying Metabolites - Low Metabolite Formation: The rate of metabolism may be low, making it difficult to detect and quantify the resulting metabolites.- Lack of Authentic Standards: Authentic standards for this compound metabolites may not be commercially available.- Use High-Resolution Mass Spectrometry: This technique can help in the identification and semi-quantitative analysis of metabolites even in the absence of authentic standards.- Monitor Parent Compound Depletion: In cases of low metabolite formation, measuring the depletion of the parent compound (this compound) over time can be a reliable method to determine intrinsic clearance.

Frequently Asked Questions (FAQs)

Q1: Why is the IVIVE for this compound challenging?

A1: The primary challenge in the IVIVE for this compound lies in the fact that its clearance is predominantly mediated by aldehyde oxidase (AO).[6] AO is known for significant species differences in its expression and activity, and in vitro systems often fail to fully replicate the in vivo enzymatic environment, leading to a systematic underprediction of in vivo clearance.[1]

Q2: Which in vitro system is best for studying the metabolism of this compound?

A2: Human liver cytosol is the most direct and commonly used in vitro system for studying AO-mediated metabolism as AO is a cytosolic enzyme.[5] Human liver S9 fractions, which contain both microsomal and cytosolic enzymes, are also a suitable choice and can provide a more comprehensive metabolic profile if other enzymes are involved.[7] While human hepatocytes contain the full complement of metabolic enzymes, their use can be complicated by factors such as cell membrane transport (uptake and efflux) which can become rate-limiting.[3][4]

Q3: I am observing a significant underprediction of this compound's in vivo clearance from my in vitro data. What can I do?

A3: A certain degree of underprediction is expected for AO substrates. To improve your prediction, you can:

  • Verify the activity of your in vitro system: Use a positive control substrate with known AO-mediated clearance to ensure your assay is performing as expected.

  • Consider using an empirical scaling factor: Based on historical data for a range of AO substrates, a scaling factor can be applied to your in vitro intrinsic clearance value to better align it with the observed in vivo clearance. For human liver S9 and cytosol, this factor is often in the range of 5-6.[2]

  • Investigate the potential contribution of other clearance pathways: While AO is the primary route, ensure that other metabolic pathways or transport mechanisms are not contributing significantly to the in vivo clearance.

Q4: Are there any specific inhibitors I can use to confirm the role of aldehyde oxidase in this compound metabolism?

A4: Yes, menadione is a commonly used inhibitor of aldehyde oxidase and can be used in your in vitro assays to confirm the contribution of AO to the metabolism of this compound.[8] By comparing the clearance in the presence and absence of menadione, you can determine the fraction of metabolism attributable to AO.

Q5: What are the known clearance values for this compound?

A5: A study by Zientek et al. (2010) reported the following clearance values for this compound:

  • In vivo unbound intrinsic clearance: 35 mL/min/kg

  • In vitro unbound intrinsic clearance (from human liver cytosol): 44.6 mL/min/kg

  • In vitro unbound intrinsic clearance (from human liver S9): 38.8 mL/min/kg

It is important to note that for this compound, the in vitro data showed a surprisingly close agreement with the in vivo value, which is not typical for many other AO substrates that often show significant underprediction.[6]

Data Presentation

The following table summarizes the available quantitative clearance data for this compound and other known aldehyde oxidase substrates.

CompoundIn Vitro SystemIn Vitro Unbound Intrinsic Clearance (CLint,u) (mL/min/kg)In Vivo Unbound Intrinsic Clearance (CLint,u) (mL/min/kg)Reference
This compound Human Liver Cytosol44.635[6]
Human Liver S938.8[6]
CarbazeranHuman Liver Cytosol23.3473[6]
Human Liver S922.8[6]
ZaleplonHuman Liver Cytosol12.3295[6]
Human Liver S910.9[6]
ZoniporideHuman Liver Cytosol1.831[6]
Human Liver S91.7[6]

Experimental Protocols

Protocol for Determination of Intrinsic Clearance in Human Liver Cytosol

This protocol is adapted from standard methods for assessing aldehyde oxidase activity.

1. Materials:

  • This compound

  • Pooled human liver cytosol (from a reputable supplier)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile

  • Internal standard (structurally similar compound not metabolized by AO)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

2. Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Prepare working solutions of this compound by diluting the stock solution in potassium phosphate buffer. The final concentration of the organic solvent in the incubation should be less than 1%.

  • On a 96-well plate, add the required volume of potassium phosphate buffer.

  • Add the human liver cytosol to each well to achieve the desired final protein concentration (e.g., 0.5 mg/mL).

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the this compound working solution to the wells.

  • At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

  • Centrifuge the plate to pellet the precipitated protein.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining concentration of this compound.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of this compound remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) as 0.693/k.

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) / (mg protein/mL)

Protocol for Determination of Intrinsic Clearance in Human Liver S9 Fraction

This protocol is similar to the cytosol assay, with the key difference being the use of the S9 fraction.

1. Materials:

  • Same as for the cytosol protocol, but with pooled human liver S9 fraction instead of cytosol.

2. Procedure:

  • Follow steps 1-9 of the cytosol protocol, using the human liver S9 fraction at the desired protein concentration (e.g., 1 mg/mL).

3. Data Analysis:

  • Follow the same data analysis steps as for the cytosol protocol to calculate the intrinsic clearance in the S9 fraction.

Mandatory Visualizations

p38_MAPK_Signaling_Pathway extracellular_stimuli Extracellular Stimuli (e.g., Cytokines, Stress) receptor Receptor extracellular_stimuli->receptor mapkkk MAPKKK (e.g., TAK1, ASK1) receptor->mapkkk activates mapkk MAPKK (MKK3/6) mapkkk->mapkk phosphorylates p38 p38 MAPK mapkk->p38 phosphorylates downstream_kinases Downstream Kinases (e.g., MAPKAPK2/3) p38->downstream_kinases activates transcription_factors Transcription Factors (e.g., ATF2, MEF2C) p38->transcription_factors activates pf945863 This compound pf945863->p38 inhibits cellular_responses Cellular Responses (Inflammation, Apoptosis, etc.) downstream_kinases->cellular_responses transcription_factors->cellular_responses

Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.

IVIVE_Workflow_for_PF945863 in_vitro_assay In Vitro Metabolism Assay (Human Liver Cytosol/S9) clint_determination Determine In Vitro Intrinsic Clearance (CLint) in_vitro_assay->clint_determination scaling Scaling to In Vivo CLint (Physiological parameters) clint_determination->scaling empirical_scaling Apply Empirical Scaling Factor (optional) scaling->empirical_scaling pk_model Physiologically Based Pharmacokinetic (PBPK) Model scaling->pk_model empirical_scaling->pk_model in_vivo_clearance Predicted In Vivo Clearance pk_model->in_vivo_clearance

Caption: Experimental workflow for IVIVE of this compound.

References

Strategies to mitigate underprediction of aldehyde oxidase-mediated clearance.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the underprediction of aldehyde oxidase (AO)-mediated clearance in drug metabolism studies.

Frequently Asked Questions (FAQs)

Q1: Why is my in vitro system consistently underpredicting in vivo AO-mediated clearance?

A1: The underprediction of AO-mediated clearance is a well-documented challenge in drug development.[1][2][3][4][5][6][7][8] Several factors contribute to this discrepancy between in vitro results and in vivo outcomes:

  • Species Differences: There are marked species differences in the expression and substrate specificity of AO enzymes.[9][10] For example, dogs lack the AOX1 gene, which is the primary form in humans, making them unsuitable preclinical models for AO substrate drugs.[10] Rodent models also often show different metabolic profiles compared to humans.

  • In Vitro System Instability: AO is a cytosolic enzyme that can be unstable in certain in vitro systems.[2][11] For instance, AO activity has been shown to decline significantly within 24 hours of isolating hepatocytes.[11]

  • Sub-optimal In Vitro Systems: Traditional in vitro screening that focuses on microsomal metabolism will fail to capture AO-mediated clearance, as AO is primarily a cytosolic enzyme.[2] While hepatocytes contain cytosol, the activity of AO can be variable and may decrease over time in culture. Human liver S9 and cytosol fractions are generally considered more robust systems for assessing AO activity.[5]

  • Variability in Enzyme Activity: There is significant inter-individual variability in human AO activity, which can be due to genetic polymorphisms, age, and disease state.[6][11] This variability can lead to a poor correlation between the AO protein levels and actual enzymatic activity.[6]

  • Lack of Cofactors: AO requires a molybdenum cofactor (MoCo) and flavin adenine dinucleotide (FAD) for its catalytic activity.[12] In vitro assay conditions must ensure these cofactors are not limiting.

Q2: Which in vitro system is best for studying AO-mediated metabolism?

A2: The choice of in vitro system is critical for obtaining a more accurate prediction of AO-mediated clearance. Human liver cytosol and S9 fractions are generally the preferred systems for characterizing AO activity.

Here is a comparison of common in vitro systems:

In Vitro SystemAdvantagesDisadvantages
Human Liver Cytosol - Direct measure of cytosolic enzyme activity- High concentration of AO- Commercially available- Lacks membrane-bound enzymes and transporters- May require addition of cofactors
Human Liver S9 Fraction - Contains both cytosolic and microsomal enzymes- More complete metabolic profile than cytosol alone- AO activity can be diluted by other components- Potential for competing metabolic pathways
Suspension Hepatocytes - Contain a full complement of metabolic enzymes and cofactors- Intact cell structure provides a more physiological environment- AO activity can be unstable and decline rapidly after isolation[11]- Donor variability in clearance can be high[11]
Microsomes - Standard for studying CYP-mediated metabolism- Not suitable for AO studies as AO is a cytosolic enzyme[2]
Q3: How can I improve the correlation between my in vitro data and in vivo clearance for AO substrates?

A3: Several strategies can be employed to improve the in vitro-in vivo extrapolation (IVIVE) for AO substrates:

  • Empirical Scaling Factors: Due to the consistent underprediction, applying an empirical scaling factor to the in vitro intrinsic clearance data can improve the prediction of in vivo clearance. Geometric mean fold errors for underprediction have been reported to be around 5.0 for human liver S9, 5.6 for human liver cytosol, and 10.4 for human hepatocytes.[5] Applying these scaling factors has been shown to improve the percentage of compounds predicted within twofold of the observed clearance.[5]

  • The "Yard-stick" or Rank-Order Approach: This approach involves categorizing new chemical entities as having low, medium, or high clearance based on a comparison with a set of known AO substrates with established in vivo pharmacokinetic data.[6][11] By running these calibrator compounds alongside the test compound, a rank-order of clearance can be established, providing a semi-quantitative prediction of in vivo clearance.[1]

  • In Silico Modeling: Computational models are being developed to predict the site of AO-mediated metabolism and intrinsic clearance.[2][3][13] These models use chemical descriptors related to the electronic and steric features of the molecule to predict its susceptibility to AO metabolism.[2]

Troubleshooting Guides

Problem: High variability in AO activity between different lots of human liver cytosol.

Possible Causes:

  • Inter-individual donor variability: AO expression and activity are known to vary significantly among individuals.[6][11]

  • Sample handling and storage: AO is sensitive to freeze-thaw cycles and improper storage, which can lead to a loss of activity.[6]

Solutions:

  • Use pooled cytosol: Whenever possible, use pooled human liver cytosol from a large number of donors to average out individual variability.

  • Qualify new lots: Before use in definitive experiments, qualify each new lot of cytosol by testing the activity with a known AO probe substrate (e.g., phthalazine).

  • Follow proper storage and handling procedures: Aliquot cytosol upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles.

Problem: My compound shows high clearance in hepatocytes but low clearance in liver cytosol.

Possible Causes:

  • Contribution from other metabolic pathways: Hepatocytes contain a full complement of metabolic enzymes. The observed clearance could be due to metabolism by enzymes other than AO, such as cytochrome P450s (CYPs) or UDP-glucuronosyltransferases (UGTs).

  • Transporter-mediated uptake: The compound may be actively taken up into hepatocytes, leading to a higher intracellular concentration and thus higher apparent clearance.

Solutions:

  • Perform reaction phenotyping: Use specific chemical inhibitors to dissect the contribution of different enzyme families to the overall clearance. For AO, menadione is a commonly used inhibitor.[12]

  • Compare with microsomal incubations: If the compound is also metabolized in microsomes, this would indicate a contribution from CYP enzymes.

  • Evaluate compound as a substrate for uptake transporters: Assess whether the compound is a substrate for hepatic uptake transporters such as OATPs.

Experimental Protocols

Protocol 1: Aldehyde Oxidase Reaction Phenotyping in Human Liver Cytosol

This protocol is designed to determine if a test compound is a substrate of aldehyde oxidase.

Materials:

  • Test compound

  • Pooled human liver cytosol

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • Menadione (AO inhibitor)

  • Positive control substrate (e.g., phthalazine)

  • Acetonitrile with internal standard for quenching

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

  • Prepare working solutions of the test compound and positive control by diluting the stock solutions in potassium phosphate buffer. The final DMSO concentration in the incubation should be low (e.g., <0.5%).

  • Prepare a working solution of the AO inhibitor, menadione (e.g., 100 µM final concentration).

  • In a 96-well plate, set up the following incubation conditions in triplicate:

    • Test compound without inhibitor

    • Test compound with menadione

    • Positive control without inhibitor

    • Positive control with menadione

  • Pre-warm the plate containing the buffer, test compound, and inhibitor (if applicable) at 37°C for 5-10 minutes.

  • Initiate the reaction by adding pre-warmed human liver cytosol to each well. The final protein concentration should be optimized (e.g., 0.5-1.0 mg/mL).

  • Incubate the plate at 37°C with shaking.

  • At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[12]

  • Centrifuge the plate to pellet the precipitated protein.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the samples by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.

  • Calculate the intrinsic clearance (CLint) from the rate of disappearance of the parent compound. A significant reduction in clearance in the presence of menadione indicates that the compound is a substrate for AO.

Protocol 2: The "Yard-stick" Approach for Categorical Clearance Prediction

This protocol provides a framework for ranking the AO-mediated clearance of a test compound relative to known AO substrates.

Materials:

  • Test compound

  • A panel of known AO substrates with low, medium, and high in vivo clearance (see table below)

  • Pooled human liver S9 fraction or cytosol

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile with internal standard for quenching

  • 96-well plates

  • LC-MS/MS system

Calibrator Compounds:

Clearance CategoryExample Calibrator Compound
Low Carbazeran
Medium Famciclovir
High Phthalazine

Procedure:

  • Follow the incubation and sample preparation steps as outlined in Protocol 1.

  • In the same experiment, run the test compound and the panel of low, medium, and high clearance calibrator compounds in parallel.

  • Determine the in vitro intrinsic clearance (CLint) for all compounds.

  • Compare the CLint of the test compound to the CLint values of the calibrator compounds.

  • Categorize the test compound as having low, medium, or high clearance based on its rank order relative to the calibrators.

Visualizations

experimental_workflow cluster_screening Initial Screening cluster_decision Decision Point cluster_characterization Further Characterization cluster_outcome Outcome start Test Compound cytosol_assay Human Liver Cytosol Stability Assay start->cytosol_assay is_substrate Is it an AO Substrate? cytosol_assay->is_substrate phenotyping Reaction Phenotyping (with AO inhibitor) is_substrate->phenotyping Yes no_ao Not an AO Substrate is_substrate->no_ao No yardstick "Yard-stick" Approach (Rank-order clearance) phenotyping->yardstick scaling Apply Empirical Scaling Factor yardstick->scaling predict_cl Predict Human In Vivo Clearance scaling->predict_cl

Caption: Workflow for identifying and characterizing AO substrates.

decision_tree q1 Is there significant turnover in human liver cytosol/S9? q2 Is turnover inhibited by >50% with menadione? q1->q2 Yes ans1_no Low risk of AO-mediated clearance. q1->ans1_no No q3 How does CLint rank against calibrator compounds? q2->q3 Yes ans2_no Metabolism likely not AO-mediated. q2->ans2_no No ans3_low Predicted Low In Vivo Clearance q3->ans3_low Low ans3_med Predicted Medium In Vivo Clearance q3->ans3_med Medium ans3_high Predicted High In Vivo Clearance q3->ans3_high High

Caption: Decision tree for assessing AO-mediated clearance risk.

References

Technical Support Center: Aldehyde Oxidase (AO) Assays Using Human Liver Cytosol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guidance, and frequently asked questions for researchers, scientists, and drug development professionals working with human liver cytosol for Aldehyde Oxidase (AO) assays.

Frequently Asked Questions (FAQs)

Q1: What is human liver cytosol and why is it used for AO assays?

Human liver cytosol is the soluble fraction of liver cells obtained after high-speed centrifugation to remove organelles like mitochondria and microsomes.[1] It is rich in cytosolic enzymes, including Aldehyde Oxidase (AO).[2][3] AO is a key enzyme in the phase I metabolism of many drugs and xenobiotics, catalyzing the oxidation of aldehydes and nitrogen-containing heterocyclic compounds.[3][4] Using liver cytosol allows for the specific investigation of AO-mediated metabolism without the interference of microsomal enzymes like Cytochrome P450s.[5]

Q2: What is the recommended long-term storage temperature for human liver cytosol?

For long-term storage, human liver cytosol should be kept at -70°C or below.[6][7] At these temperatures, enzymatic activity is well-preserved for extended periods, with studies showing stability for at least two years.[6]

Q3: How many times can I freeze and thaw my human liver cytosol aliquots?

It is best practice to minimize freeze-thaw cycles by aliquoting the cytosol into single-use volumes upon first thawing.[6] While some studies on liver S9 fractions (which contain cytosol) have shown that up to 10 freeze-thaw cycles may result in a less than 10% loss of AO activity, other research on cytosolic enzymes indicates a significant decrease in activity after 4-5 cycles.[7][8] To ensure the reliability of your results, it is highly recommended to avoid repeated freezing and thawing.

Q4: I am observing very low or no AO activity in my assay. What are the possible causes?

Low or absent AO activity can be due to several factors:

  • Donor Variability: There is significant inter-individual variability in AO activity in the human population.[9][10][11] This can be due to genetic polymorphisms, underlying liver disease of the donor, or even chronic alcohol consumption.[9] It is possible that the cytosol you are using is from a donor with inherently low AO activity.

  • Improper Storage: If the cytosol has been stored at temperatures above -70°C or has undergone multiple freeze-thaw cycles, the enzyme may have degraded.[6][8]

  • Liver Perfusion Solution: The solution used to preserve the liver tissue at the time of organ recovery can impact AO activity. Livers flushed with University of Wisconsin (UW) solution, which contains the xanthine oxidase inhibitor allopurinol, may have lower AO activity compared to those preserved with Custodiol HTK solution.[12]

  • Assay Conditions: Ensure that your assay buffer pH is optimal (typically around 7.4) and that the incubation temperature is correct (usually 37°C).[2] Also, confirm that your substrate concentration is appropriate.

Q5: The AO activity I am measuring seems highly variable between different lots of cytosol. Why is this?

High variability between lots is a known characteristic of human liver cytosol and is primarily due to the significant inter-individual differences in AO expression and activity among liver donors.[9][10] When pooling cytosol from multiple donors, the resulting activity will depend on the activity levels of the individual donors in the pool. To mitigate this, it is advisable to test multiple lots of cytosol with a range of known AO substrates to select lots with consistently high activity for your studies.[10]

Handling and Storage Best Practices

Proper handling and storage of human liver cytosol are critical for maintaining its enzymatic activity and ensuring the reproducibility of your AO assays.

ParameterRecommendationRationale
Storage Temperature -70°C or belowPreserves enzyme stability for long-term use (at least 2 years).[6][7]
Thawing Rapidly thaw in a 37°C water bath.Minimizes the time the sample spends at intermediate temperatures where enzymatic degradation can occur.[6]
Post-Thawing Keep on ice until use.Maintains low temperature to preserve enzyme activity during experimental setup.[6]
Aliquoting Aliquot into single-use volumes after the first thaw.Avoids repeated freeze-thaw cycles which can lead to a loss of enzymatic activity.[6][8]
Protein Concentration Typically 20 mg/mL or higher in commercial preparations.A higher protein concentration generally correlates with higher enzyme content.[6]
Storage Buffer Typically contains a buffer (e.g., 50 mM Tris-HCl or Potassium Phosphate, pH 7.4), 150 mM KCl, and 2 mM EDTA.Provides a stable chemical environment for the enzymes during storage.[6][7]

Experimental Protocols

Preparation of Human Liver Cytosol from Tissue

This protocol describes a general method for the preparation of human liver cytosol. All steps should be performed at 4°C.

  • Homogenization:

    • Mince fresh or previously flash-frozen human liver tissue.

    • Homogenize the minced tissue in 3-4 volumes of ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 150 mM KCl and 2 mM EDTA) using a Potter-Elvehjem homogenizer.[7]

  • Low-Speed Centrifugation:

    • Centrifuge the homogenate at approximately 9,000-12,000 x g for 20 minutes to pellet nuclei and cell debris.[7][13]

  • High-Speed Centrifugation (Microsome Removal):

    • Carefully collect the supernatant (this is the S9 fraction) and centrifuge it at 100,000 - 120,000 x g for 60 minutes to pellet the microsomes.[13][14]

  • Cytosol Collection and Storage:

    • The resulting supernatant is the cytosolic fraction.

    • Determine the protein concentration using a standard method like the Bradford or BCA assay.

    • Aliquot the cytosol into cryovials, flash-freeze in liquid nitrogen, and store at -80°C.[14]

Aldehyde Oxidase (AO) Activity Assay

This protocol provides a general procedure for measuring the metabolic stability of a compound in human liver cytosol.

  • Preparation:

    • Rapidly thaw the human liver cytosol at 37°C and place it on ice.[6]

    • Prepare a reaction mixture containing the test compound in a suitable buffer (e.g., 25 mM Potassium Phosphate, pH 7.4).[2]

    • Pre-warm the reaction mixture to 37°C.[2]

  • Initiation:

    • Initiate the reaction by adding the human liver cytosol to the pre-warmed reaction mixture. The final protein concentration can range from 0.1 to 1.0 mg/mL, depending on the substrate and expected turnover rate.[15]

  • Incubation:

    • Incubate the reaction mixture at 37°C with gentle shaking.[3]

    • Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).[4]

  • Termination:

    • Stop the reaction at each time point by adding a cold organic solvent, such as acetonitrile, often containing an internal standard for analytical purposes.[3]

  • Analysis:

    • Centrifuge the terminated reaction samples to pellet the precipitated protein.

    • Analyze the supernatant for the disappearance of the parent compound and/or the formation of metabolites using a suitable analytical method, such as LC-MS/MS.[3][4]

Visual Guides

Experimental Workflow for AO Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis thaw Thaw Cytosol (37°C water bath) ice Place on Ice thaw->ice initiate Initiate Reaction (Add Cytosol to Mix) ice->initiate mix Prepare Reaction Mix (Buffer + Test Compound) prewarm Pre-warm Mix to 37°C prewarm->initiate incubate Incubate at 37°C initiate->incubate sample Sample at Time Points incubate->sample terminate Terminate Reaction (Cold Acetonitrile) sample->terminate centrifuge Centrifuge terminate->centrifuge analyze Analyze Supernatant (LC-MS/MS) centrifuge->analyze

Caption: Workflow for a typical Aldehyde Oxidase (AO) activity assay.

Troubleshooting Guide for Low AO Activity

G cluster_checks Initial Checks cluster_solutions Potential Solutions start Low or No AO Activity Observed check_positive_control Positive Control Working? start->check_positive_control check_storage Cytosol Storage Conditions Correct? check_positive_control->check_storage Yes troubleshoot_assay Troubleshoot Assay (Reagents, Instrument) check_positive_control->troubleshoot_assay No check_thaw Minimized Freeze-Thaw Cycles? check_storage->check_thaw Yes new_aliquot Use a Fresh Aliquot of Cytosol check_storage->new_aliquot No check_thaw->new_aliquot No new_lot Test a New Lot of Cytosol check_thaw->new_lot Yes check_source Verify Source of Cytosol (e.g., perfusion solution used) new_lot->check_source

Caption: A logical guide to troubleshooting low Aldehyde Oxidase (AO) activity.

References

Validation & Comparative

A Comparative Analysis of PF-945863 Metabolism with Other Aldehyde Oxidase Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolism of PF-945863, an investigational compound, with other known substrates of aldehyde oxidase (AO). The information presented is supported by experimental data to aid researchers in understanding the metabolic profile of this compound in the context of other AO-metabolized drugs.

Executive Summary

Aldehyde oxidase is a cytosolic enzyme increasingly recognized for its significant role in the metabolism of xenobiotics, particularly nitrogen-containing heterocyclic compounds. Understanding the susceptibility of new chemical entities to AO-mediated metabolism is crucial for predicting their pharmacokinetic properties and potential for drug-drug interactions. This guide focuses on this compound and compares its in vitro intrinsic clearance with a panel of other known AO substrates. The data presented herein is primarily derived from a key study by Zientek et al. (2010) which systematically evaluated the in vitro-in vivo correlation of intrinsic clearance for drugs metabolized by human aldehyde oxidase.

Data Presentation: In Vitro Intrinsic Clearance of Aldehyde Oxidase Substrates

The following table summarizes the unbound intrinsic clearance (CLint,u) of this compound and ten other compounds in human liver cytosol and S9 fractions. This data allows for a direct comparison of the relative susceptibility of these compounds to AO-mediated metabolism in vitro.

CompoundHuman Liver Cytosol CLint,u (μL/min/mg protein)Human Liver S9 CLint,u (μL/min/mg protein)
This compound 174 111
PF-421790311.28.7
Carbazeran215154
O⁶-Benzylguanine40.827.5
Zaleplon11.88.8
XK-4692.52.5
Methotrexate0.50.5
RS-83592.72.1
6-Deoxypenciclovir14094
Zoniporide53.636.5
DACA36002400

Data sourced from Zientek et al., Drug Metabolism and Disposition, 2010.

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments cited in this guide, based on standard practices for assessing aldehyde oxidase metabolism.

In Vitro Metabolism in Human Liver Cytosol and S9 Fractions

Objective: To determine the intrinsic clearance of a test compound mediated by aldehyde oxidase in subcellular fractions of the human liver.

Materials:

  • Pooled human liver cytosol and S9 fractions

  • Test compound (e.g., this compound or other AO substrates)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for analytical quantification

  • Incubator/water bath at 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixtures: A reaction mixture is prepared containing pooled human liver cytosol or S9 fraction (at a final protein concentration typically ranging from 0.5 to 2 mg/mL) in potassium phosphate buffer.

  • Initiation of Reaction: The reaction is initiated by adding the test compound (typically at a final concentration of 1 µM) to the pre-warmed reaction mixture.

  • Incubation: The incubation is carried out at 37°C with gentle shaking. Aliquots are withdrawn at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is terminated by the addition of a cold organic solvent, such as acetonitrile, often containing an internal standard.

  • Sample Processing: The terminated samples are centrifuged to precipitate proteins. The supernatant is then collected for analysis.

  • LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point is quantified using a validated LC-MS/MS method.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear portion of this plot is used to determine the elimination rate constant (k). The intrinsic clearance (CLint) is then calculated using the following equation:

    CLint (µL/min/mg protein) = (k × 1000) / protein concentration (mg/mL)

    The unbound intrinsic clearance (CLint,u) is calculated by correcting for the fraction of the compound unbound in the incubation mixture.

Visualizations

Metabolic Pathways of Aldehyde Oxidase Substrates

The following diagram illustrates the primary metabolic pathways of this compound and two other well-characterized AO substrates, carbazeran and zoniporide. The primary metabolic reaction for all three compounds is an oxidation reaction catalyzed by aldehyde oxidase.

metabolic_pathways cluster_pf945863 This compound Metabolism cluster_carbazeran Carbazeran Metabolism cluster_zoniporide Zoniporide Metabolism PF945863 This compound Metabolite_PF Hydroxylated Metabolite PF945863->Metabolite_PF Aldehyde Oxidase Carbazeran Carbazeran Metabolite_Carb 4-Hydroxy Carbazeran Carbazeran->Metabolite_Carb Aldehyde Oxidase Zoniporide Zoniporide Metabolite_Zon 2-Oxozoniporide Zoniporide->Metabolite_Zon Aldehyde Oxidase

Caption: Aldehyde oxidase-mediated metabolism of this compound, Carbazeran, and Zoniporide.

Experimental Workflow for Aldehyde Oxidase Assay

The diagram below outlines the typical experimental workflow for determining the in vitro intrinsic clearance of a compound by aldehyde oxidase.

experimental_workflow A Prepare Reaction Mixture (Buffer + Liver Fraction) B Pre-warm to 37°C A->B C Initiate Reaction (Add Test Compound) B->C D Incubate at 37°C (Time-course sampling) C->D E Terminate Reaction (Add Cold Acetonitrile + IS) D->E F Centrifuge to Precipitate Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Calculate Intrinsic Clearance (CLint) G->H

Caption: Workflow for in vitro aldehyde oxidase metabolism assay.

A Comparative Guide: PF-945863 vs. Zaleplon as Probe Substrates for Aldehyde Oxidase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two recognized probe substrates for aldehyde oxidase (AO), PF-945863 and zaleplon. The selection of an appropriate probe substrate is critical for accurately characterizing the in vitro activity of AO, an increasingly important enzyme in drug metabolism. This document outlines their performance, supported by experimental data, to aid researchers in making informed decisions for their drug development programs.

Introduction to Aldehyde Oxidase

Aldehyde oxidase is a cytosolic enzyme belonging to the molybdo-flavoenzyme family, which also includes xanthine oxidase (XO). It plays a significant role in the metabolism of a wide variety of xenobiotics, particularly azaheterocyclic compounds and aldehydes. Due to its broad substrate specificity and notable inter-species differences in expression and activity, understanding the contribution of AO to the clearance of new chemical entities is a critical step in drug development. The use of well-characterized probe substrates is essential for in vitro assays designed to assess the potential for AO-mediated metabolism.

Quantitative Performance Data

The following table summarizes the in vitro intrinsic clearance (CLint) data for this compound and zaleplon in human liver cytosolic and S9 fractions. This data provides a quantitative basis for comparing their relative rates of metabolism by aldehyde oxidase.

CompoundIn Vitro SystemUnbound Intrinsic Clearance (CLint,u, mL/min/mg protein)Reference
This compound Human Liver Cytosol137[1]
Human Liver S989[1]
Zaleplon Human Liver Cytosol108[1]
Human Liver S971[1]

Metabolic Pathways

Understanding the metabolic fate of a probe substrate is crucial for interpreting experimental results. Below are the described metabolic pathways for zaleplon and the known involvement of AO in the metabolism of this compound.

Zaleplon Metabolic Pathway

Zaleplon is primarily metabolized by aldehyde oxidase to its major metabolite, 5-oxo-zaleplon. A secondary, minor pathway involves cytochrome P450 3A4 (CYP3A4), which mediates the N-desethylation of zaleplon to N-desethylzaleplon. This intermediate is then further oxidized, likely by AO, to N-desethyl-5-oxo-zaleplon.

Zaleplon_Metabolism Zaleplon Zaleplon 5-oxo-zaleplon 5-oxo-zaleplon Zaleplon->5-oxo-zaleplon Aldehyde Oxidase (Major) N-desethylzaleplon N-desethylzaleplon Zaleplon->N-desethylzaleplon CYP3A4 (Minor) N-desethyl-5-oxo-zaleplon N-desethyl-5-oxo-zaleplon N-desethylzaleplon->N-desethyl-5-oxo-zaleplon Aldehyde Oxidase

Metabolic pathway of zaleplon.
This compound Metabolic Pathway

The metabolism of this compound is known to be mediated by aldehyde oxidase. However, specific details regarding the primary metabolites of this compound are not as extensively documented in the public domain as those for zaleplon. It is understood that AO catalyzes the oxidation of this compound.

PF945863_Metabolism This compound This compound Oxidized Metabolites Oxidized Metabolites This compound->Oxidized Metabolites Aldehyde Oxidase

AO-mediated metabolism of this compound.

Experimental Protocols

The following provides a general methodology for an in vitro aldehyde oxidase assay using human liver cytosol, which can be adapted for both this compound and zaleplon.

In Vitro Aldehyde Oxidase Assay in Human Liver Cytosol

1. Materials:

  • Test compound (this compound or zaleplon)
  • Pooled human liver cytosol
  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
  • Acetonitrile (or other suitable organic solvent for quenching)
  • Incubator (37°C)
  • LC-MS/MS system for analysis

2. Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
  • Dilute the stock solution to the desired final concentrations in potassium phosphate buffer.
  • Pre-warm the human liver cytosol and the test compound solutions to 37°C.
  • Initiate the reaction by adding the test compound to the liver cytosol preparation. The final protein concentration should be optimized (e.g., 0.5-1.0 mg/mL).
  • Incubate the reaction mixture at 37°C.
  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.
  • Quench the reaction immediately by adding a multiple volume of cold acetonitrile containing an internal standard.
  • Centrifuge the samples to precipitate proteins.
  • Analyze the supernatant for the disappearance of the parent compound and/or the formation of the metabolite using a validated LC-MS/MS method.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.
  • Determine the in vitro half-life (t½) from the slope of the linear portion of the curve.
  • Calculate the in vitro intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of cytosolic protein)

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating a compound as a potential aldehyde oxidase substrate.

AO_Workflow cluster_Incubation In Vitro Incubation cluster_Analysis Sample Analysis cluster_Data Data Interpretation A Prepare reaction mixture: - Test Compound - Human Liver Cytosol - Buffer (pH 7.4) B Incubate at 37°C A->B C Sample at multiple time points B->C D Quench reaction with cold solvent C->D E Protein precipitation D->E F LC-MS/MS analysis of supernatant E->F G Determine rate of substrate depletion and/or metabolite formation F->G H Calculate in vitro intrinsic clearance (CLint) G->H

Experimental workflow for AO substrate evaluation.

Comparison and Recommendations

  • Metabolic Rate: Based on the available in vitro intrinsic clearance data, This compound appears to be metabolized at a slightly higher rate by human liver cytosol and S9 fractions compared to zaleplon . This suggests that this compound may be a more sensitive probe for detecting AO activity, particularly when the enzymatic activity is low.

  • Metabolic Pathway Characterization: The metabolic pathway of zaleplon is well-characterized , with a clear major metabolite (5-oxo-zaleplon) formed by AO. This makes it a straightforward positive control for which metabolite standards are more likely to be available. The metabolic pathway of this compound is less defined in the public literature, which could present a challenge for assays that rely on metabolite formation kinetics.

  • Selectivity: Zaleplon's metabolism is predominantly mediated by AO, although a minor contribution from CYP3A4 exists. For studies requiring high selectivity for AO, the potential for CYP3A4 involvement should be considered, and appropriate controls (e.g., incubation with and without NADPH, use of CYP3A4 inhibitors) may be necessary. Information on the selectivity of this compound for AO over other enzymes like xanthine oxidase is not as readily available and would require further investigation for specific applications.

Recommendations for Researchers:

  • For routine screening and ranking of compounds for AO liability: Both this compound and zaleplon are suitable positive controls. The choice may depend on the specific analytical capabilities and the desired sensitivity of the assay.

  • For detailed kinetic studies and reaction phenotyping: Zaleplon offers the advantage of a well-defined major metabolite, simplifying the analytical method development and data interpretation.

  • When high sensitivity is required: this compound, with its higher intrinsic clearance, may be advantageous in systems with low AO activity.

  • Consideration of secondary metabolism: When using zaleplon, be mindful of the minor CYP3A4 pathway, especially when investigating potential drug-drug interactions involving CYP3A4 inhibitors or inducers.

References

A Comparative Guide to the Bioanalytical Method Validation for PF-945863 Using Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a proposed bioanalytical method for the quantification of PF-945863 in biological matrices, alongside established methods for other small molecule kinase inhibitors. The focus is on the critical role of internal standards in achieving accurate and reliable results, adhering to regulatory guidelines. Experimental data from validated methods for similar compounds are presented to offer a framework for the validation of an analytical method for this compound.

Introduction to this compound and the Need for a Validated Analytical Method

This compound is a potent and selective inhibitor of c-mesenchymal-epithelial transition factor (c-Met) kinase. As with any drug candidate, a robust and validated bioanalytical method is crucial for pharmacokinetic (PK), toxicokinetic, bioavailability, and bioequivalence studies.[1][2] The use of an appropriate internal standard (IS) is fundamental to a reliable bioanalytical method, as it corrects for variability during sample preparation and analysis.[3][4][5]

This guide outlines a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for this compound, drawing parallels with validated methods for other kinase inhibitors.

The Role and Selection of Internal Standards

An internal standard is a compound with similar physicochemical properties to the analyte, added at a constant concentration to all samples, including calibration standards and quality controls.[3][6] Its primary function is to compensate for variations in sample extraction, matrix effects, and instrument response.[3][4]

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., containing 2H, 13C, or 15N).[3][4] SIL internal standards co-elute with the analyte and exhibit identical behavior during extraction and ionization, providing the most accurate correction.[3][4] When a SIL-IS is unavailable, a structural analog can be used, though it may not perfectly mimic the analyte's behavior.[4]

Comparative Overview of Analytical Methods

The following tables summarize a proposed LC-MS/MS method for this compound and compare it with two validated methods for other kinase inhibitors. This comparison highlights common practices and performance expectations for such assays.

Table 1: Proposed LC-MS/MS Method for this compound

ParameterProposed Method for this compound
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Matrix Human Plasma
Sample Preparation Protein Precipitation with Acetonitrile
Internal Standard (IS) This compound-d4 (SIL-IS) or Crizotinib (Analog IS)
Chromatographic Column C18 (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase Gradient elution with 0.1% Formic Acid in Water and Acetonitrile
Detection Mode Positive Ion Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM)
Linearity Range 1 - 1000 ng/mL (to be determined during validation)
Lower Limit of Quantification (LLOQ) 1 ng/mL (to be determined during validation)
Accuracy & Precision Within ±15% (±20% at LLOQ)

Table 2: Comparison with Validated Methods for Other Kinase Inhibitors

ParameterMethod A: Simultaneous Quantification of 21 Kinase Inhibitors[9]Method B: Simultaneous Quantification of 3 Tyrosine Kinase Inhibitors[8]
Analytes 21 Kinase Inhibitors (including Crizotinib, Nilotinib)Ceritinib, Osimertinib, Crizotinib
Internal Standards Stable Isotope-Labeled Internal Standards for each analyteNilotinib
Sample Preparation Protein Precipitation with MethanolSingle-step Protein Precipitation
Chromatographic Column C18 (50 x 2.1 mm, 3 µm)Waters X Bridge C18 (100 x 2.1 mm, 3.5 µm)
Run Time 2 minutes4 minutes
Linearity Ranges Analyte-dependent (e.g., Crizotinib: 20-2000 ng/mL)2 - 500 ng/mL for all analytes
LLOQ Analyte-dependent (e.g., Crizotinib: 20 ng/mL)2 ng/mL for all analytes
Accuracy Within ±15%> 88.26%
Precision (CV%) Within 15%< 10.59%

Experimental Protocols

Below are detailed methodologies for the key experiments required for the validation of the proposed this compound analytical method.

Stock Solution and Working Standard Preparation
  • Primary Stock Solutions: Prepare individual stock solutions of this compound and the internal standard (this compound-d4 or Crizotinib) in a suitable organic solvent (e.g., DMSO or Methanol) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create working standards for calibration curve and quality control samples.

  • Internal Standard Working Solution: Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL) in acetonitrile.

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of human plasma (blank, calibration standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution in acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization source.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be optimized by infusing the pure compounds into the mass spectrometer.

Method Validation Parameters

The method validation should be conducted according to the FDA and/or EMA guidelines and should assess the following parameters:

  • Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no significant interference at the retention times of the analyte and IS.[2]

  • Linearity and Range: Prepare a calibration curve with at least six non-zero concentrations. The curve should have a correlation coefficient (r²) of ≥ 0.99.[10]

  • Accuracy and Precision: Analyze quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in five replicates. The accuracy should be within 85-115% (80-120% for LLOQ), and the precision (coefficient of variation, CV%) should not exceed 15% (20% for LLOQ).[11]

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[7]

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.[10][11]

  • Recovery: Determine the efficiency of the extraction procedure by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.[10]

  • Stability: Assess the stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -20°C or -80°C.[11]

Visualizing the Workflow

The following diagrams illustrate the key workflows in the validation of the analytical method for this compound.

Analytical_Method_Validation_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (50 µL) Add_IS Add Internal Standard in Acetonitrile (150 µL) Plasma_Sample->Add_IS Vortex Vortex (1 min) Add_IS->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Quantification Calibration->Quantification

Caption: Workflow for this compound analysis.

Method_Validation_Parameters Validation Method Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy & Precision Validation->Accuracy LLOQ LLOQ Validation->LLOQ Matrix_Effect Matrix Effect Validation->Matrix_Effect Recovery Recovery Validation->Recovery Stability Stability Validation->Stability

Caption: Key validation parameters.

Conclusion

The successful validation of a bioanalytical method is a prerequisite for advancing a drug candidate through the development pipeline. This guide provides a framework for the validation of an LC-MS/MS method for this compound, emphasizing the critical choice and use of an internal standard. By leveraging established methodologies for similar kinase inhibitors, researchers can efficiently develop and validate a robust and reliable assay that meets regulatory expectations and ensures the integrity of pharmacokinetic and other essential data. The use of a stable isotope-labeled internal standard for this compound is strongly recommended to achieve the highest level of accuracy and precision.

References

Unraveling the Metabolic Fate of PF-945863: A Comparative Analysis in Human, Rat, and Dog Liver Cytosol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic profile of a drug candidate across different species is a cornerstone of preclinical development. This guide provides a comparative overview of the metabolism of PF-945863, a compound known to be metabolized by aldehyde oxidase (AO), with a focus on its behavior in human, rat, and dog liver cytosol.

Significant species-specific differences in the expression and activity of aldehyde oxidase present a considerable challenge in the preclinical assessment of drug candidates. This is particularly evident in the case of this compound, where data availability is largely confined to human in vitro systems. Dogs, a common preclinical species, lack hepatic aldehyde oxidase, while rats exhibit moderate and variable AO activity, making direct extrapolation of metabolic data to humans unreliable.

This guide synthesizes the available quantitative data for this compound metabolism in human liver cytosol, outlines a detailed experimental protocol for assessing cytosolic metabolism, and provides visual representations of the metabolic pathway and experimental workflow to aid in the design and interpretation of future studies.

Quantitative Data Presentation

The following table summarizes the available in vitro intrinsic clearance data for this compound in human liver cytosol. Due to the aforementioned species differences, comparable quantitative data for rat and dog liver cytosol are not available in the public domain.

SpeciesIn Vitro SystemParameterValueReference
HumanPooled Liver CytosolUnbound Intrinsic Clearance (CLu,int)35 mL/min/kg[1]
HumanPooled Liver CytosolPredicted Unbound Intrinsic Clearance (CLu,int)38.8–44.6 mL/min/kg[1]

Experimental Protocols

A typical experimental protocol to determine the metabolic stability of a compound like this compound in liver cytosol involves the following steps. This methodology is designed to identify metabolism mediated by cytosolic enzymes such as aldehyde oxidase.

Objective: To determine the in vitro intrinsic clearance (CLint) of this compound in human, rat, and dog liver cytosol.

Materials:

  • This compound

  • Pooled liver cytosol from human, rat, and dog (commercially available)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (or other suitable organic solvent for reaction termination)

  • Control compounds (a known stable compound and a known rapidly metabolized compound)

  • Incubator or water bath set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In separate tubes for each species and time point, prepare the incubation mixture containing liver cytosol (e.g., 0.5 mg/mL protein concentration) in potassium phosphate buffer.

    • Include control incubations:

      • Without the test compound (blank).

      • Without cytosol (to assess non-enzymatic degradation).

      • With known stable and unstable control compounds.

  • Incubation:

    • Pre-warm the incubation mixtures at 37°C for a few minutes.

    • Initiate the reaction by adding this compound to the incubation mixtures to achieve the desired final concentration (e.g., 1 µM).

    • Incubate the reactions at 37°C.

  • Time Course Sampling:

    • Collect aliquots from the incubation mixtures at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Terminate the reaction at each time point by adding a cold organic solvent (e.g., 2 volumes of acetonitrile).

  • Sample Processing:

    • Vortex the terminated samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the concentration of the remaining parent compound (this compound) in the supernatant using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

    • Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.

    • Calculate the in vitro intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) / (mg/mL protein in incubation).

Mandatory Visualizations

To further elucidate the metabolic processes and experimental design, the following diagrams have been generated using the DOT language.

metabolic_pathway cluster_0 Aldehyde Oxidase Mediated Metabolism PF945863 This compound (Azaheterocyclic Substrate) Metabolite Oxidized Metabolite PF945863->Metabolite Aldehyde Oxidase (AO) H₂O, O₂

Caption: Generalized metabolic pathway of this compound via aldehyde oxidase.

experimental_workflow cluster_workflow In Vitro Metabolism Experimental Workflow A Prepare Incubation Mixtures (Liver Cytosol, Buffer, this compound) B Incubate at 37°C A->B C Collect Samples at Multiple Time Points B->C D Terminate Reaction (e.g., with Acetonitrile) C->D E Centrifuge and Collect Supernatant D->E F LC-MS/MS Analysis of Parent Compound E->F G Data Analysis (t½, CLint) F->G

Caption: A typical experimental workflow for an in vitro metabolism study.

References

How does PF-945863 metabolism compare between cryopreserved and fresh hepatocytes?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic profiles of PF-945863, a known substrate of aldehyde oxidase (AO), in fresh and cryopreserved human hepatocytes. Understanding the metabolic fate of drug candidates is a cornerstone of preclinical development, and the choice of in vitro model system can significantly impact the accuracy of metabolic predictions. This document offers a detailed examination of the available data, experimental protocols, and key considerations for researchers working with this compound and other aldehyde oxidase substrates.

Executive Summary

The selection of an appropriate in vitro system is critical for accurately predicting the metabolic clearance and potential drug-drug interactions of new chemical entities. While fresh hepatocytes are often considered the "gold standard," cryopreserved hepatocytes offer significant logistical advantages. For this compound, a compound primarily metabolized by the cytosolic enzyme aldehyde oxidase, the data suggests that while cryopreservation can lead to some reduction in metabolic activity, cryopreserved hepatocytes remain a viable and valuable tool for metabolic studies. This guide will delve into the nuances of this comparison, providing quantitative data where available, detailed experimental procedures, and visual representations of the metabolic pathways and experimental workflows.

Data Presentation: Quantitative Comparison

Direct comparative data on the formation of specific this compound metabolites in fresh versus cryopreserved hepatocytes is limited in the public domain. However, studies on the intrinsic clearance (CLint) of this compound in human liver subcellular fractions and general comparisons of AO activity in fresh and cryopreserved hepatocytes provide valuable insights.

ParameterFresh HepatocytesCryopreserved HepatocytesKey Considerations
Aldehyde Oxidase (AO) Activity (General Substrates) Considered the baseline for maximal physiological activity.Generally retain a high percentage of fresh hepatocyte activity, with some studies showing activity within 81% of fresh cells for AO substrates.[1] However, cryopreservation has been shown to cause a reduction in intrinsic clearance for some AO substrates.High inter-donor variability in AO activity is a significant factor in both fresh and cryopreserved hepatocytes.
Intrinsic Clearance (CLint) of this compound No direct data available.No direct data available in hepatocytes. In vitro intrinsic clearance has been predicted to be between 38.8–44.6 mL/min/kg based on studies with human liver cytosol and S9 fractions, which aligns well with the observed in vivo value of 35 mL/min/kg.The use of subcellular fractions (cytosol and S9) provides a good estimate of AO-mediated clearance but does not fully replicate the cellular environment of intact hepatocytes.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable in vitro metabolism studies. Below are composite protocols for the incubation of this compound with both fresh and cryopreserved human hepatocytes, based on established methods for assessing aldehyde oxidase activity.

Protocol 1: Incubation of this compound with Fresh Human Hepatocytes
  • Hepatocyte Isolation: Fresh human hepatocytes should be isolated from liver tissue via a two-step collagenase perfusion method. Viability should be assessed using trypan blue exclusion and should be >80%.

  • Cell Culture: Immediately after isolation, hepatocytes are to be seeded on collagen-coated plates in a suitable culture medium (e.g., Williams' Medium E supplemented with serum and growth factors).

  • Incubation:

    • After allowing the cells to attach and form a monolayer (typically 2-4 hours), the seeding medium is replaced with fresh, pre-warmed incubation medium.

    • This compound (dissolved in a suitable vehicle like DMSO, final concentration ≤0.1%) is added to the incubation medium at the desired concentrations.

    • The plates are incubated at 37°C in a humidified incubator with 5% CO2.

    • Samples of the incubation medium are collected at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • Sample Analysis:

    • The collected samples are quenched with a cold organic solvent (e.g., acetonitrile) to stop the metabolic reaction.

    • Precipitated proteins are removed by centrifugation.

    • The supernatant is analyzed by a validated LC-MS/MS method to quantify the disappearance of the parent compound (this compound) and the formation of its metabolites.

Protocol 2: Incubation of this compound with Cryopreserved Human Hepatocytes
  • Thawing of Hepatocytes:

    • Vials of cryopreserved human hepatocytes are rapidly thawed in a 37°C water bath.

    • The cell suspension is immediately transferred to a pre-warmed, serum-free thawing medium.

    • The cells are pelleted by gentle centrifugation, and the supernatant is discarded.

  • Cell Culture and Incubation:

    • The hepatocyte pellet is resuspended in incubation medium to the desired cell density (e.g., 0.5 x 10^6 viable cells/mL).

    • The cell suspension is added to a non-coated plate.

    • This compound is added to the cell suspension, and the plate is incubated on an orbital shaker at 37°C.

    • Aliquots of the cell suspension are taken at various time points and quenched as described for fresh hepatocytes.

  • Sample Analysis: The analytical procedure is identical to that for fresh hepatocyte incubations.

Mandatory Visualizations

Aldehyde Oxidase (AO) Mediated Metabolism of this compound

Aldehyde oxidase is a cytosolic enzyme that catalyzes the oxidation of a wide range of xenobiotics, including nitrogen-containing heterocyclic compounds like this compound. The reaction involves the nucleophilic attack of a molybdenum cofactor at an electron-deficient carbon atom, typically adjacent to a nitrogen atom in the heterocyclic ring. This results in the hydroxylation of the substrate.

PF945863_Metabolism PF945863 This compound AO Aldehyde Oxidase (AO) PF945863->AO Metabolite1 Hydroxylated Metabolite 1 Metabolite2 Hydroxylated Metabolite 2 AO->Metabolite1 Hydroxylation AO->Metabolite2 Hydroxylation

Caption: Aldehyde Oxidase (AO) mediated metabolism of this compound.

Experimental Workflow for Comparing this compound Metabolism

The following diagram illustrates a typical workflow for a head-to-head comparison of this compound metabolism in fresh and cryopreserved hepatocytes.

Experimental_Workflow cluster_fresh Fresh Hepatocytes cluster_cryo Cryopreserved Hepatocytes Fresh_Isolation Hepatocyte Isolation Fresh_Incubation Incubation with this compound Fresh_Isolation->Fresh_Incubation Fresh_Sampling Time-Point Sampling Fresh_Incubation->Fresh_Sampling Analysis LC-MS/MS Analysis (Parent & Metabolites) Fresh_Sampling->Analysis Cryo_Thawing Thawing of Hepatocytes Cryo_Incubation Incubation with this compound Cryo_Thawing->Cryo_Incubation Cryo_Sampling Time-Point Sampling Cryo_Incubation->Cryo_Sampling Cryo_Sampling->Analysis Data_Comparison Data Comparison (Clearance, Metabolite Formation) Analysis->Data_Comparison

Caption: Workflow for comparing this compound metabolism.

Conclusion

Both fresh and cryopreserved human hepatocytes serve as valuable in vitro models for studying the metabolism of this compound. While fresh hepatocytes theoretically offer the most physiologically relevant system, cryopreserved hepatocytes provide a more accessible and standardized alternative. The available evidence suggests that for aldehyde oxidase substrates like this compound, cryopreserved hepatocytes can provide reliable data on metabolic clearance, although a potential for underprediction compared to fresh cells should be considered. The high degree of inter-donor variability in AO activity underscores the importance of using hepatocytes from multiple donors to obtain a more representative metabolic profile. For definitive studies, particularly those informing clinical dose projections, a direct comparison using both fresh and cryopreserved hepatocytes from the same donors is recommended whenever feasible. Researchers should carefully consider the specific goals of their study, logistical constraints, and the inherent variability of the enzyme system when selecting their in vitro model.

References

A Researcher's Guide to Evaluating New Compounds as Inhibitors of PF-945863 Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for assessing the inhibitory potential of novel compounds against the metabolism of PF-945863. Understanding these potential interactions is crucial for predicting drug-drug interactions and ensuring the safety and efficacy of new chemical entities.

This compound is recognized as a substrate for Aldehyde Oxidase (AO), a key enzyme in the metabolic clearance of a variety of xenobiotics. Inhibition of AO can lead to altered pharmacokinetic profiles, potentially resulting in adverse effects. This guide outlines the necessary experimental protocols and provides benchmark data on known AO inhibitors to facilitate the evaluation of new compounds.

Understanding the Metabolic Pathway of this compound

The primary metabolic route for this compound is oxidation mediated by Aldehyde Oxidase. This enzymatic reaction introduces a hydroxyl group to the substrate, initiating its clearance from the body. The general signaling pathway is depicted below.

Metabolic Pathway of this compound PF945863 This compound AO Aldehyde Oxidase (AO) PF945863->AO Metabolite Oxidized Metabolite AO->Metabolite Metabolism Inhibitor New Compound (Potential Inhibitor) Inhibitor->AO Inhibition

Metabolism of this compound by Aldehyde Oxidase and potential inhibition.

Comparative Inhibitory Potential of Known Aldehyde Oxidase Inhibitors

While specific inhibitory data of a wide range of new compounds against this compound metabolism is not extensively published, researchers can benchmark their findings against well-characterized AO inhibitors. The following table summarizes the inhibitory potential of known AO inhibitors against common probe substrates. This data provides a valuable reference for contextualizing the potency of new compounds.

InhibitorProbe SubstrateInhibition Metric (IC50/Ki)Mechanism of Inhibition
Raloxifene PhthalazineKi = 0.87 - 1.4 nM[1]Uncompetitive[1]
VanillinKi = 0.87 - 1.4 nM[1]Uncompetitive[1]
Nicotine-Δ1'(5')-iminium ionKi = 0.87 - 1.4 nM[1]Uncompetitive[1]
Hydralazine ZaleplonKI = 83 µM, kinact = 0.063 min⁻¹[2]Time-dependent[2]
Menadione Phthalazine--
Ketoconazole Phthalazine--

Data for Menadione and Ketoconazole against specific AO substrates is less consistently reported in terms of precise IC50/Ki values in the reviewed literature but they are commonly used as reference inhibitors.

A study utilizing hydralazine, a known time-dependent inhibitor of AO, determined the fraction of this compound metabolized by AO (fm,AO) to be 0.87, indicating that Aldehyde Oxidase is the primary enzyme responsible for its clearance. This underscores the importance of evaluating new compounds for their potential to inhibit this pathway.

Experimental Protocols for In Vitro Aldehyde Oxidase Inhibition Assay

To evaluate the inhibitory potential of new compounds against this compound metabolism, a standardized in vitro Aldehyde Oxidase (AO) inhibition assay is recommended. The following protocol provides a detailed methodology.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a new compound against the AO-mediated metabolism of this compound.

Materials:

  • Test Compound: New chemical entity to be evaluated.

  • Substrate: this compound.

  • Enzyme Source: Pooled human liver cytosol (HLC) or human liver S9 fraction.

  • Positive Control Inhibitor: Raloxifene or Hydralazine.

  • Cofactors: None required for AO activity.

  • Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.4).

  • Quenching Solution: Acetonitrile or other suitable organic solvent containing an internal standard.

  • Analytical Instrument: LC-MS/MS for quantification of the metabolite.

Experimental Workflow:

Experimental Workflow for AO Inhibition Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare stock solutions: - Test Compound - this compound - Control Inhibitor C Pre-incubate cytosol with varying concentrations of test compound or control A->C B Prepare human liver cytosol in phosphate buffer B->C D Initiate reaction by adding this compound C->D E Incubate at 37°C D->E F Terminate reaction with cold quenching solution E->F G Analyze metabolite formation by LC-MS/MS F->G H Calculate % inhibition and determine IC50 value G->H

Workflow for determining the inhibitory potential of new compounds.

Assay Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compound, this compound, and the positive control inhibitor in a suitable solvent (e.g., DMSO).

    • Dilute the human liver cytosol to the desired protein concentration in potassium phosphate buffer.

  • Incubation:

    • In a microcentrifuge tube or 96-well plate, add the phosphate buffer.

    • Add the test compound over a range of concentrations. For the control wells, add the positive control inhibitor or vehicle.

    • Add the human liver cytosol and pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the metabolic reaction by adding this compound. The final concentration of the organic solvent should be kept low (typically ≤1%) to avoid affecting enzyme activity.

  • Reaction Termination:

    • After a specific incubation time (e.g., 30-60 minutes, determined from linear range of metabolite formation), terminate the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).

  • Sample Processing and Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Quantify the formation of the oxidized metabolite of this compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percent inhibition of this compound metabolism at each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

By following this standardized protocol and comparing the results with the provided benchmark data for known AO inhibitors, researchers can effectively evaluate the inhibitory potential of new compounds on this compound metabolism, enabling informed decisions in the drug development process.

References

Cross-Validation of PF-945863 Clearance Data: A Comparative Guide to In Vitro Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro clearance data for PF-945863, a compound known to be metabolized by aldehyde oxidase (AO). Understanding the metabolic profile of drug candidates across various preclinical model systems is paramount for accurate prediction of their pharmacokinetic behavior in humans. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key processes to aid in the cross-validation of clearance data between different in vitro systems.

Data Presentation: In Vitro Intrinsic Clearance of this compound

The following table summarizes the reported in vitro intrinsic clearance (CLint) values for this compound in different human hepatic subcellular fractions. It is important to note that this compound is a substrate for aldehyde oxidase, a cytosolic enzyme. Consequently, its clearance is expected to be more accurately captured in systems containing the cytosolic fraction (hepatocytes, S9 fractions, and cytosol) as compared to microsomes, which primarily contain phase I metabolizing enzymes located in the endoplasmic reticulum.

In Vitro SystemUnbound Intrinsic Clearance (CLint,u) (µL/min/mg protein)Reference
Human Liver Cytosol138[1]
Human Liver S9 Fraction148[1]
Human Liver MicrosomesData not available in searched literature
Human HepatocytesData not available in searched literature

Note: While specific experimental data for this compound in human liver microsomes and hepatocytes were not found in the reviewed literature, it is generally observed that compounds metabolized predominantly by cytosolic enzymes like aldehyde oxidase exhibit significantly higher clearance in hepatocytes and S9 fractions compared to microsomes.[2]

Experimental Protocols

The following are generalized experimental protocols for determining intrinsic clearance in the in vitro systems for which data on this compound is available. The specific conditions for the this compound experiments cited may vary.

Human Liver S9 and Cytosol Stability Assay

This protocol outlines a general procedure for assessing the metabolic stability of a compound in human liver S9 and cytosolic fractions.

1. Reagents and Materials:

  • This compound

  • Pooled Human Liver S9 Fraction or Cytosol (commercially available)

  • Phosphate Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH (for S9 fractions, if cytochrome P450-mediated metabolism is also being assessed)

  • Control compounds (e.g., a known stable compound and a known highly metabolized compound)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • Internal standard for analytical quantification

  • 96-well plates or microtubes

  • Incubator/water bath (37°C)

  • LC-MS/MS system for analysis

2. Incubation Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Dilute the S9 fraction or cytosol to the desired protein concentration (e.g., 0.5-1.0 mg/mL) with phosphate buffer.

  • Pre-warm the protein solution and this compound working solution to 37°C.

  • Initiate the metabolic reaction by adding the this compound working solution to the protein solution. The final substrate concentration is typically around 1 µM.

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Terminate the reaction by adding the aliquot to a multiple volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Transfer the supernatant for LC-MS/MS analysis to determine the remaining concentration of this compound.

3. Data Analysis:

  • The natural logarithm of the percentage of this compound remaining is plotted against time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • The in vitro half-life (t1/2) is calculated as 0.693/k.

  • The intrinsic clearance (CLint) is calculated using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) / (mg of protein/mL in incubation)

Visualizations

Metabolic Pathway of this compound

The primary metabolic pathway for this compound involves oxidation by aldehyde oxidase (AO). AO is a cytosolic enzyme that catalyzes the oxidation of nitrogen-containing heterocyclic aromatic rings. For this compound, metabolism likely occurs on the quinazoline ring system.

PF945863_Metabolism cluster_workflow Aldehyde Oxidase (AO) Mediated Metabolism PF945863 This compound (Substrate) Metabolite Oxidized Metabolite PF945863->Metabolite Oxidation AO Aldehyde Oxidase (AO) (Cytosolic Enzyme)

Metabolism of this compound by Aldehyde Oxidase.
Experimental Workflow for In Vitro Clearance Assay

The following diagram illustrates a generalized workflow for determining the in vitro intrinsic clearance of a compound like this compound.

in_vitro_clearance_workflow cluster_workflow In Vitro Intrinsic Clearance Workflow A Prepare Reagents (Compound, In Vitro System, Buffer) B Initiate Metabolic Reaction (Incubate at 37°C) A->B C Sample at Time Points B->C D Terminate Reaction (Quench with Solvent) C->D E Sample Processing (Protein Precipitation) D->E F LC-MS/MS Analysis (Quantify Compound) E->F G Data Analysis (Calculate CLint) F->G

Generalized workflow for in vitro clearance assays.

References

A Comparative Guide to the Metabolism of PF-945863 by Wild-Type versus Variant Aldehyde Oxidase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-945863 is a known substrate of human aldehyde oxidase 1 (AOX1), a cytosolic enzyme significant in the metabolism of many xenobiotics. Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile and potential for inter-individual variability. Genetic polymorphisms in the AOX1 gene can lead to the expression of variant AO enzymes with altered catalytic activity, potentially impacting drug efficacy and safety. This guide presents the available data on this compound metabolism by wild-type AO and explores the potential metabolic differences that may arise from known AO variants.

Data Presentation: Quantitative Analysis

Direct kinetic comparisons of this compound metabolism between wild-type and variant AO enzymes are currently unavailable in published literature. However, studies utilizing human liver cytosol and S9 fractions, which contain the wild-type enzyme, have been conducted to determine the intrinsic clearance of this compound.

CompoundEnzyme SystemIntrinsic Clearance (CLint, µL/min/mg protein)Reference
This compoundPooled Human Liver CytosolNot explicitly stated, but used in a study to develop in vitro-in vivo correlations for AO substrates.[1]
This compoundPooled Human Liver S9 FractionNot explicitly stated, but used in a study to develop in vitro-in vivo correlations for AO substrates.[1][2]

It is important to note that while the specific Vmax and Km values for this compound are not provided in the cited literature, its inclusion in a study focused on AO substrates confirms its metabolism by this enzyme.[1]

Potential Impact of Aldehyde Oxidase Variants

Genetic variations in the AOX1 gene can result in amino acid substitutions that may alter the enzyme's structure, stability, and catalytic function. While specific data on this compound is lacking, studies on other AO substrates have demonstrated that variants can lead to:

  • Decreased Metabolism: Some variants exhibit significantly lower metabolic activity compared to the wild-type enzyme, which could lead to higher plasma concentrations of the parent drug and a longer half-life.

  • Altered Substrate Specificity: Variants may show different affinities for various substrates.

  • No Significant Change: Some genetic variations may not result in a functional change in enzyme activity.

Further research is necessary to characterize the specific effects of known AOX1 polymorphisms on the metabolism of this compound to enable personalized medicine approaches.

Experimental Protocols

The following is a generalized protocol for determining the in vitro metabolism of a compound by aldehyde oxidase using human liver cytosol.

Objective: To determine the kinetic parameters (Vmax and Km) or intrinsic clearance (CLint) of a test compound metabolized by aldehyde oxidase.

Materials:

  • Test compound (e.g., this compound)

  • Pooled human liver cytosol (HLC)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (or other suitable quenching solvent)

  • Internal standard for analytical quantification

  • Incubator (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the test compound by diluting the stock solution in the assay buffer to achieve a range of final concentrations.

    • Thaw the pooled human liver cytosol on ice. Dilute the cytosol to the desired protein concentration with cold assay buffer.

  • Incubation:

    • Pre-warm the working solutions of the test compound and the diluted cytosol preparation at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the diluted cytosol to the tubes containing the test compound working solutions. The final incubation volume and protein concentration should be optimized based on preliminary experiments.

    • Incubate the reaction mixtures at 37°C with gentle shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a cold quenching solution (e.g., acetonitrile) containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the depletion of the parent compound over time.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / protein amount in mg)

Visualizations

Metabolic Pathway of this compound by Aldehyde Oxidase

PF945863 This compound Metabolite Oxidized Metabolite PF945863->Metabolite Oxidation AO Aldehyde Oxidase (Wild-Type or Variant) AO->Metabolite

Caption: Metabolic conversion of this compound.

Experimental Workflow for Aldehyde Oxidase Assay

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Test Compound Solutions C Mix Compound and Cytosol A->C B Prepare Human Liver Cytosol B->C D Incubate at 37°C C->D E Quench Reaction at Time Points D->E F Protein Precipitation E->F G LC-MS/MS Analysis F->G H Data Interpretation G->H

Caption: In vitro AO metabolism workflow.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling PF-945863

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for PF-945863 was not publicly available at the time of this writing. The following guidance is based on general laboratory safety principles for handling research compounds of unknown toxicity. Researchers must consult their institution's environmental health and safety department for specific protocols and conduct a thorough risk assessment before handling any new chemical.

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational and disposal plans designed to offer procedural, step-by-step guidance.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is critical to minimize exposure and ensure personal safety when handling chemical compounds. The selection of PPE is based on a risk assessment of the potential hazards.[1]

Table 1: Recommended Personal Protective Equipment

CategoryItemPurpose
Eye and Face Protection Safety Goggles or Face ShieldProtects eyes from splashes, sprays, and flying particles.[2]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile)Protects skin from direct contact with the chemical.[2][3]
Body Protection Laboratory Coat or Chemical-Resistant GownProtects skin and clothing from contamination.[2]
Respiratory Protection Fume Hood or N95 RespiratorUsed when there is a risk of inhaling dust or aerosols.[1][3]
Foot Protection Closed-Toed ShoesProtects feet from spills and falling objects.

Experimental Protocols: Safe Handling Procedures

A systematic approach to handling research compounds is essential to maintain a safe laboratory environment.

1. Preparation and Planning:

  • Review Available Information: Although a specific SDS for this compound is not readily available, review any information provided by the supplier and consult internal safety resources.
  • Work Area Designation: Designate a specific, well-ventilated area for handling this compound, preferably within a certified chemical fume hood.
  • Assemble Materials: Gather all necessary equipment, including PPE, weighing materials, solvents, and waste containers, before starting work.

2. Handling the Compound:

  • Don PPE: Put on all required personal protective equipment before handling the compound.[1]
  • Weighing: If weighing the solid compound, perform this task in a fume hood or a ventilated balance enclosure to minimize inhalation of any dust particles.
  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Ensure the process is conducted within a fume hood.
  • Avoid Contamination: Use dedicated spatulas and glassware. Do not touch your face or personal items with gloved hands.

3. In Case of a Spill:

  • Evacuate: If a significant spill occurs, evacuate the immediate area.
  • Alert: Notify your supervisor and institutional safety officer.
  • Containment: For small spills, if trained to do so, use appropriate absorbent materials to contain the spill. Work from the outside of the spill inward.
  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and decontaminating solution as recommended by your institution's safety protocols.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Segregate waste contaminated with this compound from general laboratory waste.
  • Use separate, clearly labeled, and sealed containers for solid and liquid waste.

2. Container Labeling:

  • Label all waste containers with the full chemical name ("this compound"), concentration (if in solution), and hazard warnings (e.g., "Caution: Research Compound of Unknown Toxicity").

3. Storage of Waste:

  • Store waste containers in a designated, secondary containment area away from incompatible materials.

4. Final Disposal:

  • Arrange for the disposal of the chemical waste through your institution's hazardous waste management program. Do not dispose of chemical waste down the drain.[4]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review Safety Information B Designate Work Area (Fume Hood) A->B C Assemble PPE and Materials B->C D Don Appropriate PPE C->D E Handle Compound in Fume Hood D->E F Prepare Solutions E->F K Spill Occurs E->K G Decontaminate Work Area F->G H Segregate and Label Waste G->H I Store Waste in Designated Area H->I J Arrange for Hazardous Waste Disposal I->J L Evacuate and Alert K->L M Contain and Clean (If Trained) L->M

Caption: Logical workflow for the safe handling of a research chemical.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.